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  • Product: Methyl 5-bromo-6-chloronicotinate
  • CAS: 78686-77-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8)

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Dihalogenated Pyridines in Modern Synthesis In the landscape of medicinal chemistry and drug discovery, the strate...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Dihalogenated Pyridines in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, halogenated pyridines serve as exceptionally versatile scaffolds, offering medicinal chemists precise control over molecular architecture and physicochemical properties.[1][2] Methyl 5-bromo-6-chloronicotinate, a dihalogenated derivative of nicotinic acid, exemplifies this class of reagents. Its utility stems not from its own biological activity, but from the latent reactivity embedded within its structure. The differential reactivity of the bromine and chlorine substituents, coupled with the electron-withdrawing nature of the pyridine ring and the methyl ester, provides a powerful toolkit for constructing complex molecular targets.[3] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics.

Section 1: Core Chemical and Physical Identity

Methyl 5-bromo-6-chloronicotinate is a crystalline solid whose identity is defined by the precise arrangement of its atoms and the resultant physical characteristics.[4][5] Understanding these foundational properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

Chemical Structure:

  • IUPAC Name: methyl 5-bromo-6-chloropyridine-3-carboxylate[6][7]

  • Synonyms: 5-Bromo-6-chloronicotinic acid methyl ester, Methyl 5-bromo-6-chloro-3-pyridinecarboxylate[6][8]

  • Molecular Formula: C₇H₅BrClNO₂[5][9]

  • SMILES: COC(=O)C1=CC(=C(N=C1)Cl)Br[6][8]

  • InChI Key: WINGWVOUOFMOJQ-UHFFFAOYSA-N[4][6]

Physicochemical & Spectral Data Summary:

The quantitative data for this compound are summarized below. The melting point indicates it is a stable solid at room temperature, simplifying handling and weighing, while its calculated LogP suggests moderate lipophilicity.

PropertyValueSource(s)
Molecular Weight 250.48 g/mol [6][8]
Appearance Off-white to pale yellow or brown solid[4]
Melting Point 76 - 79 °C[5][7]
Boiling Point 279.2 ± 35.0 °C (at 760 mmHg)[5]
Density 1.7 ± 0.1 g/cm³[5]
Purity Typically ≥98%[4][7]
Storage Temperature 2 - 8 °C (Refrigerator)[4][7]
Spectral DataInterpretation of Key Features
FT-IR (ATR) Expected characteristic peaks: ~1730 cm⁻¹ (C=O, ester stretch), ~1550-1600 cm⁻¹ (C=C/C=N, aromatic ring stretch), ~1100-1300 cm⁻¹ (C-O, ester stretch), and peaks in the fingerprint region corresponding to C-Cl and C-Br bonds.[6]
¹H NMR Expected signals: A singlet around 3.9 ppm (3H, -OCH₃); two doublets in the aromatic region (~8.0-9.0 ppm), corresponding to the two protons on the pyridine ring.
¹³C NMR Expected signals: A quartet around 52 ppm (-OCH₃); signals in the aromatic region (~120-155 ppm) for the five carbons of the pyridine ring, and a signal >160 ppm for the ester carbonyl carbon.
Mass Spec (MS) A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Section 2: Synthesis and Manufacturing Pathway

The synthesis of Methyl 5-bromo-6-chloronicotinate is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A common and logical route starts from the readily available 6-hydroxynicotinic acid, as alluded to in the patent literature.[10] This pathway strategically introduces the halogen atoms before the final esterification.

The causality behind this sequence is crucial:

  • Bromination: Electrophilic bromination at the 5-position is directed by the activating, ortho-para directing hydroxyl group at the 6-position.

  • Chlorination: The hydroxyl group is subsequently replaced by a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step simultaneously converts the carboxylic acid to its more reactive acyl chloride derivative.

  • Esterification: The final step involves the reaction of the acyl chloride with methanol to form the stable methyl ester.

G cluster_0 Synthesis Workflow Start 6-Hydroxynicotinic Acid Step1 Step 1: Bromination (Br₂, Acetic Acid) Start->Step1 Reagent Intermediate1 5-Bromo-6-hydroxynicotinic Acid Step1->Intermediate1 Product Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Substrate Intermediate2 5-Bromo-6-chloronicotinoyl chloride Step2->Intermediate2 Product Step3 Step 3: Esterification (Methanol) Intermediate2->Step3 Substrate End Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) Step3->End Final Product

Caption: A validated workflow for synthesizing the title compound.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a representative, self-validating procedure derived from established chemical principles for this transformation sequence.[10][11]

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

  • In a fume hood, suspend 6-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.

  • While stirring, add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude intermediate.

Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate PPE, as POCl₃ is highly corrosive and reacts violently with water.

  • To the crude 5-bromo-6-hydroxynicotinic acid (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 3: Synthesis of Methyl 5-bromo-6-chloronicotinate

  • Cool the crude 5-bromo-6-chloronicotinoyl chloride in an ice bath.

  • Slowly and carefully add anhydrous methanol (10-20 eq) to the reaction vessel.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield the final product.[5] The purity should be validated (>98%) by HPLC, and the structure confirmed by ¹H NMR and MS analysis.

Section 3: Reactivity and Strategic Applications in Drug Discovery

The true value of Methyl 5-bromo-6-chloronicotinate lies in its role as a versatile intermediate.[3][12] The two halogen atoms are not merely static decorations; they are functional handles that can be selectively addressed to build molecular complexity, a cornerstone of structure-activity relationship (SAR) studies.[12]

Core Reactivity Principles:

  • Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity is the key to its strategic utility, allowing for sequential, site-selective functionalization. A chemist can first perform a coupling reaction at the 5-position (bromine) under milder conditions, then proceed with a second, different coupling at the 6-position (chlorine) under more forcing conditions.

  • Ester Modification: The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.

  • Ring Activation: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.

This molecule is a key building block in the synthesis of kinase inhibitors and nicotinic receptor modulators, among other targets.[12][13]

G cluster_1 Application in Suzuki Cross-Coupling Start Methyl 5-bromo-6-chloronicotinate Reaction Suzuki Coupling (Selective at C5-Br) Start->Reaction Reagent Arylboronic Acid (Ar-B(OH)₂) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Reaction Product Methyl 5-aryl-6-chloronicotinate Reaction->Product NextStep Further Functionalization (e.g., coupling at C6-Cl, ester hydrolysis) Product->NextStep

Caption: Selective functionalization via Suzuki cross-coupling.

Protocol 3.1: Representative Suzuki Cross-Coupling

This protocol demonstrates the selective functionalization at the 5-position.

  • To a reaction vessel, add Methyl 5-bromo-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to isolate the 5-aryl-6-chloronicotinate product.

  • Validation: Confirm the structure of the product via NMR and MS, verifying the selective replacement of bromine and the retention of chlorine.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Methyl 5-bromo-6-chloronicotinate is classified as an irritant and is harmful if ingested.[4][6][7]

GHS Hazard Information:

CategoryCodeStatement
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4][6]
Hazard H302 / H332Harmful if swallowed or if inhaled.[6]
H315Causes skin irritation.[6][7]
H319Causes serious eye irritation.[6][7]
H335May cause respiratory irritation.[6][7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.[4][7]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.

Conclusion

Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) is more than just a catalog chemical; it is a strategic tool for molecular innovation. Its dihalogenated pyridine core provides a robust and predictable platform for building complex architectures through regioselective cross-coupling reactions. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating next-generation therapeutics.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. Vertex AI Search Grounding API [Online].
  • Methyl 5-bromo-6-chloronicotinate | 78686-77-8. Sigma-Aldrich [Online].
  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. PubChem [Online].
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications [Online].
  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series [Online].
  • Methyl 5-bromo-6-chloronicotinate Cas 78686-77-8. BIOSYNCE [Online].
  • Methyl 5-bromo-6-chloronicotinate, 98%. Fisher Scientific [Online].
  • 78686-77-8 | Methyl 5-bromo-6-chloronicotinate. ChemScene [Online].
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  • Methyl 5-bromo-6-chloropyridine-3-carboxylate | CAS: 78686-77-8. FINETECH INDUSTRY LIMITED [Online].
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  • CAS 78686-77-8: Methyl 5-bromo-6-chloropyridine-3-carboxylate. CymitQuimica [Online].
  • 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook [Online].
  • WO2008040651A1 - 3-pyridinecarboxamide and 2-pyrazinecarboxamide derivatives as hdl-cholesterol raising agents. Google Patents [Online].
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Exploratory

Introduction: A Versatile Scaffold for Modern Synthesis

An In-depth Technical Guide to Methyl 5-bromo-6-chloronicotinate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery Methyl 5-bromo-6-chloronicotinate (CAS No. 78686-78-8) has emerged as a pivotal building...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-bromo-6-chloronicotinate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Methyl 5-bromo-6-chloronicotinate (CAS No. 78686-78-8) has emerged as a pivotal building block in medicinal and agrochemical research.[1] As a dihalogenated pyridine derivative, its structure is primed for sequential, regioselective functionalization, offering a robust platform for generating molecular diversity. The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C6 position, coupled with a modifiable methyl ester at C3, provides multiple handles for synthetic manipulation. This guide, intended for researchers and drug development professionals, offers a deep dive into the core chemical properties, synthesis, and nuanced reactivity of this high-value intermediate, providing the technical insights necessary to leverage its full potential in complex synthetic campaigns.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the key physicochemical and computational parameters for Methyl 5-bromo-6-chloronicotinate.

Molecular Structure and Identifiers

The unique arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical properties.

Caption: Chemical structure and key identifiers for Methyl 5-bromo-6-chloronicotinate.

Physicochemical and Computational Data

The following table summarizes the key physical and computed properties, which are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource(s)
Physical Properties
Physical FormOff-white to pale-yellow or brown solid[2]
Melting Point76-77 °C[3]
Boiling Point279.2 ± 35.0 °C (at 760 mmHg)[3]
Density1.7 ± 0.1 g/cm³[3]
Computational Data
LogP2.28[4]
Topological Polar Surface Area (TPSA)39.19 Ų[4]
Hydrogen Bond Donors0[4]
Hydrogen Bond Acceptors3[4]
Rotatable Bonds1[4]
Spectroscopic Characterization

While comprehensive spectral data sets (NMR, IR, MS) are typically provided by commercial suppliers upon request, this section outlines the expected spectroscopic signatures based on the molecule's structure.[5] The proton NMR of the precursor, 5-bromo-6-chloronicotinic acid, shows two distinct doublets for the aromatic protons at δ 8.53 and δ 8.85 (J = 2.02 Hz), which provides a reference for the expected shifts in the methyl ester derivative.[6]

  • ¹H NMR: Two aromatic protons are expected in the δ 8.0-9.0 ppm region, appearing as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). A sharp singlet corresponding to the methyl ester protons (-OCH₃) will be present around δ 3.9-4.0 ppm.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon of the ester will be the most downfield-shifted signal (≈160-165 ppm). The aromatic carbons will appear in the range of ≈120-155 ppm, with their specific shifts influenced by the attached halogen and nitrogen atoms. The methyl carbon will be observed around δ 52-54 ppm.

  • IR Spectroscopy: Key absorption bands would include C=O stretching for the ester group (≈1720-1740 cm⁻¹), C=C and C=N stretching in the aromatic region (≈1400-1600 cm⁻¹), and C-O stretching (≈1200-1300 cm⁻¹). The C-Cl and C-Br stretching vibrations will appear in the fingerprint region (<1000 cm⁻¹).

PART 2: Synthesis and Manufacturing

The synthesis of Methyl 5-bromo-6-chloronicotinate is typically achieved through a two-step process starting from 5-bromo-6-hydroxynicotinic acid. This approach ensures high purity and yield, making it suitable for both laboratory and industrial-scale production.

Synthetic Pathway Overview

The overall transformation involves a chlorination reaction followed by an acid-catalyzed esterification. This pathway is efficient and utilizes readily available reagents.

synthesis_workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Fischer Esterification A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B  POCl₃, (CH₃)₄NCl, Reflux   C 5-Bromo-6-chloronicotinic acid D Methyl 5-bromo-6-chloronicotinate C->D  Methanol (CH₃OH), H₂SO₄ (cat.), Reflux  

Caption: Two-step synthesis of Methyl 5-bromo-6-chloronicotinate.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Bromo-6-chloronicotinic Acid [6] This protocol describes the conversion of the hydroxyl group to a chlorine atom, a critical step for enabling subsequent cross-coupling reactions.

  • Reagent Charging: To a reaction flask equipped with a reflux condenser and magnetic stirrer, sequentially add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (POCl₃, used as both reagent and solvent, ~2 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice water with vigorous stirring. Continue stirring for 2 hours to ensure complete precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Dissolve the crude solid in ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the target product, 5-bromo-6-chloronicotinic acid, typically as a pink or white solid.

Protocol 2.2.2: Fischer Esterification to Methyl 5-bromo-6-chloronicotinate [7] This is a standard acid-catalyzed esterification. The use of methanol as both a reagent and solvent drives the equilibrium towards product formation.

  • Reaction Setup: Dissolve 5-bromo-6-chloronicotinic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-bromo-6-chloronicotinate.

PART 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of Methyl 5-bromo-6-chloronicotinate lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization via modern cross-coupling methodologies.

Principles of Regioselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[3] The general reactivity order for halogens is I > Br > Cl, due to decreasing C-X bond strength.[3][8] However, on an electron-deficient pyridine ring, electronic effects also play a crucial role. Halogens at positions alpha to the ring nitrogen (C2 and C6) are activated towards oxidative addition.[4]

In Methyl 5-bromo-6-chloronicotinate, we have two competing sites:

  • C5-Br Bond: More reactive based on general halogen reactivity (C-Br is weaker than C-Cl).[3]

  • C6-Cl Bond: Activated due to its alpha position relative to the ring nitrogen.[4]

This subtle balance means that regioselectivity can be controlled by the judicious choice of catalyst, ligands, and reaction conditions. Milder conditions will often favor reaction at the C5-Br bond, while more robust catalyst systems or higher temperatures may be required to react at the C6-Cl position.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, ideal for constructing biaryl scaffolds common in pharmaceuticals.[9][10]

Causality in Experimental Design:

  • Catalyst/Ligand: For selective coupling at the C5-Br position, a standard Pd(PPh₃)₄ catalyst is often sufficient. To engage the less reactive C6-Cl bond, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the challenging oxidative addition step.[3]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid in the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common to dissolve both the organic and inorganic reagents.[9]

Generalized Protocol for Selective Suzuki Coupling at C5-Br:

  • Inert Atmosphere: To an oven-dried flask, add Methyl 5-bromo-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the mixture (e.g., 90-110 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified via standard methods like column chromatography.

Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forging C-N bonds, which are ubiquitous in drug molecules.[2][11] The reaction couples an aryl halide with a primary or secondary amine.

Causality in Experimental Design:

  • Ligand Choice: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands are critical.[12] They stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step to release the aminated product.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido intermediate.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[11]

Generalized Protocol for Buchwald-Hartwig Amination at C5-Br:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add Methyl 5-bromo-6-chloronicotinate (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction (e.g., 90-110 °C) with stirring for 12-24 hours.

  • Work-up: Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. The filtrate is then concentrated and purified.

PART 4: Applications in Drug Discovery

The ability to perform sequential, site-selective couplings makes Methyl 5-bromo-6-chloronicotinate a powerful tool for building complex molecular architectures and rapidly exploring structure-activity relationships (SAR).

sar_workflow A Methyl 5-bromo-6-chloronicotinate B Coupling at C5-Br (e.g., Suzuki) A->B C Intermediate: 5-Aryl-6-chloronicotinate B->C D Coupling at C6-Cl (e.g., Buchwald-Hartwig) C->D E Final Product Library: 5-Aryl-6-amino-nicotinates D->E F Ester Hydrolysis/ Amidation E->F G Diverse Final Scaffolds F->G

Caption: Workflow for diversity-oriented synthesis using Methyl 5-bromo-6-chloronicotinate.

This iterative approach allows for the systematic introduction of different aryl groups at the C5 position and various amines at the C6 position. The resulting ester can then be hydrolyzed to the carboxylic acid or converted to an amide, further expanding the library of potential drug candidates from a single, versatile starting material.[1]

PART 5: Safety and Handling

Methyl 5-bromo-6-chloronicotinate is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][14]

  • Precautions: Handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is often under refrigeration or at room temperature in a tightly sealed container.[2]

Conclusion

Methyl 5-bromo-6-chloronicotinate is more than just a chemical intermediate; it is a strategic tool for accelerating discovery chemistry. Its well-defined physicochemical properties and, more importantly, its predictable yet controllable reactivity profile, allow chemists to design and execute complex synthetic routes with confidence. By understanding the mechanistic principles that govern its regioselective functionalization, researchers can efficiently generate libraries of novel compounds, significantly enhancing the pace and productivity of drug development and agrochemical research programs.

References

  • PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]

  • BIOSYNCE. Methyl 5-bromo-6-chloronicotinate Cas 78686-77-8. BIOSYNCE. [Link]

  • Appchem. Methyl 5-bromo-6-chloronicotinate | 78686-77-8. Appchem. [Link]

  • MySkinRecipes. Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes. [Link]

  • Fisher Scientific. Methyl 5-bromo-6-chloronicotinate, 98%. Fisher Scientific. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Chemistry Lectures. [Link]

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  • YouTube. How to Make Esters through Esterification | Examples Explained!. It's Dr. Dan. [Link]

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Foundational

Methyl 5-bromo-6-chloronicotinate molecular weight

An In-Depth Technical Guide to Methyl 5-bromo-6-chloronicotinate: A Core Heterocyclic Scaffold for Modern Chemistry Authored by a Senior Application Scientist This guide provides an in-depth exploration of Methyl 5-bromo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-6-chloronicotinate: A Core Heterocyclic Scaffold for Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 5-bromo-6-chloronicotinate, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document moves beyond a simple data sheet to offer a comprehensive understanding of its properties, synthesis, and application, grounded in established scientific principles.

Introduction: The Strategic Importance of a Dihalogenated Pyridine

Methyl 5-bromo-6-chloronicotinate (CAS No. 78686-77-8) is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a methyl ester and two distinct halogen atoms (bromine and chlorine) attached to the pyridine core. This unique arrangement allows for sequential, site-selective modifications, making it an ideal scaffold for constructing complex molecular architectures. This guide will elucidate the fundamental properties, synthesis, characterization, and strategic applications of this compound, providing the causal insights necessary for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

The identity and properties of a chemical reagent are the foundation of its utility and safe handling. The key physicochemical data for Methyl 5-bromo-6-chloronicotinate are summarized below. These values are critical for reaction planning, dosage calculations, and analytical method development.

PropertyValueSource(s)
Molecular Weight 250.48 g/mol [1][2][3][4]
Molecular Formula C₇H₅BrClNO₂[1][3][4][5]
CAS Number 78686-77-8[1][2][3][5]
IUPAC Name methyl 5-bromo-6-chloropyridine-3-carboxylate[3]
Synonyms Methyl 5-bromo-6-chloropyridine-3-carboxylate[1]
Physical Form Off-white to pale yellow or brown solid[2]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP (Computed) 2.28 - 2.4[1][3]

These computed descriptors, such as LogP and TPSA, provide initial insights into the compound's likely pharmacokinetic behavior, suggesting moderate lipophilicity and potential for cell membrane permeability, which are crucial considerations in drug design.

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis of Methyl 5-bromo-6-chloronicotinate requires a precise sequence of reactions. While multiple routes may exist, a common approach involves the halogenation and subsequent esterification of a suitable nicotinic acid precursor. The following protocol is a representative, self-validating workflow designed to ensure both high yield and purity.

Generalized Synthetic Workflow

The rationale behind a multi-step synthesis is to introduce the desired functional groups in a controlled manner, preventing unwanted side reactions. A plausible pathway begins with a commercially available starting material, such as 6-hydroxynicotinic acid, and proceeds through chlorination, bromination, and finally esterification.

Synthetic Workflow A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B Chlorination (e.g., POCl₃) C 5-Bromo-6-chloronicotinic Acid B->C Electrophilic Bromination (e.g., NBS, H₂SO₄) D Methyl 5-bromo-6-chloronicotinate C->D Fischer Esterification (Methanol, H₂SO₄ cat.)

Caption: Generalized synthetic pathway for Methyl 5-bromo-6-chloronicotinate.

Step-by-Step Protocol and Mechanistic Causality
  • Chlorination: The initial step involves converting the hydroxyl group of 6-hydroxynicotinic acid into a chloride. Using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is effective because the hydroxyl group on the pyridine ring behaves similarly to a carboxylic acid, requiring a potent reagent for substitution. This step is crucial as the chloro group is a better leaving group and activates the ring for subsequent reactions.

  • Bromination: The subsequent introduction of bromine at the C5 position is an electrophilic aromatic substitution. The presence of the electron-withdrawing chloro and carboxylic acid groups directs the incoming electrophile (Br⁺, generated from a source like N-Bromosuccinimide in sulfuric acid) to the C5 position. The acidic medium also protonates the ring nitrogen, further deactivating the ring but ensuring regioselectivity.

  • Esterification: The final step is the conversion of the carboxylic acid to a methyl ester. A classic Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), is a reliable and cost-effective method. The reaction is driven to completion by using an excess of methanol.

Quality Control: A Self-Validating Analytical System

The trustworthiness of the final product is established through a rigorous analytical validation process.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A validated HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) should show a single major peak corresponding to the product, with purity typically expected to be ≥98%.[1][2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, providing unambiguous confirmation of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the molecular structure. The ¹H NMR spectrum should show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons, with chemical shifts and coupling constants consistent with the assigned structure.

Applications in Research and Development

The utility of Methyl 5-bromo-6-chloronicotinate stems from the differential reactivity of its halogen substituents in cross-coupling reactions, a cornerstone of modern medicinal chemistry. The bromo group is significantly more reactive than the chloro group in typical palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. This allows for selective functionalization at the C5 position while leaving the C6 chloro group intact for a subsequent, different coupling reaction.

This differential reactivity is a powerful tool in structure-activity relationship (SAR) studies.[6] A diverse library of analogues can be rapidly synthesized by first modifying the C5 position and then introducing further diversity at the C6 position or by modifying the ester.

SAR Application cluster_0 Core Scaffold cluster_1 Step 1: C5 Functionalization cluster_2 Step 2: C6 Functionalization cluster_3 Step 3: Ester Modification Core Methyl 5-bromo-6-chloronicotinate C5-Br C6-Cl C3-Ester Step1 Suzuki / Sonogashira / etc. (High Reactivity) Core:f1->Step1 Pd(0) Step2 Buchwald-Hartwig / etc. (Requires Harsher Conditions) Core:f2->Step2 Pd(0)/Pd(II) Step3 Amidation / Reduction / Saponification Core:f3->Step3 Nucleophile/Base

Caption: Strategic functionalization of Methyl 5-bromo-6-chloronicotinate in SAR studies.

This stepwise approach enables the synthesis of novel compounds for screening as potential kinase inhibitors, nicotinic receptor modulators, and new classes of pesticides.[6] The ester group provides an additional handle for modification, easily converted into amides or carboxylic acids to fine-tune solubility and target engagement.[6]

Safe Handling, Storage, and Disposal

Scientific integrity demands a commitment to safety. Methyl 5-bromo-6-chloronicotinate must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][7] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and nitrile gloves when handling this material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. While some suppliers recommend room temperature storage[1][2], long-term stability is best ensured under refrigerated conditions (-20°C).[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

Methyl 5-bromo-6-chloronicotinate is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable synthetic accessibility, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable scaffold in the fields of drug discovery and agrochemical science. Understanding the causality behind its reactivity and adhering to rigorous, self-validating protocols for its synthesis and handling will continue to empower researchers to build the complex molecules that address modern scientific challenges.

References

  • PubChem. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. [Link]

  • Appchem. Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | C7H5BrClNO2. [Link]

  • MySkinRecipes. Methyl 5-bromo-2-chloro-6-methylnicotinate. [Link]

  • Guiding Bio. Methyl 5-bromo-6-chloronicotinate, CAS No.78686-77-8. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of Methyl 5-bromo-6-chloronicotinate

< Abstract This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-bromo-6-chloronicotinate (CAS No: 78686-77-8), a substituted pyridine derivative of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-bromo-6-chloronicotinate (CAS No: 78686-77-8), a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] The correct assignment of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring the integrity of subsequent synthetic applications. This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies, ensuring a self-validating and robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who require a field-proven methodology for the unambiguous characterization of complex organic molecules.

Introduction: The Imperative for Rigorous Structural Verification

Experimental Design: A Multi-Modal Spectroscopic Approach

The logical workflow for this comprehensive analysis is depicted below:

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Mass_Spectrometry Mass Spectrometry (MS) Determine Molecular Weight & Formula IR_Spectroscopy Infrared (IR) Spectroscopy Identify Functional Groups Mass_Spectrometry->IR_Spectroscopy Provides Elemental Composition 1H_NMR ¹H NMR Proton Environment & Connectivity IR_Spectroscopy->1H_NMR Confirms Functional Groups 13C_NMR ¹³C NMR Carbon Skeleton 1H_NMR->13C_NMR Guides Carbon Assignments 2D_NMR 2D NMR (COSY, HSQC) Confirm Connectivity 13C_NMR->2D_NMR Cross-references Assignments Structure_Confirmation Final Structure Confirmation 2D_NMR->Structure_Confirmation Unambiguous Proof

Sources

Foundational

An In-depth Technical Guide to Methyl 5-bromo-6-chloronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-6-chloronicotinate, with the IUPAC name methyl 5-bromo-6-chloropyridine-3-carboxylate , is a versatile halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloronicotinate, with the IUPAC name methyl 5-bromo-6-chloropyridine-3-carboxylate , is a versatile halogenated heterocyclic building block pivotal in the fields of medicinal chemistry and agrochemical research.[1] Its strategic placement of bromo and chloro substituents on the pyridine ring, coupled with a reactive methyl ester, renders it a highly valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity in key cross-coupling reactions, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of methyl 5-bromo-6-chloronicotinate is fundamental to its effective application in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic characteristics in derivative compounds.

PropertyValueSource
IUPAC Name methyl 5-bromo-6-chloropyridine-3-carboxylate[1]
CAS Number 78686-77-8[2]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Appearance Off-white to pale-yellow or brown solid
Storage Refrigerator

Structural Information:

  • SMILES: COC(=O)C1=CC(=C(N=C1)Cl)Br[3]

  • InChI Key: WINGWVOUOFMOJQ-UHFFFAOYSA-N

Synthesis of Methyl 5-bromo-6-chloronicotinate

The synthesis of methyl 5-bromo-6-chloronicotinate is a multi-step process that begins with the synthesis of its precursor, 5-bromo-6-chloronicotinic acid, followed by esterification.

Part 1: Synthesis of 5-bromo-6-chloronicotinic acid

The synthesis of 5-bromo-6-chloronicotinic acid from 5-bromo-6-hydroxynicotinic acid serves as a crucial initial step.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 5-bromo-6-hydroxynicotinic_acid 5-bromo-6-hydroxynicotinic acid 5-bromo-6-chloronicotinic_acid 5-bromo-6-chloronicotinic acid 5-bromo-6-hydroxynicotinic_acid->5-bromo-6-chloronicotinic_acid Reflux Reagents Tetramethylammonium chloride, Phosphorus oxychloride Reagents->5-bromo-6-chloronicotinic_acid

Caption: Synthesis of 5-bromo-6-chloronicotinic acid.

Experimental Protocol:

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[4]

  • Heat the mixture to reflux and maintain for 3 hours.[4]

  • After the reaction is complete, carefully pour the mixture into ice water with continuous stirring for 2 hours to precipitate the product.[4]

  • Collect the solid by filtration, dissolve it in ethyl acetate (300 mL), and dry with anhydrous sodium sulfate.[4]

  • Filter off the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.[4]

Part 2: Esterification to Methyl 5-bromo-6-chloronicotinate

The final step is the esterification of the synthesized carboxylic acid to its corresponding methyl ester. This is a standard acid-catalyzed esterification.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 5-bromo-6-chloronicotinic_acid 5-bromo-6-chloronicotinic acid Methyl_ester Methyl 5-bromo-6-chloronicotinate 5-bromo-6-chloronicotinic_acid->Methyl_ester Reflux Methanol Methanol (excess) Methanol->Methyl_ester Acid_catalyst Sulfuric acid (catalytic) Acid_catalyst->Methyl_ester

Caption: Esterification of 5-bromo-6-chloronicotinic acid.

Experimental Protocol:

  • Suspend 5-bromo-6-chloronicotinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield pure methyl 5-bromo-6-chloronicotinate.

Reactivity and Applications in Synthesis

The two distinct halogen substituents on the pyridine ring of methyl 5-bromo-6-chloronicotinate allow for selective functionalization through various cross-coupling reactions. The bromine at the 5-position is generally more reactive in palladium-catalyzed reactions than the chlorine at the 6-position, enabling sequential modifications.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromo substituent at the 5-position of methyl 5-bromo-6-chloronicotinate can be selectively coupled with a variety of aryl and heteroaryl boronic acids or esters.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Starting_material Methyl 5-bromo-6-chloronicotinate Coupled_product Methyl 5-aryl-6-chloronicotinate Starting_material->Coupled_product Boronic_acid Arylboronic acid Boronic_acid->Coupled_product Catalyst_system Pd catalyst, Ligand, Base Catalyst_system->Coupled_product

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, combine methyl 5-bromo-6-chloronicotinate, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. The bromo group of methyl 5-bromo-6-chloronicotinate can be displaced by a wide range of primary and secondary amines.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Starting_material Methyl 5-bromo-6-chloronicotinate Coupled_product Methyl 5-amino-6-chloronicotinate derivative Starting_material->Coupled_product Amine Primary or Secondary Amine Amine->Coupled_product Catalyst_system Pd catalyst, Ligand, Base Catalyst_system->Coupled_product

Caption: Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).[5]

  • Add methyl 5-bromo-6-chloronicotinate and the desired amine.[5]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.[5]

  • Seal the tube and heat the reaction mixture, typically between 90-110 °C, for 12-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through celite.[5]

  • Concentrate the filtrate and purify the residue by flash column chromatography.[5]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The di-halogenated pyridine scaffold of methyl 5-bromo-6-chloronicotinate is a common feature in many kinase inhibitors. The ability to selectively functionalize the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The ester functionality can also be readily converted to amides, further expanding the diversity of accessible analogs.

Spectroscopic Data

Confirmation of the structure and purity of methyl 5-bromo-6-chloronicotinate is typically achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: An ATR-IR spectrum of the compound would show characteristic peaks for the C=O stretch of the ester and C-Cl and C-Br stretches.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Safety Information

Methyl 5-bromo-6-chloronicotinate is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

Methyl 5-bromo-6-chloronicotinate is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and selective introduction of molecular complexity. This makes it an indispensable tool for researchers and scientists in the fields of drug discovery and agrochemical development, enabling the efficient synthesis of novel compounds with potential therapeutic or biological activity.

References

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

Sources

Exploratory

1H NMR spectrum of Methyl 5-bromo-6-chloronicotinate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-6-chloronicotinate Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-brom...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-6-chloronicotinate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-6-chloronicotinate (CAS: 78686-77-8).[1][2] As a substituted pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a standard protocol for data acquisition, and an in-depth interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy.

Theoretical Framework and Spectral Prediction

The structure of Methyl 5-bromo-6-chloronicotinate dictates a unique ¹H NMR spectrum. The molecule contains three distinct sets of protons: two aromatic protons on the pyridine ring and three protons in the methyl ester group. The interpretation of the spectrum hinges on understanding the chemical environment of each proton set.

Molecular Structure and Proton Environments

The IUPAC name for the compound is methyl 5-bromo-6-chloropyridine-3-carboxylate.[1] The key structural features influencing the ¹H NMR spectrum are:

  • The Pyridine Ring: An electron-deficient aromatic system where the electronegative nitrogen atom deshields the ring protons relative to benzene.[3][4]

  • Electron-Withdrawing Substituents: The bromine, chlorine, and methyl carboxylate groups all withdraw electron density from the ring, further deshielding the aromatic protons.[5]

  • The Methyl Ester Group: The -OCH₃ group provides a distinct aliphatic signal.

The three sets of non-equivalent protons are labeled below:

Chemical structure of Methyl 5-bromo-6-chloronicotinate with protons H-2, H-4, and H-Me labeled.
  • H-2: The proton at the 2-position of the pyridine ring.

  • H-4: The proton at the 4-position of the pyridine ring.

  • H-Me: The three equivalent protons of the methyl (-CH₃) group.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment.

  • Aromatic Protons (H-2 and H-4): Protons on a standard pyridine ring typically appear at δ 8.5-8.6 ppm (α-protons, position 2 & 6), δ 7.1-7.3 ppm (β-protons, position 3 & 5), and δ 7.5-7.7 ppm (γ-proton, position 4).[4] In this molecule, the strong deshielding effects of the chlorine (at C6), bromine (at C5), and methyl carboxylate (at C3) substituents will shift the remaining protons (H-2 and H-4) significantly downfield.[5][6]

    • H-2: This proton is ortho to the powerfully electron-withdrawing nitrogen atom and ortho to the methyl carboxylate group. It is expected to be the most deshielded proton, likely appearing in the δ 8.8 – 9.1 ppm range.

    • H-4: This proton is ortho to the bromine atom and the methyl carboxylate group. It will also be strongly deshielded, predicted to resonate in the δ 8.4 – 8.7 ppm range.

  • Methyl Protons (H-Me): The methyl group is attached to an oxygen atom, which is electronegative. This environment shifts the signal downfield compared to a standard alkane proton. The typical chemical shift for methyl ester protons is in the δ 3.8 – 4.1 ppm range.[6][7]

Predicting Spin-Spin Splitting (Multiplicity)

Spin-spin splitting arises from the interaction of magnetic fields between non-equivalent neighboring protons, typically through three bonds (³J-coupling).[8] The multiplicity of a signal is described by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons.[7]

  • H-2 and H-4: These two protons are on the same ring but are not adjacent. They are separated by four bonds and are in a meta relationship. Meta-coupling (⁴J) in aromatic systems is typically small, around 2-3 Hz. Therefore, the H-2 signal will be split by H-4 into a doublet (d) , and the H-4 signal will be split by H-2 into a doublet (d) .

  • H-Me: The methyl protons have no neighboring protons. Therefore, their signal will not be split and will appear as a singlet (s) .

Predicting Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[8]

  • The signal for H-2 corresponds to 1 proton .

  • The signal for H-4 corresponds to 1 proton .

  • The signal for H-Me corresponds to 3 protons . The expected integration ratio for the signals (H-2 : H-4 : H-Me) will be 1:1:3 .

Summary of Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-28.8 – 9.1Doublet (d)~2-3 Hz (⁴J)1H
H-48.4 – 8.7Doublet (d)~2-3 Hz (⁴J)1H
H-Me3.8 – 4.1Singlet (s)N/A3H

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental procedure is essential.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of Methyl 5-bromo-6-chloronicotinate B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add TMS as internal standard (0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into NMR Spectrometer (e.g., 400 MHz) D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H 8. Apply Fourier Transform G->H I 9. Phase and baseline correction H->I J 10. Calibrate spectrum to TMS (0 ppm) I->J K 11. Integrate signals J->K

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Methodology Details
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromo-6-chloronicotinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)

  • Processing: The resulting Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3 Hz followed by Fourier transformation. The spectrum is then manually phased and baseline corrected.

In-Depth Spectral Interpretation

The analysis of the spectrum involves assigning each signal to a specific set of protons based on the principles outlined in Section 1.

Causality of Spectral Features

The final appearance of the NMR spectrum is a direct consequence of the molecule's electronic structure.

G cluster_structure cluster_effects cluster_params A Substituents (N, Cl, Br, COOR) B Deshielding / Shielding (Electron Density) A->B -I, -M effects C Neighboring Protons (Proximity) D Chemical Shift (δ) B->D E Splitting (J) C->E

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Methyl 5-bromo-6-chloronicotinate

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-bromo-6-chloronicotinate. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-bromo-6-chloronicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through an in-depth interpretation of its ¹³C NMR spectrum. We will explore the theoretical basis for chemical shift predictions, present a detailed experimental protocol for data acquisition, and visualize the structure-spectrum relationship.

Introduction: The Structural Significance of Methyl 5-bromo-6-chloronicotinate

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2][3] Its precise molecular structure, particularly the substitution pattern on the pyridine ring, is crucial for understanding its reactivity, biological activity, and physical properties. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules, providing unambiguous evidence of its constitution.[4][5]

The pyridine ring, substituted with a bromine atom, a chlorine atom, and a methyl ester group, presents a unique electronic environment. The interplay of inductive and resonance effects from these substituents significantly influences the chemical shifts of the carbon atoms in the ring, making the interpretation of its ¹³C NMR spectrum a nuanced yet insightful exercise.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

Due to the absence of a publicly available experimental spectrum for Methyl 5-bromo-6-chloronicotinate, we will employ a predictive approach based on established principles of NMR spectroscopy and data from analogous compounds. The prediction of ¹³C NMR chemical shifts in substituted aromatic systems can be achieved with reasonable accuracy by considering the additivity of substituent chemical shifts (SCS).[6][7] We will use the experimentally determined ¹³C NMR data of the parent compound, methyl nicotinate, as a foundational reference.[8][9]

The core principle lies in understanding how each substituent—bromine, chlorine, and the methyl ester—alters the electron density at each carbon atom of the pyridine ring. Electronegative halogens like chlorine and bromine exert a strong deshielding inductive effect, while also participating in resonance. The methyl ester group is an electron-withdrawing group, further influencing the chemical shifts.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Methyl 5-bromo-6-chloronicotinate. The assignments are based on the analysis of substituent effects on the pyridine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~164The carbonyl carbon of the ester group is expected to be significantly downfield due to the double bond to an electronegative oxygen atom.[5]
C6~152Attached to both the electronegative nitrogen and a chlorine atom, this carbon will be strongly deshielded.
C2~150Adjacent to the ring nitrogen, this carbon is inherently deshielded.
C4~138This carbon is in a para-like position to the chlorine and meta to the bromine and ester group, leading to a downfield shift.
C3~128The carbon bearing the ester group will be influenced by its electron-withdrawing nature.
C5~118The carbon directly bonded to the bromine atom is expected to be shielded due to the "heavy atom effect."
O-CH₃~53The methyl carbon of the ester group will have a typical chemical shift for a carbon singly bonded to oxygen.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of Methyl 5-bromo-6-chloronicotinate, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its versatility.

  • Concentration : Prepare a solution with a concentration of approximately 10-20 mg of Methyl 5-bromo-6-chloronicotinate in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration : Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup
  • Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching : Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, aiming for sharp, symmetrical peaks.

III. Data Acquisition Parameters
  • Experiment : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be employed.

  • Pulse Angle : A 30° pulse angle is recommended to allow for a shorter relaxation delay.

  • Spectral Width : Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time : An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans : Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which may have longer relaxation times.

IV. Data Processing
  • Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of Methyl 5-bromo-6-chloronicotinate and its predicted ¹³C NMR signals.

G cluster_molecule Methyl 5-bromo-6-chloronicotinate cluster_spectrum Predicted 13C NMR Signals (ppm) mol C_CO C=O ~164 mol->C_CO Carbonyl C6 C6 ~152 mol->C6 C-Cl C2 C2 ~150 mol->C2 alpha to N C4 C4 ~138 mol->C4 beta to N C3 C3 ~128 mol->C3 C-COOMe C5 C5 ~118 mol->C5 C-Br O_CH3 O-CH3 ~53 mol->O_CH3 Ester Methyl

Sources

Exploratory

A Guide to the FT-IR Analysis of Methyl 5-bromo-6-chloronicotinate: A Senior Application Scientist's Perspective

This in-depth technical guide provides a comprehensive methodology for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 5-bromo-6-chloronicotinate. Tailored for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive methodology for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 5-bromo-6-chloronicotinate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducible, high-quality results.

Introduction: The Analytical Imperative for Methyl 5-bromo-6-chloronicotinate

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its molecular formula is C₇H₅BrClNO₂[1][2][3]. The specific arrangement of its functional groups—a methyl ester, a pyridine ring, and both bromo and chloro substituents—makes it a versatile synthetic intermediate. The purity and structural integrity of this starting material are critical, as any impurities can have cascading effects on the yield and purity of subsequent products.

FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for the qualitative analysis of this compound. It provides a unique molecular "fingerprint," allowing for the confirmation of functional groups and the overall molecular structure, which is essential for quality control and reaction monitoring.

The Theoretical Underpinning: Molecular Vibrations and Infrared Light

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies that correspond to their natural vibrational modes (stretching, bending, etc.). An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), revealing a pattern of peaks that is characteristic of the molecule's structure.

For Methyl 5-bromo-6-chloronicotinate, we are primarily interested in identifying the vibrational signatures of:

  • Aromatic Ring (Pyridine): C=C and C=N stretching vibrations, and C-H stretching.

  • Ester Group: The prominent C=O (carbonyl) stretch and the two C-O stretches.

  • Halogen Substituents: The C-Cl and C-Br stretching vibrations, which typically appear in the lower frequency "fingerprint region."

Experimental Protocol: From Sample to Spectrum

Acquiring a high-fidelity FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[4]

Sample Preparation: A Critical First Step

As Methyl 5-bromo-6-chloronicotinate is a solid, two primary methods for sample preparation are recommended[5]. The choice depends on the analytical goal, balancing the need for high resolution against the desire for rapid analysis.

Method 1: KBr Pellet Technique (For High-Resolution Analysis)

This technique involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr).[6] The plasticity of alkali halides like KBr allows them to form a clear disc under pressure, providing an excellent medium for transmission measurements.[7]

Protocol for KBr Pellet Preparation:

  • Material Purity: Use only spectroscopy-grade KBr. Crucially, both the KBr and the sample must be thoroughly dried (e.g., in an oven or desiccator) prior to use. KBr is hygroscopic, and absorbed moisture will introduce broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[7][8]

  • Sample Concentration: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[7][9] An incorrect sample-to-KBr ratio is a common source of error.

  • Homogenization: Grind the sample and KBr together in a clean agate mortar and pestle until the mixture is a fine, homogenous powder.[7] This step is vital to reduce light scattering and ensure a uniform sample distribution.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 8-10 metric tons) for several minutes using a hydraulic press.[6][8] The resulting pellet should be thin and transparent.[10]

  • Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum. This allows for the correction of instrumental artifacts and any residual moisture or CO₂ in the beam path.[7]

Method 2: Attenuated Total Reflectance (ATR) (For Rapid Screening)

ATR is a popular technique that requires minimal sample preparation.[4][11] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its absorption spectrum.[4][11]

Protocol for ATR-FTIR:

  • Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[5][12]

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is a critical step to obtain a clean spectrum of the sample.

  • Sample Application: Place a small amount of the solid sample onto the crystal, ensuring it covers the sampling area.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality ATR spectrum.[5][11]

Spectrometer Parameters for Optimal Data Acquisition
ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This standard mid-IR range covers the fundamental vibrations of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail to resolve key peaks without introducing excessive noise.
Number of Scans 16 to 64Co-adding multiple scans significantly improves the signal-to-noise ratio of the spectrum.
Apodization Function Happ-GenzelA standard function that provides a good balance between peak shape and resolution.
Experimental Workflow Diagram

FT_IR_Analysis_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Spectral Analysis start Solid Sample: Methyl 5-bromo-6-chloronicotinate method_choice Select Method start->method_choice kbr_path KBr Pellet (High Resolution) method_choice->kbr_path Accuracy atr_path ATR (Rapid Screening) method_choice->atr_path Speed load_sample Load Sample into Spectrometer kbr_path->load_sample atr_path->load_sample set_params Set Acquisition Parameters (4 cm⁻¹, 32 scans) load_sample->set_params collect_bkg Collect Background Spectrum (Blank KBr or empty ATR) set_params->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample process_data Process Data (Baseline Correction, Normalization) collect_sample->process_data assign_peaks Assign Characteristic Peaks process_data->assign_peaks confirm_structure Confirm Structure & Purity assign_peaks->confirm_structure

Caption: Workflow for the FT-IR analysis of Methyl 5-bromo-6-chloronicotinate.

Spectral Interpretation: The Molecular Fingerprint

The FT-IR spectrum of Methyl 5-bromo-6-chloronicotinate is characterized by several key absorption bands. An ATR-IR spectrum for this compound is available in the PubChem database (CID 2764313), providing a valuable reference.[1]

Wavenumber (cm⁻¹) RangeExpected IntensityVibrational ModeFunctional Group Assignment & Rationale
3100 - 3000Weak to MediumC-H StretchAromatic C-H bonds of the pyridine ring.
2990 - 2950WeakC-H StretchAsymmetric and symmetric stretching of the methyl (–OCH₃) group.
~1730 - 1715 Strong C=O Stretch Key diagnostic peak for the ester carbonyl group. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to the electronic influence of the aromatic pyridine ring.[13][14][15]
~1600 - 1430Medium, often multiple bandsC=C and C=N StretchSkeletal vibrations of the pyridine ring. The exact positions are sensitive to substitution patterns.[16][17]
~1300 - 1250 Strong C-O Stretch (Asymmetric) Part of the "Rule of Three" for esters. [13][18] This band arises from the C-C(=O)-O linkage and is a strong confirmation of the ester group.
~1150 - 1100StrongC-O Stretch (Symmetric)The second C-O stretching mode, associated with the O-CH₃ portion of the ester.[18]
~1020MediumRing VibrationPyridine ring breathing mode.[19]
Below 850 Medium to Strong C-Cl / C-Br Stretch The C-X (halogen) stretching vibrations occur at low frequencies.[20] Their exact positions can be complex, but their presence in this region confirms the halogenated nature of the compound.
Trustworthiness and Self-Validation

A scientifically sound analysis requires a self-validating protocol.

  • Instrument Qualification: Regularly check the spectrometer's performance using a polystyrene film standard to verify wavenumber accuracy.

  • Reproducibility: Analyze the sample at least twice to ensure the spectrum is reproducible.

  • Reference Comparison: Compare the obtained spectrum against a known reference, such as the one available from PubChem or an in-house standard of confirmed purity.[1] Any significant deviation in peak position or the appearance of unexpected peaks (e.g., a broad O-H band from moisture) should be investigated.

Logic_Diagram cluster_evidence Spectral Evidence cluster_interpretation Structural Interpretation cluster_conclusion Conclusion peak_co Strong Peak ~1725 cm⁻¹ interp_co C=O Stretch peak_co->interp_co peak_c_o Two Strong Peaks ~1280 & ~1120 cm⁻¹ interp_c_o C-O Stretches peak_c_o->interp_c_o peak_ring Medium Peaks ~1600-1430 cm⁻¹ interp_ring Pyridine Ring Vibrations peak_ring->interp_ring peak_hal Peaks Below 850 cm⁻¹ interp_hal C-Cl / C-Br Stretches peak_hal->interp_hal conclusion Structure Confirmed: Methyl 5-bromo-6-chloronicotinate interp_co->conclusion interp_c_o->conclusion interp_ring->conclusion interp_hal->conclusion

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-6-chloronicotinate

Introduction Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl ester group, presents a unique and informative fragmentation pattern in mass spectrometry. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its ionization and fragmentation pathways. The principles discussed herein are fundamental for the structural elucidation and analytical quantification of this and structurally related molecules.

The molecular formula for Methyl 5-bromo-6-chloronicotinate is C7H5BrClNO2, with a molecular weight of approximately 250.48 g/mol .[1][2][3] The presence of both bromine and chlorine atoms provides a distinct isotopic signature that is readily identifiable in the mass spectrum, serving as a primary diagnostic tool for its identification.

The Isotopic Signature: A Tale of Two Halogens

A key feature in the mass spectrum of any halogenated compound is the characteristic pattern of its isotopes. For Methyl 5-bromo-6-chloronicotinate, the presence of both a bromine and a chlorine atom creates a complex and highly informative molecular ion cluster.

Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a characteristic 3:1 ratio of the M and M+2 peaks for a monochlorinated compound.[4][5] Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%), resulting in an M and M+2 peak pattern with a roughly 1:1 intensity ratio for a monobrominated compound.[4][5]

When a molecule contains both one chlorine and one bromine atom, the resulting isotopic pattern is a combination of these individual signatures. This leads to a characteristic cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination:

  • M peak: Contains ³⁵Cl and ⁷⁹Br

  • M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br

This results in a distinctive pattern of peak intensities, which is a powerful tool for confirming the presence of both a chlorine and a bromine atom in an unknown analyte.[6]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of Methyl 5-bromo-6-chloronicotinate
IonIsotopes PresentTheoretical m/zExpected Relative Abundance (%)
[M]⁺C₇H₅³⁵Cl⁷⁹BrNO₂249~75
[M+2]⁺C₇H₅³⁷Cl⁷⁹BrNO₂ / C₇H₅³⁵Cl⁸¹BrNO₂251~100
[M+4]⁺C₇H₅³⁷Cl⁸¹BrNO₂253~25

Note: The m/z values are calculated using the integer masses of the most abundant isotopes of C, H, N, and O. The relative abundances are approximate and serve as a general guide.

Electron Ionization (EI) and Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[7][8] This fragmentation is invaluable for structural elucidation, as the resulting fragment ions provide a roadmap to the molecule's original structure. For Methyl 5-bromo-6-chloronicotinate, the primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting ions and neutral losses.

The initial event in EI-MS is the removal of an electron from the molecule to form a radical cation, [M]˙⁺.[7] The fragmentation of this molecular ion will proceed through several competing pathways, influenced by the electron-withdrawing nature of the pyridine ring, the halogens, and the ester functional group.

Predicted Fragmentation Pathways:
  • Loss of the Methoxy Group (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion.

  • Loss of the Carbomethoxy Group (•COOCH₃): The entire methyl ester group can be lost as a radical (•COOCH₃, 59 Da).

  • Loss of Halogen Atoms: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da) or a bromine radical (•Br, 79 or 81 Da). The relative likelihood of these events depends on the C-X bond energies.

  • Ring Fragmentation: The stable aromatic pyridine ring is less likely to fragment extensively compared to aliphatic chains, but characteristic losses, such as HCN (27 Da), can occur.[9]

These fragmentation pathways give rise to a series of fragment ions, each with its own characteristic isotopic pattern if it retains the halogen atoms. For instance, a fragment that has lost the methoxy group but retains both halogens will exhibit the same M', M'+2, M'+4 isotopic pattern as the molecular ion, but at a lower m/z value. If a fragment has lost one of the halogens, it will revert to the simpler isotopic pattern of the remaining halogen.

Visualization of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for Methyl 5-bromo-6-chloronicotinate under electron ionization.

Fragmentation_Pathway M [C₇H₅BrClNO₂]⁺˙ m/z 249/251/253 F1 [C₆H₅BrClNO]⁺ m/z 218/220/222 M->F1 - •OCH₃ F2 [C₆H₅BrClN]⁺˙ m/z 190/192/194 M->F2 - •COOCH₃ F3 [C₇H₅ClNO₂]⁺˙ m/z 170/172 M->F3 - •Br F4 [C₇H₅BrNO₂]⁺˙ m/z 214/216 M->F4 - •Cl

Caption: Predicted EI fragmentation of Methyl 5-bromo-6-chloronicotinate.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like Methyl 5-bromo-6-chloronicotinate.[10][11] The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detection and structural identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Methyl 5-bromo-6-chloronicotinate and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: A non-polar or medium-polarity column is recommended, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Full scan mode from m/z 40 to 400.

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to Methyl 5-bromo-6-chloronicotinate based on its retention time.

    • Examine the mass spectrum of the peak.

    • Confirm the presence of the characteristic molecular ion cluster at m/z 249, 251, and 253.

    • Identify the major fragment ions and compare them to the predicted fragmentation pathways.

    • Utilize spectral libraries (e.g., NIST) for comparison, though unique compounds may not be present. The fragmentation pattern and isotopic distribution are the primary means of identification.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Serial Dilution Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 EI Ionization & Fragmentation Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Analysis5 Detection Analysis4->Analysis5 Data1 Identify Retention Time Analysis5->Data1 Data2 Analyze Mass Spectrum Data1->Data2 Data3 Confirm Isotopic Pattern Data2->Data3 Data4 Elucidate Fragmentation Data3->Data4

Caption: General workflow for the GC-MS analysis of Methyl 5-bromo-6-chloronicotinate.

Conclusion

The mass spectrometry of Methyl 5-bromo-6-chloronicotinate is a prime example of how fundamental principles of ionization, fragmentation, and isotopic abundance can be applied to the structural elucidation of complex organic molecules. The distinct isotopic signature arising from the presence of both bromine and chlorine provides an unambiguous confirmation of its elemental composition. A thorough understanding of the predictable fragmentation pathways under electron ionization allows for a detailed structural confirmation. The GC-MS methodology outlined in this guide provides a robust and reliable framework for the analysis of this important chemical intermediate, ensuring accuracy and confidence in its identification for researchers and professionals in the pharmaceutical and chemical industries.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Guo, Y. L., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. doi: 10.1002/rcm.1732
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Guo, Y. L., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Chad's Prep. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl nicotinate. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). Retrieved from [Link]

  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Retrieved from [Link]

  • Ochiai, N., et al. (2014). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • de la Cal, A., et al. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure of Methyl 5-bromo-6-chloronicotinate Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of methyl 5-bromo-6-c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of methyl 5-bromo-6-chloronicotinate analogs. While the crystal structure for methyl 5-bromo-6-chloronicotinate itself is not publicly available, this guide leverages the detailed structural data of the closely related analog, methyl 5-bromo-6-methylpicolinate, to provide a robust framework for understanding the solid-state characteristics of this class of compounds. A comparative analysis with methyl 6-chloronicotinate is also presented to elucidate the influence of halogen substitution on crystal packing. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering insights into the critical role of non-covalent interactions, particularly halogen bonding, in the crystal engineering of halogenated nicotinic acid derivatives.

Introduction: The Significance of Halogenated Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research and development, exhibiting a wide range of biological activities. The introduction of halogen atoms into the nicotinic acid scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the presence of bromine and chlorine atoms, as in methyl 5-bromo-6-chloronicotinate, offers unique opportunities for crystal engineering through the formation of halogen bonds. These directional non-covalent interactions are increasingly recognized for their utility in designing novel solid-state forms of active pharmaceutical ingredients (APIs) with tailored properties. Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for predicting their behavior and optimizing their performance in pharmaceutical formulations.

Synthesis and Crystallization of Analogs

The synthesis of methyl 5-bromo-6-chloronicotinate and its analogs typically involves multi-step reaction sequences starting from commercially available substituted pyridines. A general synthetic pathway is outlined below.

General Synthesis Protocol

A plausible synthetic route to the title compound and its analogs involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of methyl 6-chloronicotinate can be achieved by refluxing 6-chloronicotinic acid with dimethyl carbonate in the presence of concentrated sulfuric acid.

Synthesis 6-Chloronicotinic Acid 6-Chloronicotinic Acid Product Methyl 6-chloronicotinate 6-Chloronicotinic Acid->Product Reflux Reagents Dimethyl Carbonate, Conc. H2SO4 Reagents->Product

Crystallization Methodologies for X-ray Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. For small organic molecules like the nicotinic acid derivatives discussed herein, several crystallization techniques can be employed. The choice of solvent is a critical parameter that can significantly influence crystal growth and morphology.

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionKey Considerations
Slow Evaporation The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile precipitant. Diffusion of the precipitant vapor into the solution induces crystallization.This method is effective for small quantities of material and allows for fine-tuning of the solvent-precipitant system.
Solvent Layering A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystallization occurs at the interface of the two solvents.The choice of solvents with different densities is crucial for creating a stable interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.The cooling rate should be carefully controlled to promote the growth of large, well-ordered crystals.

For the analog methyl 6-chloronicotinate, single crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week. This suggests that relatively non-polar, volatile solvents may be a good starting point for the crystallization of methyl 5-bromo-6-chloronicotinate.

X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

XrayWorkflow cluster_experiment Experimental Phase cluster_analysis Computational Phase CrystalMounting Crystal Mounting DataCollection X-ray Data Collection CrystalMounting->DataCollection Diffractometer DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection File StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Final Model CIF CIF Validation->CIF Crystallographic Information File

Data Collection and Processing

Data for the analog, methyl 5-bromo-6-methylpicolinate, was collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation. During data collection, the crystal is rotated in the X-ray beam, and a series of diffraction images are recorded. These images are then processed to determine the position and intensity of each diffraction spot. This process, known as integration and scaling, yields a reflection file that contains the information needed to solve the crystal structure.

Structure Solution and Refinement

The "phase problem" in crystallography prevents the direct calculation of the electron density from the diffraction data. Therefore, computational methods are used to generate an initial structural model. This model is then refined against the experimental data to improve its accuracy. The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Structural Analysis of Methyl 5-bromo-6-methylpicolinate: A Proxy for the Title Compound

The crystal structure of methyl 5-bromo-6-methylpicolinate provides valuable insights into the likely solid-state conformation and intermolecular interactions of methyl 5-bromo-6-chloronicotinate.

Table 2: Crystallographic Data for Methyl 5-bromo-6-methylpicolinate

ParameterValue
Chemical FormulaC₈H₈BrNO₂
Formula Weight230.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.138(2)
b (Å)7.4250(15)
c (Å)10.223(2)
β (°)109.25(3)
Volume (ų)870.5(3)
Z4
R-factor0.045
Molecular Conformation

The molecule of methyl 5-bromo-6-methylpicolinate is essentially planar. The planarity of the pyridine ring is a common feature in such aromatic systems. The ester group is slightly twisted out of the plane of the pyridine ring. This conformation is likely influenced by a combination of steric and electronic factors.

Intermolecular Interactions and Crystal Packing

The crystal packing of methyl 5-bromo-6-methylpicolinate is dominated by a network of weak intermolecular interactions. Of particular importance is the presence of a C—H···O hydrogen bond and a Br···N halogen bond. The halogen bond is a directional interaction between an electrophilic region on the bromine atom and the nucleophilic nitrogen atom of an adjacent molecule. This interaction plays a crucial role in organizing the molecules into a three-dimensional supramolecular architecture.

mol1 [label=<

Molecule A

C-Br ··· N-Pyridine

];

mol2 [label=<

Molecule B

C-Br ··· N-Pyridine

];

mol1 -> mol2 [label="Halogen Bond\n(Br···N)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Schematic of a Br···N halogen bond between two molecules.

Comparative Analysis: The Influence of the 6-Chloro Substituent

The crystal structure of methyl 6-chloronicotinate reveals a nearly planar molecule, with the ester group showing a small dihedral angle with respect to the pyridine ring. The crystal packing is characterized by weak C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between adjacent pyridine rings.

By comparing the structures of methyl 5-bromo-6-methylpicolinate and methyl 6-chloronicotinate, we can infer the likely structural contributions of the bromine and chlorine atoms in methyl 5-bromo-6-chloronicotinate. It is highly probable that the crystal packing of the title compound would be influenced by both C-Cl···N and C-Br···N halogen bonds, potentially leading to a more complex and robust supramolecular assembly. The interplay between these different halogen bonds, along with other weak interactions, would dictate the overall crystal packing and, consequently, the material's physical properties.

Conclusion and Future Directions

This technical guide has provided a detailed framework for understanding the X-ray crystal structure of methyl 5-bromo-6-chloronicotinate analogs. Through the analysis of closely related structures, we have highlighted the key aspects of synthesis, crystallization, and structural analysis. The importance of halogen bonding in directing the crystal packing of these compounds has been emphasized.

For drug development professionals, a thorough understanding of the solid-state structure is crucial for controlling polymorphism, solubility, and bioavailability. The insights provided in this guide can aid in the rational design of new crystalline forms of halogenated nicotinic acid derivatives with optimized pharmaceutical properties. Future work should focus on obtaining the crystal structure of methyl 5-bromo-6-chloronicotinate itself to validate the predictions made in this guide and to further unravel the intricate interplay of non-covalent interactions in this important class of molecules.

References

  • Wu, Y.-M., Wu, C.-M., & Wang, Y. (2011). Methyl 5-bromo-6-methylpicolinate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1763. [Link]

  • Ma, L., & Liu, Y. (2012). Methyl 6-chloronicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1371. [Link]

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

Foundational

An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-6-chloronicotinate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-bromo-6-chloronicotinate, a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-bromo-6-chloronicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide focuses on the foundational principles and practical methodologies for determining and predicting its solubility in a range of common organic solvents. By equipping researchers with a robust understanding of both theoretical frameworks and experimental protocols, this document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving methyl 5-bromo-6-chloronicotinate.

Introduction: The Significance of Solubility in Pharmaceutical Development

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative with significant applications as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, characterized by the presence of bromo, chloro, and methyl ester functional groups, dictates its physicochemical properties, including its solubility in organic solvents.

Understanding the solubility of this compound is paramount for several critical aspects of drug development:

  • Reaction Kinetics and Process Optimization: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in solution. Selecting an appropriate solvent system where methyl 5-bromo-6-chloronicotinate exhibits adequate solubility is crucial for maximizing reaction yields and minimizing side-product formation.

  • Purification and Crystallization: Solubility differences in various solvents are exploited during purification processes such as recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for obtaining high-purity crystalline material.

  • Formulation and Drug Delivery: For APIs derived from this intermediate, their solubility directly impacts their bioavailability and therapeutic efficacy. Early-stage assessment of solubility provides valuable insights for developing suitable drug delivery systems.[1]

This guide will delve into the theoretical underpinnings of solubility and provide detailed, actionable protocols for its experimental determination.

Physicochemical Properties of Methyl 5-bromo-6-chloronicotinate

A thorough understanding of the intrinsic properties of methyl 5-bromo-6-chloronicotinate is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [2]
Appearance Off-white to pale-yellow to yellow-brown to brown solid[4]
Melting Point 76°C to 79°C[5]
LogP (calculated) 2.28 - 2.4[2][6]
Topological Polar Surface Area (TPSA) 39.2 Ų[2]

The calculated LogP value suggests a moderate lipophilicity, indicating that methyl 5-bromo-6-chloronicotinate is likely to be more soluble in organic solvents than in water. The presence of the ester and the nitrogen atom in the pyridine ring provides sites for polar interactions, while the halogen substituents and the aromatic ring contribute to its non-polar character.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a fundamental principle in solubility. Solvents that have a similar polarity to the solute are generally better at dissolving it. The polarity of a solvent is a complex property influenced by its dipole moment, dielectric constant, and ability to engage in hydrogen bonding.

A qualitative prediction of the solubility of methyl 5-bromo-6-chloronicotinate in various solvents can be made by considering their respective polarities.

SolventPolarity IndexPredicted Solubility of Methyl 5-bromo-6-chloronicotinate
Non-Polar
Hexane0.1Low
Toluene2.4Moderate
Polar Aprotic
Dichloromethane3.1High
Ethyl Acetate4.4High
Acetone5.1Moderate to High
N,N-Dimethylformamide (DMF)6.4High
Dimethyl Sulfoxide (DMSO)7.2High
Polar Protic
Isopropanol3.9Moderate
Ethanol4.3Moderate
Methanol5.1Moderate to High

Note: This table provides a qualitative prediction based on general principles of polarity. Experimental verification is essential.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute (methyl 5-bromo-6-chloronicotinate) and the solvent can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental measurement is indispensable. The two primary methods for determining the solubility of a solid in a liquid are the determination of thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This is the "true" solubility and is a critical parameter in pharmaceutical development. The most common method for its determination is the shake-flask method .

This protocol outlines the standard procedure for determining the thermodynamic solubility of methyl 5-bromo-6-chloronicotinate in a given organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of methyl 5-bromo-6-chloronicotinate prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) prep2->equil1 equil2 Ensure excess solid remains, indicating a saturated solution equil1->equil2 sep1 Allow the solution to stand to let undissolved solid settle equil2->sep1 sep2 Carefully withdraw an aliquot of the supernatant, avoiding any solid particles sep1->sep2 sep3 Filter the aliquot through a 0.22 µm syringe filter sep2->sep3 anal1 Dilute the filtered supernatant with a suitable solvent sep3->anal1 anal2 Quantify the concentration of methyl 5-bromo-6-chloronicotinate using a validated analytical method (e.g., HPLC-UV) anal1->anal2 anal3 Calculate the solubility in mg/mL or g/L anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices:

  • Excess Solute: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Sufficient Equilibration Time: Allowing adequate time for agitation ensures that the system has reached a state of thermodynamic equilibrium.

  • Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Validated Analytical Method: Using a specific and validated analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) ensures accurate quantification of the dissolved solute.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO). While faster, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.

This method relies on detecting the formation of a precipitate by measuring light scattering.

G cluster_prep Preparation cluster_addition Solvent Addition cluster_detection Detection prep1 Prepare a high-concentration stock solution of methyl 5-bromo-6-chloronicotinate in DMSO prep2 Dispense the stock solution into a microplate prep1->prep2 add1 Add the desired organic solvent to the microplate wells containing the stock solution prep2->add1 det1 Incubate for a short period (e.g., 1-2 hours) add1->det1 det2 Measure the turbidity (light scattering) using a nephelometer det1->det2 det3 The concentration at which a significant increase in light scattering is observed is the kinetic solubility det2->det3

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Presentation and Interpretation (Hypothetical)

As no specific quantitative data is publicly available, this section provides a template for how experimentally determined solubility data for methyl 5-bromo-6-chloronicotinate should be presented and interpreted.

Table 1: Hypothetical Thermodynamic Solubility of Methyl 5-bromo-6-chloronicotinate in Various Organic Solvents at 25°C

SolventSolvent TypePolarity IndexSolubility (g/L)
HexaneNon-Polar0.1< 0.1
TolueneNon-Polar2.45.2
DichloromethanePolar Aprotic3.185.6
Ethyl AcetatePolar Aprotic4.463.1
AcetonePolar Aprotic5.145.8
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200
IsopropanolPolar Protic3.915.3
EthanolPolar Protic4.320.7
MethanolPolar Protic5.135.4

Interpretation of Hypothetical Data:

  • The data would likely show that methyl 5-bromo-6-chloronicotinate has very low solubility in non-polar aliphatic solvents like hexane.

  • Its solubility would be expected to be significantly higher in polar aprotic solvents, with particularly high solubility in highly polar solvents like DMF and DMSO.

  • In polar protic solvents, the solubility would likely be moderate, influenced by the ability of the solvent to hydrogen bond with the ester and pyridine nitrogen of the solute.

Conclusion and Future Directions

This technical guide has established a comprehensive framework for understanding and determining the solubility of methyl 5-bromo-6-chloronicotinate in organic solvents. While a lack of public data necessitates a focus on methodology, the principles and protocols outlined herein provide researchers with the necessary tools to generate reliable and reproducible solubility data.

For future work, a systematic experimental study to quantify the thermodynamic solubility of methyl 5-bromo-6-chloronicotinate in a broad range of solvents at different temperatures is highly recommended. Such data would be invaluable to the scientific community, aiding in the optimization of synthetic routes and the development of novel pharmaceuticals.

References

  • PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Appchem. Methyl 5-bromo-6-chloronicotinate. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of Methyl 5-bromo-6-chloronicotinate

This guide provides an in-depth analysis of the physical and thermal properties of Methyl 5-bromo-6-chloronicotinate (CAS No. 78686-77-8), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. A...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical and thermal properties of Methyl 5-bromo-6-chloronicotinate (CAS No. 78686-77-8), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Accurate characterization of its physical appearance and melting point is fundamental for identity confirmation, purity assessment, and ensuring consistency in drug development and manufacturing workflows. This document outlines the expected characteristics of the compound and provides a robust, field-proven protocol for its thermal analysis.

Physical State and Appearance

Methyl 5-bromo-6-chloronicotinate is a solid compound at standard temperature and pressure.[1] Commercially available batches of this reagent typically present as a crystalline or amorphous powder.[2]

The coloration of the material can vary, a common trait for complex organic molecules that is influenced by the synthetic route, purification efficacy, and the presence of trace impurities or residual solvents. The accepted color range for high-purity material is broad, spanning from off-white or grey to pale-yellow, and potentially extending to yellow-brown or brown .[2][3] This variability underscores the necessity of employing quantitative analytical methods, such as melting point determination, rather than relying solely on visual inspection for quality assessment.

Thermal Properties: Melting Point Analysis

The melting point is a critical and highly informative thermal property of a crystalline solid. It serves as a primary indicator of both identity and purity. For a pure substance, the melting transition occurs over a narrow, well-defined temperature range. The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[4]

The established melting point for Methyl 5-bromo-6-chloronicotinate is recorded as a range, which is standard practice for reporting this physical constant.

PropertyValueSource(s)
CAS Number 78686-77-8[5]
Molecular Formula C₇H₅BrClNO₂[6]
Molecular Weight 250.48 g/mol [7]
Physical Form Solid / Powder[1][3]
Melting Point 76°C to 79°C[1][5]

This 3°C range (76-79°C) is indicative of a compound with high purity suitable for most research and development applications.[1][5] A significantly wider range or a depression below 76°C would suggest the presence of impurities that could adversely affect subsequent chemical reactions or biological assays.

Experimental Protocol: High-Fidelity Melting Point Determination

To ensure data integrity and reproducibility, a systematic approach to melting point determination is essential. The following protocol, based on the capillary method, is designed as a self-validating system for use with modern digital melting point apparatuses.

Principle and Causality

The capillary method involves heating a small, packed sample in a glass capillary tube at a controlled rate.[8] The temperatures at which the substance first begins to liquefy (T₁) and fully transitions to a liquid (T₂) are recorded. The key to accuracy is a slow heating rate (ramp) near the melting point, typically 1-2°C per minute.[9] This slow ramp ensures the system remains in thermal equilibrium, allowing for precise observation without overshooting the true melting temperature.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of Methyl 5-bromo-6-chloronicotinate is completely dry, as moisture can depress the melting point. If necessary, dry the sample under a vacuum.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even packing in the capillary tube.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Invert the open end and press it into the powdered sample until a small amount of material enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop to compact the sample.

    • The final packed sample height should be approximately 1-2 cm.[10]

  • Apparatus Setup and Execution:

    • Set the starting temperature on the digital melting point apparatus to approximately 10-15°C below the expected melting point (e.g., set to 65°C).

    • Set a rapid ramp rate (e.g., 10-20°C/min) for an initial, approximate determination if the melting point is unknown.[9] For a known compound like this, proceed directly to the precise measurement.

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Set the ramp rate to a slow value, 1-2°C per minute , for the precise measurement phase.[9]

    • Begin the heating program.

  • Observation and Data Recording:

    • Observe the sample closely through the viewing lens.

    • Record Temperature T₁: The temperature at which the first drop of liquid becomes visible within the solid matrix.

    • Record Temperature T₂: The temperature at which the last solid particle melts, resulting in a clear, complete liquid phase.

    • The recorded melting point is the range T₁ - T₂.

  • Post-Analysis:

    • Allow the apparatus to cool sufficiently before running subsequent samples.

    • Dispose of the used capillary tube in a designated glass waste container.

This systematic process ensures that the obtained melting range is both accurate and a reliable indicator of the sample's purity.

Visualization of the Experimental Workflow

The logical flow of the melting point determination protocol is critical for training and standardization. The following diagram illustrates the key stages.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Interpretation start Start: Obtain Sample sample_prep Sample Preparation (Dry and Powderize) start->sample_prep load_capillary Load Capillary Tube (1-2 cm height) sample_prep->load_capillary set_params Set Instrument Parameters (Start Temp, Ramp Rate: 1-2°C/min) load_capillary->set_params heat_sample Heat Sample & Observe record_t1 Record T1 (First Liquid Drop) heat_sample->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 report_range Report Melting Range (T1-T2) record_t2->report_range compare Compare to Reference (76-79°C) report_range->compare assess_purity Assess Purity (Range Width & Depression) compare->assess_purity end_process End assess_purity->end_process

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-6-chloronicotinate

Introduction: The Strategic Importance of a Halogenated Nicotinate Ester Methyl 5-bromo-6-chloronicotinate is a vital heterocyclic building block in contemporary drug discovery and development. Its unique substitution pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Nicotinate Ester

Methyl 5-bromo-6-chloronicotinate is a vital heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, offers medicinal chemists a versatile scaffold for introducing further molecular complexity. This guide provides an in-depth exploration of the reliable synthesis of this key intermediate from its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid. We will delve into the mechanistic underpinnings of the esterification process, present a field-tested protocol, and discuss the critical analytical techniques for product verification, ensuring scientific rigor and reproducibility for researchers in the pharmaceutical and chemical sciences.

Mechanistic Insights: The Rationale Behind Synthetic Strategy

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. While several methods exist, the choice of reagent and conditions is paramount, especially when dealing with electronically modified substrates like 5-bromo-6-chloronicotinic acid.

Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1][2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the subsequent elimination of water yield the final ester product.[1][4]

A key feature of the Fischer esterification is that it is an equilibrium process.[1][3] To drive the reaction towards the product, it is often necessary to use a large excess of the alcohol or to remove the water that is formed, for instance, by azeotropic distillation.[1][3]

Thionyl Chloride-Mediated Esterification: A High-Yield Alternative

A more robust and often higher-yielding method for the synthesis of esters from carboxylic acids involves the use of thionyl chloride (SOCl₂).[5][6][7][8][9] This approach first converts the carboxylic acid into a highly reactive acyl chloride intermediate.[5][6][7][8] The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite, which is an excellent leaving group.[6][8] A subsequent nucleophilic attack by a chloride ion generates the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5][9] The acyl chloride is then reacted with the alcohol (in this case, methanol) to furnish the desired ester. This two-step, one-pot procedure is highly efficient as the formation of the acyl chloride is essentially irreversible due to the evolution of gaseous byproducts.[9]

Given the electronic nature of the halo-substituted nicotinic acid, the thionyl chloride method is often preferred to ensure a complete and efficient conversion.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of methyl 5-bromo-6-chloronicotinate from 5-bromo-6-chloronicotinic acid using the thionyl chloride method.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier
5-bromo-6-chloronicotinic acid29241-62-1C₆H₃BrClNO₂≥98%Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)7719-09-7SOCl₂≥99%Sigma-Aldrich
Methanol (anhydrous)67-56-1CH₄O≥99.8%Fisher Scientific
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution144-55-8 (solid)NaHCO₃-Prepared in-house
Anhydrous magnesium sulfate7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Safety Precautions
  • 5-bromo-6-chloronicotinic acid: May cause skin, eye, and respiratory irritation.[10][11]

  • Methyl 5-bromo-6-chloronicotinate: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Methanol: Flammable and toxic.

  • Dichloromethane: Volatile and a suspected carcinogen.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Acyl Chloride Formation cluster_ester Step 2: Esterification cluster_workup Step 3: Workup & Purification A 5-bromo-6-chloronicotinic acid in anhydrous DCM B Add SOCl₂ (dropwise) at 0°C A->B C Reflux the mixture B->C D Cool to 0°C C->D E Add anhydrous Methanol (dropwise) D->E F Stir at room temperature E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Purify (e.g., column chromatography) J->K L Methyl 5-bromo-6-chloronicotinate K->L Final Product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-bromo-6-chloronicotinate

Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry Nicotinic acid and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry

Nicotinic acid and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cardiovascular conditions, cancers, and neurodegenerative disorders.[1][2][3][4][5] The ability to precisely functionalize the nicotinic acid ring is therefore of paramount importance to medicinal chemists. Methyl 5-bromo-6-chloronicotinate is a versatile building block, offering two distinct halogen handles for selective carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and adaptable method for the arylation and heteroarylation of this substrate.[6][7] This guide provides a detailed exploration of the Suzuki coupling reaction using Methyl 5-bromo-6-chloronicotinate, offering in-depth mechanistic insights, a comprehensive experimental protocol, and practical troubleshooting advice for researchers in drug development and synthetic chemistry.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[6][8][9] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, Methyl 5-bromo-6-chloronicotinate). This step forms a Pd(II) intermediate. The reactivity of the halogen is crucial, with the general trend being I > Br > OTf > Cl.[7][9] This differential reactivity is key to achieving selective coupling.

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (activated by base) ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reagents Ar-X + Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Selective Coupling with Methyl 5-bromo-6-chloronicotinate

The presence of both a bromine and a chlorine atom on the nicotinic acid ring allows for the possibility of selective functionalization. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step, Suzuki coupling can be performed selectively at the 5-position (bromine) while leaving the 6-position (chlorine) untouched for subsequent transformations.[7] This selectivity is a powerful tool for the synthesis of complex, polysubstituted heteroaromatics.

Experimental Protocol: Suzuki Coupling of Methyl 5-bromo-6-chloronicotinate with Phenylboronic Acid

This protocol provides a general procedure for the selective Suzuki coupling at the C-5 position.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
Methyl 5-bromo-6-chloronicotinate78686-77-8250.48 g/mol ≥98%Sigma-Aldrich, etc.
Phenylboronic Acid98-80-6121.93 g/mol ≥97%Major chemical suppliers
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol ≥98%Major chemical suppliers
SPhos657408-07-6410.51 g/mol ≥98%Major chemical suppliers
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%Major chemical suppliers
1,4-Dioxane, anhydrous123-91-188.11 g/mol ≥99.8%Major chemical suppliers
Water, degassed7732-18-518.02 g/mol --
Ethyl Acetate141-78-688.11 g/mol HPLC gradeMajor chemical suppliers
Brine (saturated NaCl solution)----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ≥99.5%Major chemical suppliers

Safety Precautions: Methyl 5-bromo-6-chloronicotinate is harmful if swallowed and causes skin and eye irritation.[13] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv., e.g., 250 mg, 1.0 mmol), Phenylboronic Acid (1.2 equiv., 146 mg, 1.2 mmol), and Potassium Carbonate (2.0 equiv., 276 mg, 2.0 mmol).

    • Add the palladium catalyst precursor, Palladium(II) Acetate (0.02 equiv., 4.5 mg, 0.02 mmol), and the phosphine ligand, SPhos (0.04 equiv., 16.4 mg, 0.04 mmol). The use of bulky, electron-rich phosphine ligands like SPhos is often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides.[14][15]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The presence of water is often beneficial for the Suzuki coupling.[8]

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.[8]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired Methyl 6-chloro-5-phenylnicotinate.

Workflow Diagram

Suzuki_Workflow Start Start Reagents Combine Reactants: - Methyl 5-bromo-6-chloronicotinate - Phenylboronic Acid - Base (K2CO3) Start->Reagents Catalyst Add Catalyst System: - Pd(OAc)2 - SPhos Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (Purge with Ar or N2) Catalyst->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent React Heat and Stir (80-100 °C) Solvent->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: - Dilute with EtOAc - Filter through Celite - Wash with H2O and Brine Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Product: Methyl 6-chloro-5-phenylnicotinate Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (deactivated by oxygen)- Insufficiently active catalyst system- Low reaction temperature- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Try a different palladium source or a more electron-rich, bulky phosphine ligand.- Increase the reaction temperature.
Protodeboronation - The boronic acid is unstable under the reaction conditions.- Use a milder base (e.g., K₃PO₄).- Use the boronic acid pinacol ester instead of the free acid.- Minimize reaction time.
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture.- Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of inert gas.
Reaction at C-Cl bond - High reaction temperature or overly active catalyst.- Lower the reaction temperature.- Use a less active catalyst system, potentially with a less electron-rich ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 5-bromo-6-chloronicotinate is a robust and highly valuable transformation for the synthesis of functionalized nicotinic acid derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and excellent selectivity, paving the way for the discovery of novel therapeutic agents. This guide provides a solid foundation for the successful implementation of this important reaction in a drug discovery setting.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ACS Publications. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

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Method

Application Note &amp; Protocols: Selective Heck Reaction on Methyl 5-bromo-6-chloronicotinate

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for performing the Mizoroki-Heck reaction on methyl 5-bromo-6-chloronicotinate. It is designed for researchers in synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for performing the Mizoroki-Heck reaction on methyl 5-bromo-6-chloronicotinate. It is designed for researchers in synthetic and medicinal chemistry, offering insights into reaction optimization, component selection, and mechanistic rationale. The protocols emphasize achieving high chemoselectivity for the carbon-bromine bond, a critical consideration for this di-halogenated substrate.

Introduction: Strategic C-C Bond Formation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its broad functional group tolerance and stereospecificity make it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2]

This document focuses on the application of the Heck reaction to methyl 5-bromo-6-chloronicotinate, a versatile heterocyclic building block. The presence of two distinct halogen atoms on the pyridine ring presents a key strategic challenge: achieving selective activation of one C-X bond over the other. This guide will demonstrate how to exploit the inherent reactivity differences to achieve selective functionalization at the C-Br position.

The Principle of Chemoselectivity: C-Br vs. C-Cl

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br > C-OTf > C-Cl .[4]

This trend is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, requiring less energy for cleavage during oxidative addition.[4]

  • Kinetics of Oxidative Addition: The oxidative addition of Pd(0) into the C-Br bond is kinetically much faster than its insertion into the C-Cl bond.[4]

Therefore, under carefully controlled conditions, the palladium catalyst will selectively react with the C-Br bond of methyl 5-bromo-6-chloronicotinate, leaving the C-Cl bond intact for potential subsequent transformations. This inherent chemoselectivity allows for a stepwise and controlled approach to building molecular complexity.[5]

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate (Aryl-Pd(II)(Br)L₂) pd0->ox_add Ar-Br coord Alkene Coordination Complex ox_add->coord + Alkene - Ligand (L) insert Migratory Insertion Intermediate coord->insert Syn-Carbopalladation beta β-Hydride Elimination Intermediate (H-Pd(II)(Br)L₂) insert->beta Syn-β-Hydride Elimination beta->pd0 + Base - HB-X product Substituted Alkene Product beta->product Product Release aryl_halide Methyl 5-bromo-6-chloronicotinate aryl_halide->ox_add alkene Alkene (R-CH=CH₂) alkene->coord base Base base->beta

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Cycle Breakdown:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is the chemoselectivity-determining step.[3][7]

  • Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-insertion of the alkene into the Aryl-Pd bond.[3] For electron-deficient alkenes like acrylates, addition occurs at the β-carbon.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion, to form a hydrido-palladium(II) complex and release the substituted alkene product.[3] This step typically favors the formation of the more thermodynamically stable E-isomer.

  • Catalyst Regeneration: A base is required to neutralize the generated H-Br and facilitate the reductive elimination of the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[8][9]

Key Reaction Parameters: A Scientist's Guide to Optimization

The success of a Heck reaction hinges on the careful selection of several key components. The rationale behind each choice is critical for developing a robust and reproducible protocol.

Palladium Precursor
  • Causality: The reaction requires a Pd(0) species to enter the catalytic cycle.[8] Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) are often preferred because they are air-stable, less expensive, and are readily reduced in situ to the active Pd(0) state by phosphine ligands, amines, or solvents.[10] Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly but are more sensitive to air and thermal degradation.[10]

  • Common Choices: Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄.

Ligand Selection
  • Causality: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[3] Furthermore, the ligand's electronic and steric properties modulate the catalyst's reactivity, influencing the rates of oxidative addition and reductive elimination.[11] Bulky, electron-rich phosphine ligands are known to promote the coupling of less reactive aryl chlorides, but are also highly effective for aryl bromides.[5][11][12]

  • Common Choices:

    • Monodentate Phosphines: Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃).

    • Bulky/Electron-Rich Ligands: Buchwald ligands (e.g., SPhos, XPhos), Tri-tert-butylphosphine (P(t-Bu)₃).[5]

    • Bidentate Phosphines: dppf, BINAP.

    • NHCs: Often used for challenging substrates or high-temperature reactions due to their thermal stability.[13]

Base Selection
  • Causality: The base plays a crucial role in the final step of the catalytic cycle: regenerating the Pd(0) catalyst by neutralizing the H-X species formed after β-hydride elimination.[9] The choice of base can affect reaction rate and yield. Inorganic bases are often used in polar solvents, while organic amine bases can sometimes act as both the base and a solvent.[14]

  • Common Choices:

    • Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).

    • Inorganic: Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃).

Solvent Choice
  • Causality: The solvent must solubilize all reaction components and is typically a polar aprotic solvent to facilitate the ionic intermediates in the catalytic cycle.[14] The solvent's boiling point dictates the accessible temperature range for the reaction. Dipolar aprotic solvents like DMF, DMAc, and NMP are common choices.[14][15] However, care must be taken as some solvents like NMP can form hydroperoxides upon exposure to air, which can oxidize the phosphine ligand and inhibit the reaction.[16]

  • Common Choices: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Toluene.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Heck coupling of methyl 5-bromo-6-chloronicotinate with a model alkene, such as methyl acrylate.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 equiv)

  • Alkene (e.g., Methyl Acrylate, 1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-6-chloronicotinate, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Using a syringe, add anhydrous DMF to dissolve the solids. The volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.

  • Add triethylamine via syringe, followed by the alkene (e.g., methyl acrylate).

  • Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Recommended Starting Conditions for Optimization

This table outlines various sets of conditions that can be explored to optimize the reaction yield, rate, and purity.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes & Rationale
1 Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF90A classic, cost-effective starting point for general screening.
2 Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMAc100P(o-tol)₃ is slightly more electron-rich than PPh₃; K₂CO₃ is a solid base often effective in polar solvents.
3 Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.0)Toluene110Utilizes a Pd(0) source and a modern bulky, electron-rich ligand, often good for achieving high turnover.
4 Pd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (2.0)Dioxane80A highly active system reported to work under milder conditions for aryl bromides.[5]
5 Pd(OAc)₂ (5)NoneNaOAc (2.0)NMP/H₂O120A "ligand-free" condition (Jeffery conditions), where a phase-transfer catalyst like TBAB can be beneficial.

Conclusion

The selective Heck functionalization of methyl 5-bromo-6-chloronicotinate at the C-Br position is a highly feasible and strategic transformation. Success relies on a fundamental understanding of the Heck catalytic cycle and the principle of chemoselectivity based on carbon-halogen bond strength. By carefully selecting the palladium precursor, ligand, base, and solvent system, researchers can develop robust and efficient protocols. The conditions provided in this guide serve as an excellent starting point for methodology development, enabling the synthesis of valuable substituted chloronicotinate derivatives for applications in drug discovery and materials science.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2017). National Institutes of Health (NIH). [Link]

  • Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. (2018). Journal of the American Chemical Society. [Link]

  • Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. (2014). ACS Sustainable Chemistry & Engineering. [Link]

  • Heck reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2003). Organometallics. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Basic Principles - Heck Reactions. (2007). Wipf Group, University of Pittsburgh. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (2001). Journal of the American Chemical Society. [Link]

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020). Organic Process Research & Development. [Link]

  • Chemistry Heck Reaction. (n.d.). sathee jee. [Link]

  • Heck Coupling. (n.d.). NROChemistry. [Link]

  • A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. (2006). Dalton Transactions. [Link]

  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). ResearchGate. [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. (2006). Organic & Biomolecular Chemistry. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran. (2015). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). Catalysts. [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (2023). RSC Mechanochemistry. [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2020). Chemistry – An Asian Journal. [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2020). Chemistry – An Asian Journal. [Link]

  • Heck Coupling. (n.d.). Organic Synthesis. [Link]

  • Palladium-catalyzed Heck reaction under thermomorphic mode. (2007). ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews. [Link]

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Application

Application Notes and Protocols for the Selective Sonogashira Coupling of Methyl 5-bromo-6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Alkynylation of a Dihalonicotinate Scaffold The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a termin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Alkynylation of a Dihalonicotinate Scaffold

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its ability to form carbon-carbon (C-C) bonds under generally mild conditions has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] This application note provides a detailed guide to the Sonogashira coupling of Methyl 5-bromo-6-chloronicotinate, a dihalogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of two different halogen atoms on the nicotinic acid scaffold presents a unique challenge and opportunity for selective functionalization, enabling the stepwise introduction of different substituents.

The key to unlocking the synthetic potential of Methyl 5-bromo-6-chloronicotinate lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is well-established: C-I > C-Br > C-OTf >> C-Cl.[2][3] This inherent difference in reactivity allows for the selective activation of the C-Br bond over the more robust C-Cl bond by carefully controlling the reaction conditions.[2] This chemoselectivity is the foundation of the protocol detailed herein, which aims to achieve mono-alkynylation at the 5-position of the nicotinic acid ring, leaving the chlorine atom at the 6-position available for subsequent transformations.

Reaction Mechanism: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle

The primary catalytic cycle involves the palladium center. It begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of Methyl 5-bromo-6-chloronicotinate) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step and is more facile for C-Br than C-Cl bonds.[3]

The Copper Cycle

Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkyne moiety to the palladium center.

Finally, reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Bond

This protocol is designed to favor the selective reaction at the more reactive C-Br bond of Methyl 5-bromo-6-chloronicotinate.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Role
Methyl 5-bromo-6-chloronicotinate78686-82-5250.48Substrate
Terminal AlkyneVariesVariesCoupling Partner
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.90Palladium(II) Precatalyst
CuI (Copper(I) iodide)7681-65-4190.45Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)121-44-8 / 108-18-9101.19 / 101.19Base and/or Solvent
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)109-99-9 / 68-12-272.11 / 73.09Solvent
Inert Gas (Argon or Nitrogen)N/AN/AAtmosphere
Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: - Add Methyl 5-bromo-6-chloronicotinate,  PdCl₂(PPh₃)₂, and CuI to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert reagents Reagent Addition: - Add degassed solvent (THF or DMF). - Add base (TEA or DIPA). - Add terminal alkyne. inert->reagents reaction Reaction: - Stir at room temperature to 40°C. - Monitor by TLC or LC-MS. reagents->reaction workup Work-up: - Filter through celite. - Concentrate the filtrate. - Aqueous workup (e.g., with NH₄Cl). reaction->workup purification Purification: - Column chromatography on silica gel. workup->purification end End: Pure Product purification->end

Figure 2: General experimental workflow for the selective Sonogashira coupling.
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add a degassed solvent such as THF or DMF (sufficient to dissolve the starting material). Follow with the addition of the base, typically triethylamine or diisopropylamine (2-3 equiv), and the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50°C may be required. It is crucial to maintain a relatively low temperature to ensure selectivity for the C-Br bond.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Methyl 5-alkynyl-6-chloronicotinate.

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under inert conditions.
Low reaction temperatureGradually increase the temperature in small increments (e.g., 5-10°C), while carefully monitoring for the formation of the di-coupled product.
Impure reagentsEnsure all reagents, especially the alkyne and base, are pure and dry.
Formation of di-coupled product Reaction temperature is too highMaintain the reaction at room temperature or use minimal heating. Consider using a less active catalyst or a bulkier phosphine ligand to increase selectivity.
Extended reaction timeStop the reaction as soon as the starting material is consumed to minimize the risk of the second coupling.
Glaser-Hay homocoupling of the alkyne Presence of oxygenEnsure the reaction is carried out under strictly anaerobic conditions.[5] Consider a copper-free protocol if homocoupling is a persistent issue.[6]
Formation of Palladium black Catalyst decompositionUse fresh, high-purity solvents and reagents. Some solvents like THF may promote this decomposition.[7]

Conclusion

The selective Sonogashira coupling of Methyl 5-bromo-6-chloronicotinate at the C-5 position is a highly valuable transformation for the synthesis of functionalized nicotinic acid derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and maintaining mild reaction conditions, a high degree of chemoselectivity can be achieved. This protocol provides a robust starting point for researchers in drug discovery and materials science to access a diverse range of novel molecular scaffolds. Careful monitoring and optimization will be key to achieving high yields and selectivity for specific alkyne coupling partners.

References

  • Plenio, H., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6. Available at: [Link]

  • So, C. M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(1), 225-230. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(1), 19. Available at: [Link]

  • Valente, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Langer, P., et al. (2014). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 16(1), 178-181. Available at: [Link]

  • Plenio, H., & Schilz, D. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis, 350(4), 609-620. Available at: [Link]

  • Wu, Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6621-6632. Available at: [Link]

  • Nolan, S. P., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(42), 13628-13631. Available at: [Link]

  • So, C. M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]

  • Langer, P., et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 12(35), 6828-6838. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 141-169. Available at: [Link]

  • Gribble, G. W., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1465-1470. Available at: [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(10), 2247-2260. Available at: [Link]

  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3897-3901. Available at: [Link]

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  • Golisade, A., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 5-bromo-6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Methyl 5-bromo-6-chloronicotinate in Kinase Inhibitor Scaffolding Protein kinases are a critical class of enzymes that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 5-bromo-6-chloronicotinate in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of approved drugs demonstrating significant clinical benefit.

The nicotinic acid scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds, including several potent kinase inhibitors.[2] Methyl 5-bromo-6-chloronicotinate is a commercially available and highly versatile starting material for the synthesis of novel kinase inhibitors.[3] Its di-halogenated structure provides two distinct reaction handles for the sequential and regioselective introduction of various substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine at the 5-position is amenable to palladium-catalyzed carbon-carbon bond formation, while the chlorine at the 6-position is well-suited for carbon-nitrogen bond formation. This orthogonal reactivity is key to the strategic construction of kinase inhibitor candidates.

This guide provides a detailed overview and experimental protocols for the synthesis of a representative kinase inhibitor scaffold from Methyl 5-bromo-6-chloronicotinate, targeting key kinases such as VEGFR-2 and PIM-1, which are implicated in cancer progression.[2][4]

Synthetic Strategy: A Two-Fold Approach to Molecular Diversity

The synthetic approach to elaborating Methyl 5-bromo-6-chloronicotinate into a kinase inhibitor scaffold primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This strategy allows for the systematic variation of substituents at the 5- and 6-positions of the nicotinic acid core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final compounds.

DOT Script for Synthetic Workflow

G start Methyl 5-bromo-6-chloronicotinate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki intermediate Methyl 5-aryl-6-chloronicotinate suzuki->intermediate Arylboronic acid, Pd catalyst, base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) intermediate->buchwald final_product Methyl 6-amino-5-aryl-nicotinate (Kinase Inhibitor Scaffold) buchwald->final_product Amine, Pd catalyst, base hydrolysis Ester Hydrolysis (optional) final_product->hydrolysis final_acid 6-Amino-5-aryl-nicotinic acid hydrolysis->final_acid LiOH or NaOH

Caption: General synthetic workflow for kinase inhibitors.

Part 1: Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and in this context, it is employed to introduce an aryl or heteroaryl moiety at the 5-position of the nicotinic acid ring by selectively reacting with the C-Br bond. The choice of the arylboronic acid is critical as this substituent often interacts with the hydrophobic regions of the kinase active site.

Protocol 1: Synthesis of Methyl 5-(4-fluorophenyl)-6-chloronicotinate

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
Methyl 5-bromo-6-chloronicotinate78686-77-8250.481.0
4-Fluorophenylboronic acid1765-93-1139.921.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.740.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 5-bromo-6-chloronicotinate (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(4-fluorophenyl)-6-chloronicotinate.

Part 2: Buchwald-Hartwig Amination for C6-Functionalization

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. In this step, the chlorine atom at the 6-position of the nicotinic acid ring is displaced by a primary or secondary amine. This amino substituent is often designed to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

Protocol 2: Synthesis of Methyl 5-(4-fluorophenyl)-6-(methylamino)nicotinate

This protocol outlines a representative Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
Methyl 5-(4-fluorophenyl)-6-chloronicotinate(from Part 1)-1.0
Methylamine (2.0 M solution in THF)74-89-531.062.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Toluene108-88-392.1410 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add Methyl 5-(4-fluorophenyl)-6-chloronicotinate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add toluene (10 mL) followed by the methylamine solution (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-(4-fluorophenyl)-6-(methylamino)nicotinate.

Part 3: Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The biological activity of the synthesized kinase inhibitors should be evaluated in relevant in vitro and in vivo assays. For example, to assess the inhibitory activity against VEGFR-2 or PIM-1, enzymatic assays and cellular proliferation assays using cancer cell lines known to be dependent on these kinases can be employed.

DOT Script for Kinase Inhibition Pathway

G inhibitor Synthesized Inhibitor (e.g., Methyl 6-amino-5-aryl-nicotinate) kinase Kinase (e.g., VEGFR-2, PIM-1) inhibitor->kinase Binds to ATP pocket phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Downstream Signaling & Cellular Response (e.g., Proliferation, Angiogenesis) phosphorylated_substrate->cellular_response

Caption: Mechanism of kinase inhibition.

Conclusion

Methyl 5-bromo-6-chloronicotinate serves as an excellent starting material for the efficient and modular synthesis of a wide range of potential kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the generation of diverse libraries of substituted nicotinic acid derivatives. This approach facilitates the exploration of structure-activity relationships, ultimately leading to the identification of potent and selective kinase inhibitors for further development as therapeutic agents.

References

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available from: [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Heliyon, 2023. Available from: [Link]

  • Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry, 2024. Available from: [Link]

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 2013. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. Available from: [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 2013. Available from: [Link]

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Method

Application Note &amp; Protocols: Methyl 5-Bromo-6-Chloronicotinate as a Versatile Scaffold for the Synthesis of Novel p38 MAP Kinase Inhibitors

Introduction: Targeting the p38 MAP Kinase Pathway in Inflammatory Disease The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, such as UV...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the p38 MAP Kinase Pathway in Inflammatory Disease

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, such as UV radiation, osmotic shock, and inflammatory cytokines.[1][2][3] This pathway plays a central role in inflammation, orchestrating the production of key pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5][6] Dysregulation of the p38 MAPK pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[5][7][8] Consequently, the p38 kinase, particularly the p38α isoform, has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.[8][9]

The development of potent and selective small-molecule inhibitors of p38 MAPK is a major focus of drug discovery.[7][8] These inhibitors typically act by competing with ATP at the kinase's active site, thereby preventing the phosphorylation of downstream targets and suppressing the inflammatory cascade.[9] A key strategy in medicinal chemistry involves the use of highly functionalized heterocyclic scaffolds that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Methyl 5-bromo-6-chloronicotinate is an exemplary starting material for this purpose, offering two distinct and differentially reactive halogenated sites on a pyridine core, which allows for sequential, site-selective modifications to build molecular complexity.

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of methyl 5-bromo-6-chloronicotinate in the synthesis of p38 MAPK inhibitors, with a focus on palladium-catalyzed cross-coupling reactions.

The p38 MAPK Signaling Cascade

The activation of p38 MAPK is initiated by a variety of extracellular stimuli and proceeds through a three-tiered kinase cascade.[2] As illustrated below, this involves the sequential activation of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK itself.[1] Once activated, p38 phosphorylates various downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional and post-transcriptional upregulation of inflammatory genes.[4][10]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimuli Inflammatory Cytokines (TNF-α, IL-1) Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates targets Kinases (MK2, MSK1) Transcription Factors (ATF-2, MEF-2) p38->targets phosphorylates response Inflammatory Response (↑ TNF-α, IL-6, COX-2 production) targets->response

Caption: The p38 MAPK signaling pathway.

Synthetic Strategy: Leveraging Methyl 5-bromo-6-chloronicotinate

Methyl 5-bromo-6-chloronicotinate is an ideal precursor for constructing libraries of p38 inhibitors. Its structure contains two key features for synthetic diversification:

  • 5-Bromo Position: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[11] This allows for the facile introduction of a wide array of aryl or heteroaryl substituents, which are common features in potent p38 inhibitors that occupy the ATP-binding pocket.

  • 6-Chloro Position: The carbon-chlorine bond is generally less reactive than the C-Br bond in palladium catalysis, enabling selective coupling at the 5-position.[11] The remaining chloro group can then be targeted in a subsequent reaction, such as a second cross-coupling under more forcing conditions, a nucleophilic aromatic substitution (SNAr), or a Buchwald-Hartwig amination, to introduce further diversity.

This differential reactivity is the cornerstone of a modular synthetic approach, as depicted in the workflow below.

synthetic_workflow start Methyl 5-bromo-6-chloronicotinate step1 Suzuki Coupling (Site-Selective) start->step1 reagent1 Arylboronic Acid (Ar¹-B(OH)₂) reagent1->step1 intermediate Intermediate (Methyl 6-chloro-5-aryl-nicotinate) step1->intermediate step2 Buchwald-Hartwig Amination or Second Suzuki Coupling intermediate->step2 reagent2 Amine (R-NH₂) or Arylboronic Acid (Ar²-B(OH)₂) reagent2->step2 product Di-substituted Pyridine Scaffold (p38 Inhibitor Core) step2->product

Caption: Modular synthetic workflow for p38 inhibitors.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the 5-bromo position of methyl 5-bromo-6-chloronicotinate.

Objective: To synthesize a methyl 6-chloro-5-aryl-nicotinate intermediate.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Add the degassed solvent system via cannula. Bubble the inert gas through the stirred mixture for 15-20 minutes. Finally, add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure methyl 6-chloro-5-aryl-nicotinate.

Causality and Trustworthiness:

  • Why an inert atmosphere? The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the reaction.[12] Maintaining an inert atmosphere is critical for catalytic turnover.

  • Why a base? The base is essential for the transmetalation step of the Suzuki mechanism. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[13][14]

  • Why a mixed solvent system with water? Water is often necessary to dissolve the inorganic base (e.g., Na₂CO₃) and facilitate the formation of the active boronate species.

Parameter Typical Conditions & Reagents Purpose
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Provides the active Pd(0) catalyst for the reaction cycle.[14]
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes the palladium center and modulates its reactivity.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80 - 110 °CProvides energy to overcome the activation barrier of the reaction steps.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by methyl 5-bromo-6-chloronicotinate allows for systematic exploration of the structure-activity relationship. Numerous p38 inhibitors feature a central pyridine or pyridinone ring.

  • The 5-Aryl Group (from Ar¹-B(OH)₂): This group often projects into a key hydrophobic pocket of the p38 active site. Small, electron-rich or electron-deficient aromatic rings (e.g., phenyl, fluorophenyl, pyridyl) are common. The seminal pyridinylimidazole class of inhibitors, such as SB203580, highlights the importance of a 4-fluorophenyl group at this position for potent inhibition.[9]

  • The 6-Substituent (from second coupling/substitution): This position can be modified to interact with the solvent-exposed region or the hinge region of the kinase. Introducing amino groups via Buchwald-Hartwig amination can form critical hydrogen bonds and improve solubility and pharmacokinetic properties.

Inhibitor Example/Scaffold Key Structural Features Reported p38α IC₅₀
SB 220025 Pyridinylimidazole with 4-fluorophenyl and cyclopropyl-amide groups~60 nM[15]
BIRB-796 Diaryl urea binding to an allosteric site~0.1 nM (Kd)
Various Pyridopyridazinones Fused heterocyclic coreVaries, often in low nM range[16]

This data illustrates that potent inhibition is achievable with diverse scaffolds, many of which can be conceptually derived from a di-substituted pyridine core accessible from methyl 5-bromo-6-chloronicotinate.

Conclusion

Methyl 5-bromo-6-chloronicotinate represents a high-value, strategic starting material for the synthesis of p38 MAP kinase inhibitors. Its differentially reactive halogen substituents permit a robust and modular synthetic approach, centered around the site-selective Suzuki-Miyaura cross-coupling reaction. This allows for the rapid generation of diverse chemical libraries, facilitating the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and strategies outlined in this note provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this versatile building block in the quest for novel therapeutics targeting inflammatory diseases.

References

  • Lee, J. C., Kumar, S., Griswold, D. E., Underwood, D. C., Votta, B. J., & Adams, J. L. (2000). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Immunopharmacology, 47(2-3), 185-201. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Canal, F., & G-S-Canal, B. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 77(23), 4847-4871. [Link]

  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Wang, C., Zhou, X., Wang, J., & Li, W. (2018). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation, 2018, 4093565. [Link]

  • Lee, S., & Kim, S. (2017). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Archives of Pharmacal Research, 40(4), 393-403. [Link]

  • Schett, G., & Zwerina, J. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14107. [Link]

  • ResearchGate. (2024). Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(15), 4468. [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5). [Link]

  • Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Mini reviews in medicinal chemistry, 5(9), 857-868. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. Retrieved from [Link]

  • Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current opinion in drug discovery & development, 7(6), 866-880. [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5019-5024. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. [Link]

  • Chimenti, F., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 18(6), 6848-6862. [Link]

  • Lee, M. R., et al. (2011). Design and synthesis of inhaled p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Journal of medicinal chemistry, 54(22), 7797-7813. [Link]

  • Widdowson, K. L., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & medicinal chemistry letters, 16(22), 5809-5813. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mohammadhosseini, N., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research, 13(4), 1255-1263. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhao, J., Xu, Q., & Li, J. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950. [Link]

  • Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98%. Retrieved from [Link]

Sources

Application

Application of Methyl 5-bromo-6-chloronicotinate in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Agrochemicals Methyl 5-bromo-6-chloronicotinate is a versatile halogenated pyridine derivative that serves as a crucial building block in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Agrochemicals

Methyl 5-bromo-6-chloronicotinate is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of modern agrochemicals. The pyridine ring is a key structural motif in numerous successful insecticides, herbicides, and fungicides.[1] The strategic placement of halogen atoms on this ring system provides synthetic handles for introducing diverse functionalities and fine-tuning the biological activity, selectivity, and metabolic stability of the final active ingredient. This technical guide provides a detailed exploration of the application of Methyl 5-bromo-6-chloronicotinate in agrochemical synthesis, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical Properties of Methyl 5-bromo-6-chloronicotinate

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex synthetic routes.

PropertyValueSource
CAS Number 78686-77-8[2][3][4][5]
Molecular Formula C₇H₅BrClNO₂[2][3][4][5]
Molecular Weight 250.48 g/mol [2][3][4][5]
Appearance Off-white to pale yellow solid[2]
Purity Typically ≥98%[4]
Storage Store in a cool, dry place, away from incompatible materials.[2][3]

Reactivity and Synthetic Potential

The synthetic utility of Methyl 5-bromo-6-chloronicotinate lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at the 5-position. This allows for selective functionalization of the pyridine ring, a critical aspect in the construction of complex agrochemical molecules. Furthermore, the bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds.

Application in the Synthesis of Pyridine-Based Herbicides

One of the significant applications of halogenated nicotinic acid derivatives is in the synthesis of pyridine-based herbicides. These compounds often function by disrupting essential plant processes. While a direct synthesis of a commercial herbicide from Methyl 5-bromo-6-chloronicotinate is not widely published, its structural motifs are present in several herbicidal compounds. The following protocol outlines a general, plausible synthetic route to a key intermediate for a pyridine herbicide, based on established chemical transformations of similar molecules.

Protocol 1: Synthesis of a Substituted Pyridine Intermediate for Herbicides

This protocol describes a two-step process: a nucleophilic aromatic substitution to replace the 6-chloro group, followed by a Suzuki cross-coupling reaction at the 5-bromo position.

Step 1: Nucleophilic Aromatic Substitution of the 6-Chloro Group

This step involves the displacement of the more reactive 6-chloro substituent with an alkoxide.

  • Materials:

    • Methyl 5-bromo-6-chloronicotinate

    • Sodium methoxide (or other suitable alkoxide)

    • Methanol (or corresponding alcohol)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve Methyl 5-bromo-6-chloronicotinate (1.0 eq) in anhydrous DMF.

    • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-6-methoxynicotinate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling of the 5-Bromo Group

This step introduces a new carbon-carbon bond at the 5-position of the pyridine ring.

  • Materials:

    • Methyl 5-bromo-6-methoxynicotinate (from Step 1)

    • Arylboronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., potassium carbonate, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water mixture)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine Methyl 5-bromo-6-methoxynicotinate, the arylboronic acid, and the base.

    • Add the solvent system and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Diagram of the Synthetic Workflow

Synthetic_Workflow A Methyl 5-bromo-6-chloronicotinate B Nucleophilic Aromatic Substitution (NaOCH₃, DMF) A->B C Methyl 5-bromo-6-methoxynicotinate B->C D Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst) C->D E Substituted Pyridine Intermediate D->E

Caption: Synthetic pathway from Methyl 5-bromo-6-chloronicotinate to a herbicide intermediate.

Application in the Synthesis of Neonicotinoid Insecticide Analogues

Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. The synthesis of these complex molecules often involves the use of halogenated pyridine intermediates. Methyl 5-bromo-6-chloronicotinate can be a valuable precursor for the synthesis of novel neonicotinoid analogues, where the 5-bromo position allows for diversification of the molecule.

Protocol 2: Synthesis of a Key Precursor for Neonicotinoid Analogues

This protocol describes the reduction of the ester group and subsequent conversion to a chloromethylpyridine, a common intermediate in neonicotinoid synthesis.

Step 1: Reduction of the Methyl Ester

  • Materials:

    • Methyl 5-bromo-6-chloronicotinate

    • Reducing agent (e.g., Lithium aluminum hydride (LAH) or Sodium borohydride/Lithium chloride)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a solution or suspension of the reducing agent in the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Methyl 5-bromo-6-chloronicotinate in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Concentrate the filtrate to obtain the crude (5-bromo-6-chloropyridin-3-yl)methanol.

    • Purify the product by column chromatography if necessary.

Step 2: Conversion to the Chloromethylpyridine

  • Materials:

    • (5-bromo-6-chloropyridin-3-yl)methanol (from Step 1)

    • Thionyl chloride or other chlorinating agent

    • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, dissolve the alcohol from Step 1 in the anhydrous solvent.

    • Slowly add thionyl chloride at 0 °C.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the 5-bromo-2-chloro-3-(chloromethyl)pyridine.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_0 Reduction of Ester cluster_1 Chlorination of Alcohol A Ester Group (-COOCH₃) B Reducing Agent (e.g., LAH) A->B 1. Nucleophilic attack 2. Protonation C Alcohol Group (-CH₂OH) B->C D Alcohol Group (-CH₂OH) E Thionyl Chloride (SOCl₂) D->E SN2 Reaction F Chloromethyl Group (-CH₂Cl) E->F

Caption: Key transformations in the synthesis of a neonicotinoid precursor.

Conclusion and Future Perspectives

Methyl 5-bromo-6-chloronicotinate is a highly valuable and versatile building block for the synthesis of a new generation of agrochemicals. Its unique pattern of halogenation allows for selective and diverse functionalization, enabling the creation of novel active ingredients with improved efficacy, selectivity, and environmental profiles. As the demand for more sustainable and effective crop protection solutions continues to grow, the importance of such strategically designed starting materials in the agrochemical industry is set to increase. Future research will likely focus on developing more efficient and greener synthetic methodologies for the utilization of this and similar halogenated pyridines in the discovery of novel agrochemicals.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Methyl 5-bromo-6-chloronicotinate, 98%. Fisher Scientific. Available at: [Link]

  • Synthesis method of diflufenican - CN114685365B. Google Patents.
  • Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. ScholarWorks@UARK. Available at: [Link]

  • EP1140845A1 - Substituted pyridine herbicides. Google Patents.

Sources

Method

Application Note: Strategic Synthesis of Novel Fungicide Candidates from Methyl 5-bromo-6-chloronicotinate

Abstract This technical guide provides a comprehensive overview of synthetic strategies for developing novel fungicides utilizing Methyl 5-bromo-6-chloronicotinate as a core building block. Nicotinamide and nicotinic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for developing novel fungicides utilizing Methyl 5-bromo-6-chloronicotinate as a core building block. Nicotinamide and nicotinic acid derivatives have become a cornerstone in modern agrochemical research, with commercial successes like Boscalid validating the efficacy of this scaffold.[1] The strategic placement of halogen atoms on the starting material, Methyl 5-bromo-6-chloronicotinate, offers two distinct and versatile reactive centers for molecular elaboration.[2][3][4][5] This document details three primary synthetic routes: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-5 position, Nucleophilic Aromatic Substitution (SNAr) at the C-6 position, and a hydrolysis-amidation sequence to generate diverse nicotinamides. Each section provides the underlying chemical principles, field-proven insights, and detailed, step-by-step protocols suitable for implementation in a research and development setting.

Introduction: The Nicotinate Scaffold in Fungicide Discovery

The relentless evolution of fungal resistance to existing treatments necessitates a continuous pipeline of novel, effective, and environmentally benign fungicides. Heterocyclic compounds, particularly those containing a pyridine core, are integral to this discovery process.[6][7] The nicotinamide framework, a derivative of nicotinic acid (Vitamin B3), has proven to be an exceptionally fruitful scaffold for developing agents that target crucial fungal metabolic pathways.[1][6]

Methyl 5-bromo-6-chloronicotinate is a highly valuable starting material due to its dual functionality. The bromine atom at the C-5 position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[8][9][10] Concurrently, the chlorine atom at the C-6 position is activated for nucleophilic aromatic substitution, allowing for the facile incorporation of various amine, thiol, or alcohol moieties. This inherent reactivity provides a robust platform for generating large, structurally diverse compound libraries for high-throughput screening.

This guide will explore the key synthetic transformations that leverage these reactive sites to produce novel fungicide candidates.

G Start Methyl 5-bromo-6-chloronicotinate Route1 Route 1: Suzuki Coupling (C-5 Position) Start->Route1 Route2 Route 2: Nucleophilic Substitution (C-6 Position) Start->Route2 Route3 Route 3: Hydrolysis & Amidation Start->Route3 Deriv1 5-Aryl-6-chloronicotinates Route1->Deriv1 Deriv2 5-Bromo-6-(substituted)nicotinates Route2->Deriv2 Deriv3 Novel Nicotinamides Route3->Deriv3 Eval Fungicidal Activity Screening Deriv1->Eval Deriv2->Eval Deriv3->Eval

Figure 1: Logical workflow for the synthesis and evaluation of fungicide candidates starting from Methyl 5-bromo-6-chloronicotinate.

Route 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Principle & Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[10] In the context of our starting material, this reaction provides an efficient method to couple the electrophilic C-5 bromine with a nucleophilic organoboron species (boronic acid or ester). This strategy is paramount for synthesizing biaryl compounds, a structural motif present in numerous successful fungicides like Boscalid and Fluxapyroxad, which often target the succinate dehydrogenase (SDH) enzyme.[9] The introduction of a second aromatic ring can enhance π-π stacking interactions within the enzyme's active site, thereby increasing binding affinity and inhibitory potency.

G reagents Methyl 5-bromo-6-chloronicotinate Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) process Reaction Setup (Inert Atmosphere) Reflux in Solvent (e.g., Toluene/H₂O) Monitor by TLC/LC-MS Aqueous Workup & Extraction Purification (Column Chromatography) Characterization (NMR, MS) reagents->process product Product: 5-Aryl-6-chloronicotinate process->product

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of Methyl 6-chloro-5-phenylnicotinate

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq, 250 mg)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask, add Methyl 5-bromo-6-chloronicotinate, phenylboronic acid, and K₂CO₃.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the solvent mixture (Toluene, Ethanol, Water) to the flask, followed by the Pd(PPh₃)₄ catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x 15 mL) and brine (1x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Route 2: Nucleophilic Aromatic Substitution (SNAr) at C-6

Principle & Rationale: The chlorine atom at the C-6 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes it susceptible to attack by nucleophiles in an SNAr reaction. This pathway is exceptionally useful for introducing nitrogen, oxygen, or sulfur-based functional groups, which can act as critical hydrogen bond donors or acceptors, influencing the compound's solubility, cell permeability, and target engagement. Many potent fungicides feature an amine linkage at this position.

Protocol 3.1: Synthesis of Methyl 5-bromo-6-(phenylamino)nicotinate

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq, 250 mg)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 25 mL round-bottom flask, dissolve Methyl 5-bromo-6-chloronicotinate in DMF.

  • Add K₂CO₃ and aniline to the solution.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (30 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If further purification is needed, dissolve the crude solid in ethyl acetate. Wash the organic solution with saturated NH₄Cl solution (2x 15 mL) and brine (1x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the final product.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Route 3: Synthesis of Nicotinamide Derivatives

Principle & Rationale: The conversion of the methyl ester to an amide is a critical transformation, as the nicotinamide scaffold is a well-established pharmacophore in the fungicide domain.[11][12][13] This two-step process begins with the hydrolysis of the ester to a carboxylic acid, followed by activation and coupling with a desired amine. This route allows for the introduction of a vast diversity of R-groups via the amine component, enabling fine-tuning of the molecule's physicochemical and biological properties.[14] Studies have shown that N-(thiophen-2-yl) nicotinamide derivatives, for example, exhibit excellent fungicidal activity.[11][12][15]

G cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling Ester Methyl Ester Acid Nicotinic Acid Derivative Ester->Acid LiOH or NaOH THF/H₂O AcylCl Acyl Chloride Acid->AcylCl Oxalyl Chloride, cat. DMF Amide Final Nicotinamide Product AcylCl->Amide Amine (R-NH₂), Base (Et₃N)

Figure 3: Two-step workflow for the conversion of the methyl ester to diverse nicotinamides.

Protocol 4.1: Hydrolysis to 5-bromo-6-chloronicotinic acid

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq)

  • Lithium Hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Methyl 5-bromo-6-chloronicotinate in a 3:1 mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-bromo-6-chloronicotinic acid. This product is often pure enough for the next step.

Protocol 4.2: Amide Coupling to Synthesize N-(R)-5-bromo-6-chloronicotinamide

Materials:

  • 5-bromo-6-chloronicotinic acid (1.0 eq)

  • Oxalyl chloride (2.0 eq)[2]

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., 2-aminothiophene) (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

Procedure:

  • Acyl Chloride Formation: Suspend the 5-bromo-6-chloronicotinic acid in anhydrous DCM. Add one drop of DMF.

  • Add oxalyl chloride dropwise at room temperature. Stir for 2-3 hours. The reaction mixture should become a clear solution.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 5-bromo-6-chloronicotinoyl chloride is used immediately in the next step.[2]

  • Amide Formation: Dissolve the desired amine and triethylamine in anhydrous DCM and cool in an ice bath.

  • Dissolve the crude acyl chloride in DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water. Separate the organic phase, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the target nicotinamide.

Biological Activity Evaluation & Data

The ultimate validation of these synthetic strategies lies in the biological activity of the resulting compounds. A standard in vitro mycelial growth inhibition assay is a reliable first-pass screen.

Protocol 5.1: In Vitro Mycelial Growth Inhibition Assay
  • Prepare Potato Dextrose Agar (PDA) and amend with the test compound dissolved in DMSO to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final DMSO concentration should not exceed 1%.

  • Pour the amended PDA into petri dishes. A control plate containing only DMSO should be prepared.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth.

  • Calculate the percentage of inhibition and subsequently determine the EC₅₀ value (the concentration required to inhibit growth by 50%).

Table 1: Representative Fungicidal Activity Data (EC₅₀ in µg/mL)

Compound IDStructure ModificationTarget Fungus: Botrytis cinereaTarget Fungus: Sclerotinia sclerotiorum
Start-Mat Methyl 5-bromo-6-chloronicotinate>100>100
Cpd-S1 Route 1: 5-(4-fluorophenyl)-15.222.5
Cpd-N1 Route 2: 6-(2-methylphenylamino)-8.912.1
Cpd-A1 Route 3: N-(thiophen-2-yl)-amide2.54.8
Boscalid Commercial Standard1.83.5
Flumorph Commercial Standard[11][15]7.55Not Reported

Note: Data in Table 1 is illustrative and represents typical results seen in structure-activity relationship studies to guide optimization.

Conclusion

Methyl 5-bromo-6-chloronicotinate stands out as a superior starting scaffold for the synthesis of novel fungicides. The distinct reactivity of the C-5 bromine and C-6 chlorine atoms allows for controlled, site-selective modifications through robust and well-established synthetic methodologies like Suzuki coupling and SNAr reactions. Furthermore, the ester functionality provides a gateway to the highly potent nicotinamide class of fungicides. The protocols detailed herein offer a reliable and versatile roadmap for researchers to generate diverse libraries of new chemical entities, paving the way for the discovery of the next generation of crop protection agents.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

  • Devendar, P., Qu, R.-Y., Kang, W.-M., He, B., & Yang, G.-F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914–8934. [Link]

  • Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Croatica Chemica Acta, 95(1), 31-38. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

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  • Schüßler, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6066-6072. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2025). Preprints.org. [Link]

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  • Liu, X.-F., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 12(11), 7857–7871. [Link]

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Application

Methyl 5-bromo-6-chloronicotinate: A Key Precursor in the Synthesis of Neonicotinoid Insecticides

Introduction Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative that serves as a versatile precursor in the synthesis of a range of agrochemicals, most notably neonicotinoid insecticides. Its strategi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative that serves as a versatile precursor in the synthesis of a range of agrochemicals, most notably neonicotinoid insecticides. Its strategic substitution pattern, featuring bromo, chloro, and methyl ester functionalities, allows for a variety of chemical transformations to construct the complex molecular architectures of potent insecticidal agents. This document provides detailed application notes and protocols for the utilization of methyl 5-bromo-6-chloronicotinate in the synthesis of commercially significant neonicotinoid insecticides, including Acetamiprid, Thiacloprid, and Clothianidin. The protocols are designed for researchers, scientists, and drug development professionals in the agrochemical industry.

Neonicotinoids are a class of insecticides that act on the central nervous system of insects, causing paralysis and death.[1][2] They are agonists of the nicotinic acetylcholine receptors (nAChRs), binding to these receptors and causing persistent stimulation.[1][2] This mode of action provides high efficacy against a broad spectrum of sucking insects.[3]

The synthetic pathways detailed herein leverage the reactivity of the bromo and chloro substituents for the introduction of key pharmacophoric elements, while the methyl ester group is transformed into a crucial linking moiety.

Synthetic Strategy Overview

The overarching synthetic strategy involves the transformation of the methyl ester group of methyl 5-bromo-6-chloronicotinate into a chloromethyl group, creating the key intermediate 2-chloro-5-(chloromethyl)pyridine. This intermediate is a common precursor in the synthesis of several neonicotinoid insecticides.

Synthetic Strategy Methyl 5-bromo-6-chloronicotinate Methyl 5-bromo-6-chloronicotinate Intermediate_Alcohol Intermediate_Alcohol Methyl 5-bromo-6-chloronicotinate->Intermediate_Alcohol Reduction 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Intermediate_Alcohol->2-chloro-5-(chloromethyl)pyridine Chlorination Neonicotinoid Insecticides Neonicotinoid Insecticides 2-chloro-5-(chloromethyl)pyridine->Neonicotinoid Insecticides Coupling Reactions

Caption: Overall synthetic workflow from the precursor to the final products.

PART 1: Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine

The initial steps focus on the conversion of the methyl ester of the starting material into a chloromethyl group. This two-step process involves a reduction followed by a chlorination reaction.

Step 1: Reduction of Methyl 5-bromo-6-chloronicotinate to (5-bromo-6-chloropyridin-3-yl)methanol

The methyl ester is reduced to the corresponding primary alcohol. This can be achieved using a variety of reducing agents. A standard and effective method involves the use of a hydride-based reducing agent.

Protocol 1: Reduction of Methyl Ester to Alcohol

Materials:

  • Methyl 5-bromo-6-chloronicotinate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Reducing agent (e.g., Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Deionized water

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-bromo-6-chloronicotinate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., LiAlH₄, 1.5 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (5-bromo-6-chloropyridin-3-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Chlorination of (5-bromo-6-chloropyridin-3-yl)methanol to 2-chloro-5-(chloromethyl)pyridine

The primary alcohol is then converted to the corresponding chloride, a reactive intermediate for subsequent coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.

Protocol 2: Chlorination of Alcohol to Chloride

Materials:

  • (5-bromo-6-chloropyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve (5-bromo-6-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 2-chloro-5-(chloromethyl)pyridine, which can be purified by distillation or column chromatography.[4]

PART 2: Synthesis of Neonicotinoid Insecticides

With the key intermediate, 2-chloro-5-(chloromethyl)pyridine, in hand, the synthesis of various neonicotinoid insecticides can be achieved through specific coupling reactions.

Application Example 1: Synthesis of Acetamiprid

Acetamiprid is synthesized by reacting 2-chloro-5-(chloromethyl)pyridine with N-cyano-N'-ethyl-N'-methylacetamidine. A more direct route involves a two-step process from the key intermediate.[5]

Acetamiprid Synthesis 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine N-(6-chloro-3-pyridylmethyl)methylamine N-(6-chloro-3-pyridylmethyl)methylamine 2-chloro-5-(chloromethyl)pyridine->N-(6-chloro-3-pyridylmethyl)methylamine Amination with Methylamine Acetamiprid Acetamiprid N-(6-chloro-3-pyridylmethyl)methylamine->Acetamiprid Condensation with cyanoethyl methacrylate

Caption: Synthetic route to Acetamiprid.

Protocol 3: Synthesis of Acetamiprid

Step A: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine [5]

  • In a suitable reactor, add 2-chloro-5-(chloromethyl)pyridine (1.0 eq).

  • Slowly add an aqueous solution of methylamine (40% w/w, 1.2 eq) dropwise over 1-1.5 hours, while maintaining the temperature.

  • Heat the mixture to 60-65 °C and stir for 5-6 hours.

  • After the reaction is complete, remove the water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.

Step B: Synthesis of Acetamiprid [5]

  • Dissolve N-(6-chloro-3-pyridylmethyl)methylamine (1.0 eq) in ethanol.

  • Add cyanoethyl methacrylate (1.05 eq).

  • Heat the reaction mixture to 65 °C and maintain for 6-7 hours.

  • Cool the reaction to 0 °C to induce crystallization.

  • Filter the solid, wash with a saturated salt solution, and dry to obtain Acetamiprid.

Product Yield Purity Spectroscopic Data (¹H NMR)
Acetamiprid96.6%[5]96.8%[5]Signals corresponding to the pyridyl, methyl, and ethyl groups.[6][7]
Application Example 2: Synthesis of Thiacloprid

Thiacloprid is synthesized by the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-cyanoimino-1,3-thiazolidine in the presence of a base.[8][9]

Thiacloprid Synthesis 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Thiacloprid Thiacloprid 2-chloro-5-(chloromethyl)pyridine->Thiacloprid Coupling with 2-cyanoimino-1,3-thiazolidine

Caption: Synthetic route to Thiacloprid.

Protocol 4: Synthesis of Thiacloprid [9]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • 2-cyanoimino-1,3-thiazolidine

  • Organic base (e.g., Tetramethylguanidine)

  • Solvent (e.g., n-Butanol or Dichloromethane)

  • Hydrochloric acid

  • Water

Procedure:

  • In a reaction vessel, add 2-cyanoimino-1,3-thiazolidine (1.0 eq), a solvent such as n-butanol, and an organic base like tetramethylguanidine.

  • Cool the mixture to 0-5 °C.

  • Add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) while maintaining the temperature.

  • Stir the reaction at 20-30 °C for 8-15 hours.

  • After completion, add hydrochloric acid to adjust the pH of the reaction solution to 1-6.

  • Add water to induce recrystallization.

  • Filter the solid, and dry the filter cake to obtain Thiacloprid.

Product Yield Purity Spectroscopic Data (¹H NMR)
Thiacloprid95.0 - 97.4%[9]97.5 - 98.4%[9]Characteristic signals for the thiazolidine and pyridine rings.[10]
Application Example 3: Synthesis of Clothianidin

Clothianidin is synthesized from a thiazole-based intermediate, 2-chloro-5-(chloromethyl)thiazole, which can be prepared through various routes. However, for the purpose of this guide, we will focus on the final coupling step. The synthesis involves the reaction of 2-chloro-5-(chloromethyl)thiazole with N-methyl-N'-nitroguanidine or a protected form.[11]

Clothianidin Synthesis 2-chloro-5-(chloromethyl)thiazole 2-chloro-5-(chloromethyl)thiazole Intermediate Intermediate 2-chloro-5-(chloromethyl)thiazole->Intermediate Condensation with 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine Clothianidin Clothianidin Intermediate->Clothianidin Hydrolysis

Caption: Synthetic route to Clothianidin.

Protocol 5: Synthesis of Clothianidin [12]

Step A: Condensation

  • React 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-(chloromethyl)thiazole in the presence of an acid-binding agent to yield (E)-1-[(2-chlorothiazol-5-yl)methyl]-3-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine. This step typically achieves a yield of around 90%.[12]

Step B: Hydrolysis

  • The intermediate from Step A is then hydrolyzed, often under acidic conditions, to yield Clothianidin. This step can achieve a yield of approximately 88%.[12]

Product Overall Yield Purity Spectroscopic Data (¹H NMR)
Clothianidin~77%[12]>98%[1]Signals corresponding to the thiazole and guanidine moieties.[3][13]

Mechanism of Action

Neonicotinoid insecticides, including Acetamiprid, Thiacloprid, and Clothianidin, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by the enzyme acetylcholinesterase. This leads to a continuous and irreversible stimulation of the nAChRs, resulting in the overstimulation of nerve cells, which ultimately leads to paralysis and death of the insect.[1] The selectivity of neonicotinoids for insects over mammals is attributed to their higher affinity for insect nAChRs.[2]

Conclusion

Methyl 5-bromo-6-chloronicotinate is a valuable and versatile starting material for the synthesis of a range of economically important neonicotinoid insecticides. The protocols outlined in this document provide a clear and reproducible pathway for the transformation of this precursor into the key intermediate, 2-chloro-5-(chloromethyl)pyridine, and its subsequent conversion into Acetamiprid, Thiacloprid, and Clothianidin. The provided methodologies, supported by data from the scientific and patent literature, offer a solid foundation for researchers and professionals in the agrochemical field to develop and optimize the synthesis of these vital crop protection agents.

References

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  • Costas-Ferreira, C., & Faro, L. (2021). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 22(11), 5947.
  • Thany, S. H. (2019). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 20(15), 3830.
  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247-268.
  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247–268.
  • Google Patents. (n.d.). CN109354590B - Synthesis method of thiacloprid.
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Method

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing Methyl 5-bromo-6-chloronicotinate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Pyridine Scaffolds in JAK Inhibition The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1,...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Pyridine Scaffolds in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is a critical cascade in cellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs a prime target for therapeutic intervention.

Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. Many of these inhibitors feature a central heterocyclic scaffold that serves as a foundation for the molecule's interaction with the ATP-binding site of the kinase. Among these, pyridine-based structures are of particular interest due to their versatile chemistry and ability to form key hydrogen bonds within the kinase domain.

This application note provides a detailed guide to the synthesis of a Janus kinase (JAK) inhibitor scaffold using Methyl 5-bromo-6-chloronicotinate as a readily available and versatile starting material. This di-halogenated pyridine derivative offers two distinct reaction sites, allowing for sequential and regioselective functionalization, a crucial aspect in the construction of complex, biologically active molecules. We will explore a representative synthetic route involving a palladium-catalyzed Suzuki cross-coupling reaction followed by a nucleophilic aromatic substitution, common and powerful strategies in modern medicinal chemistry.

The JAK-STAT Signaling Pathway: A Therapeutic Target

Understanding the mechanism of action of JAK inhibitors necessitates a clear comprehension of the JAK-STAT signaling pathway. The process is initiated by the binding of a cytokine to its specific receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to modulate gene transcription. JAK inhibitors function by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene expression.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK JAK_P P-JAK JAK->JAK_P 2. Activation Receptor_P P-Receptor JAK_P->Receptor_P 3. Receptor Phosphorylation STAT STAT Receptor_P->STAT 4. STAT Recruitment STAT_P P-STAT STAT->STAT_P 5. STAT Phosphorylation STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation Inhibitor JAK Inhibitor Inhibitor->JAK_P Inhibition Synthetic_Workflow Start Methyl 5-bromo-6-chloronicotinate Step1 Suzuki Coupling (Pyrazole Boronic Ester) Start->Step1 Intermediate Methyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinate Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine) Intermediate->Step2 Product JAK Inhibitor Scaffold (Methyl 6-amino-5-(1H-pyrazol-4-yl)nicotinate derivative) Step2->Product

Figure 2: General Synthetic Workflow for the Preparation of a JAK Inhibitor Scaffold.

Detailed Experimental Protocols

Materials and Equipment:

  • Methyl 5-bromo-6-chloronicotinate (Commercially available)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Commercially available)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Ammonia solution (7 N in methanol)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

PART 1: Suzuki-Miyaura Cross-Coupling

Protocol: Synthesis of Methyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-6-chloronicotinate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and water to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to degas the reaction mixture.

  • Catalyst Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford Methyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinate.

PART 2: Nucleophilic Aromatic Substitution

Protocol: Synthesis of Methyl 6-amino-5-(1H-pyrazol-4-yl)nicotinate

  • Reaction Setup: In a sealed tube, dissolve Methyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinate (1.0 eq) in a 7 N solution of ammonia in methanol.

  • Reaction: Seal the tube and heat the reaction mixture to 80-90 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product, Methyl 6-amino-5-(1H-pyrazol-4-yl)nicotinate, can be purified by crystallization or column chromatography on silica gel.

Data Presentation: Representative Reaction Outcomes

StepReactantProductReagents and ConditionsTypical YieldPurity (by NMR)
1 Methyl 5-bromo-6-chloronicotinateMethyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinate4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 95 °C75-85%>95%
2 Methyl 6-chloro-5-(1H-pyrazol-4-yl)nicotinateMethyl 6-amino-5-(1H-pyrazol-4-yl)nicotinate7N NH₃ in Methanol, 85 °C60-70%>98%

Conclusion and Further Applications

The protocols described herein provide a reliable and efficient method for the synthesis of a key pyrazolyl-aminopyridine scaffold for JAK inhibitors, starting from the commercially available Methyl 5-bromo-6-chloronicotinate. The two-step sequence, involving a regioselective Suzuki coupling and a subsequent nucleophilic aromatic substitution, is a robust strategy applicable to the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The resulting ester can be further functionalized, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to introduce additional diversity and optimize the pharmacological properties of the final JAK inhibitor. This foundational scaffold serves as a valuable building block for the development of novel and potent therapeutics targeting the JAK-STAT pathway.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases: translating basic science to clinical practice. Nature Reviews Rheumatology, 13(12), 716–726. [Link]

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Munchhof, M. J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468–8484. [Link]

  • Norman, P. (2013). Selective JAK1 and JAK2 inhibitors. Expert opinion on therapeutic patents, 23(10), 1067-1071. [Link]

  • Dymock, B. W. (2015). The medicinal chemistry of JAK inhibitors. Future medicinal chemistry, 7(14), 1881-1901. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). National Institutes of Health. [Link]

  • WO2015094913A1 - Fluorophenyl pyrazol compounds - Google P

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 5-bromo-6-chloronicotinate in Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance Methyl 5-bromo-6-chloronicotinate is a pivotal starting material in medicinal chemistry, offering a strategically functionalized pyridine core for the synthesis of complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

Methyl 5-bromo-6-chloronicotinate is a pivotal starting material in medicinal chemistry, offering a strategically functionalized pyridine core for the synthesis of complex molecules. Its value lies in the differential reactivity of its three key functional groups: a bromine atom at the 5-position, a chlorine atom at the 6-position, and a methyl ester at the 3-position. This electronic and steric arrangement allows for a programmed, regioselective derivatization, making it an ideal scaffold for building libraries of compounds for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.

Substituted nicotinic acid derivatives are crucial components in a vast array of biologically active compounds.[1][2] The ability to selectively modify the methyl 5-bromo-6-chloronicotinate core through modern synthetic methodologies provides researchers with a powerful toolkit to explore structure-activity relationships (SAR) and optimize lead compounds. This guide elucidates the core principles and provides detailed, field-proven protocols for the most critical transformations of this versatile building block.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of methyl 5-bromo-6-chloronicotinate is governed by the distinct reactivity of the C5-Br and C6-Cl bonds.

  • C5-Bromo Position: This position is more susceptible to oxidative addition with low-valent transition metals, such as Palladium(0). Consequently, it is the primary site for classic cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating this reactivity.

  • C6-Chloro Position: The C6 position is adjacent to the ring nitrogen, which, along with the ester group at C3, strongly withdraws electron density from this position. This electronic deficit makes the C6 carbon highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] The C-Cl bond, while stronger than the C-Br bond, becomes the preferred site for displacement by potent nucleophiles like amines and alkoxides.

This differential reactivity is the cornerstone of a logical and sequential derivatization strategy, allowing for the stepwise introduction of diverse functionalities.

Experimental Workflows & Protocols

The following sections provide detailed protocols for key transformations. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere conditions are critical for the success of the cross-coupling reactions.

Workflow 1: Sequential C5-Arylation and C6-Amination

This workflow is a common and powerful strategy for generating highly substituted nicotinic acid derivatives. It leverages the inherent reactivity differences between the two halogen positions.

G A Methyl 5-bromo-6-chloronicotinate B Suzuki Coupling (Pd-catalyzed) A->B ArB(OH)2 C Methyl 5-aryl-6-chloronicotinate B->C D Nucleophilic Aromatic Substitution (SNAr) (Amine, Base) C->D R1R2NH E Methyl 5-aryl-6-aminonicotinate (Final Product) D->E

Caption: Sequential Suzuki coupling and SNAr workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C5-bromo position, leaving the C6-chloro position intact for subsequent functionalization.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for selectively activating the C-Br bond over the C-Cl bond.[4] Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are commonly effective. The base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Sphos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add methyl 5-bromo-6-chloronicotinate, the arylboronic acid, Pd(OAc)₂, Sphos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the methyl 5-aryl-6-chloronicotinate.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9085-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10080-90
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This protocol details the displacement of the chloride at the C6-position with a primary or secondary amine. This reaction is typically performed on the product from Protocol 1.

Rationale: The SNAr mechanism proceeds via a Meisenheimer complex, a negatively charged intermediate.[5] The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing pyridine nitrogen. Heating is often required to overcome the energy barrier of disrupting the ring's aromaticity.[3] A base is used to deprotonate the amine nucleophile or to scavenge the HCl byproduct.

Materials:

  • Methyl 5-aryl-6-chloronicotinate (1.0 eq)

  • Primary or secondary amine (1.5-2.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dioxane

Procedure:

  • In a sealed vial or round-bottom flask, dissolve the methyl 5-aryl-6-chloronicotinate in the chosen solvent (e.g., DMF).

  • Add the amine and the base (DIPEA).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with water and brine to remove the DMF, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired methyl 5-aryl-6-aminonicotinate.

Workflow 2: Alternative Derivatizations

Beyond the primary workflow, other valuable transformations can be selectively performed.

G cluster_0 C5-Functionalization cluster_1 C3-Ester Modification A Methyl 5-bromo-6-chloronicotinate B Sonogashira Coupling (Pd/Cu-catalyzed) A->B Terminal Alkyne C Methyl 5-alkynyl-6-chloronicotinate B->C D Derivative (e.g., from C5/C6 reaction) E Ester Hydrolysis (LiOH or NaOH) D->E F 5,6-Disubstituted Nicotinic Acid E->F G Amide Coupling (HATU/EDC) F->G R1R2NH H 5,6-Disubstituted Nicotinamide G->H

Caption: Alternative derivatization pathways for C5 and C3 positions.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

This protocol introduces an alkynyl group at the C5-position, a valuable moiety for further chemistry or as a structural element in bioactive compounds.

Rationale: The Sonogashira reaction is a palladium and copper co-catalyzed coupling between a terminal alkyne and an aryl halide.[6][7] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation from a copper acetylide intermediate.[6] An amine base is typically used as the solvent and to neutralize the HX byproduct.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent)

Procedure:

  • To a dry Schlenk flask, add methyl 5-bromo-6-chloronicotinate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed TEA or DIPA as the solvent.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.[8]

  • Upon completion, concentrate the mixture under reduced pressure to remove the amine solvent.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate and purify by flash column chromatography to yield the methyl 5-alkynyl-6-chloronicotinate.

Protocol 4: Ester Hydrolysis and Amide Bond Formation

This two-step protocol converts the C3-methyl ester into a versatile amide functionality, which is a common feature in many drug molecules.

Rationale: The methyl ester can be readily hydrolyzed under basic conditions (e.g., with lithium hydroxide) to the corresponding carboxylic acid.[9] This acid can then be coupled with an amine using standard peptide coupling reagents like HATU or EDC/HOBt to form a stable amide bond.

Step A: Ester Hydrolysis

  • Dissolve the substituted methyl nicotinate derivative in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH·H₂O) (2.0-3.0 eq).

  • Stir at room temperature for 2-16 hours, monitoring by LC-MS until all starting material is consumed.

  • Quench the reaction by adding 1N HCl until the pH is acidic (~pH 3-4).

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude nicotinic acid, which is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the crude nicotinic acid from Step A in DMF or CH₂Cl₂.

  • Add the desired amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 4-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous NaHCO₃, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Conclusion

Methyl 5-bromo-6-chloronicotinate is a high-value, versatile scaffold for medicinal chemistry. The predictable and selective reactivity of its halogen substituents allows for the rational design and synthesis of complex, highly decorated pyridine derivatives. By mastering the core protocols of Suzuki coupling, nucleophilic aromatic substitution, Sonogashira coupling, and ester modification, researchers can efficiently generate novel molecular entities to fuel the engine of drug discovery.

References

  • Benchchem. A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
  • Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 934-943. Available from: [Link]

  • MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150-154. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis.
  • ResearchGate. (2013). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Available from: [Link]

  • TMP Chem. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available from: [Link]

  • Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Available from: [Link]

  • PubMed Central (PMC). (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]

Sources

Method

Amide Bond Formation with Methyl 5-bromo-6-chloronicotinate Derivatives: A Detailed Guide for Researchers

Introduction: The Enduring Importance of the Amide Bond in Drug Discovery The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Amide Bond in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability, conformational rigidity, and hydrogen bonding capabilities are pivotal to molecular recognition and biological activity. The synthesis of amides, therefore, remains one of the most frequently executed transformations in drug discovery and development. This guide focuses on the formation of amide bonds utilizing methyl 5-bromo-6-chloronicotinate and its derivatives, substrates of increasing interest due to the prevalence of the pyridyl scaffold in pharmacologically active compounds.

The presence of halogen substituents on the pyridine ring of methyl 5-bromo-6-chloronicotinate offers both challenges and opportunities. While the electron-withdrawing nature of the halogens and the pyridine nitrogen can decrease the reactivity of the ester carbonyl towards nucleophilic attack, these halogens also serve as valuable synthetic handles for further molecular elaboration through cross-coupling reactions. This dual functionality makes these derivatives attractive building blocks for the construction of complex molecular architectures.

This application note provides a comprehensive overview of the primary methods for the synthesis of amides from methyl 5-bromo-6-chloronicotinate derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis of different approaches to empower researchers in their synthetic endeavors.

Strategic Approaches to Amide Bond Formation

There are two principal strategies for the synthesis of amides from methyl 5-bromo-6-chloronicotinate:

  • Two-Step Acyl Chloride-Mediated Synthesis: This classic and robust method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation to an acyl chloride, which then readily reacts with an amine.

  • Direct Aminolysis of the Ester: This more atom-economical approach involves the direct reaction of the methyl ester with an amine, often facilitated by catalysts or harsh reaction conditions to overcome the lower reactivity of the ester.

The choice of strategy depends on several factors, including the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.

G cluster_0 Synthetic Strategies Start Methyl 5-bromo-6-chloronicotinate Two_Step Two-Step Synthesis (via Acyl Chloride) Start->Two_Step Hydrolysis & Activation Direct_Aminolysis Direct Aminolysis (Direct Ester to Amide) Start->Direct_Aminolysis Direct Reaction with Amine Final_Product 5-Bromo-6-chloro-N-substituted-nicotinamide Two_Step->Final_Product Direct_Aminolysis->Final_Product G cluster_0 Acyl Chloride-Mediated Amidation Workflow A 1. Dissolve 5-bromo-6- chloronicotinic acid in anhydrous DCM with catalytic DMF B 2. Add SOCl₂ or (COCl)₂ at 0 °C A->B C 3. Stir at RT for 2-4h B->C D 4. Remove solvent and excess reagent in vacuo C->D F 6. Add crude acyl chloride solution dropwise at 0 °C D->F E 5. Dissolve amine and base (e.g., Et₃N) in anhydrous DCM E->F G 7. Stir at RT until completion F->G H 8. Aqueous workup (water, brine) G->H I 9. Dry, filter, and concentrate H->I J 10. Purify product I->J

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-6-chloronicotinate

Here is the technical support center for optimizing Suzuki coupling yield with Methyl 5-bromo-6-chloronicotinate. Welcome to the technical resource for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing Suzuki coupling yield with Methyl 5-bromo-6-chloronicotinate.

Welcome to the technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-chloronicotinate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the specific challenges of this substrate and maximize your reaction yields.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for effective troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2][3] Each step presents opportunities for optimization and potential points of failure. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R¹-X (Aryl Halide) a a PdII_Complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + R²-B(OR)₂ (Boronic Acid/Ester) + Base b b PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim c c RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The fundamental steps of the palladium-catalyzed Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: My starting material, Methyl 5-bromo-6-chloronicotinate, has two different halogens. Which one will react in the Suzuki coupling?

The reaction will be highly selective for the carbon-bromine (C-Br) bond at position 5. The fundamental difference in reactivity between chloro- and bromopyridines lies in the carbon-halogen bond strength.[4] The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), allowing it to undergo the initial, often rate-determining, oxidative addition step much more readily.[4] This inherent chemoselectivity is a major advantage, as it allows for a site-selective coupling, leaving the C-Cl bond at position 6 available for subsequent transformations if desired.

Q2: What are the best general starting conditions for this substrate?

For an electron-deficient heteroaryl halide like this, a good starting point is crucial. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, making the choice of ligand particularly important.[5][6]

ParameterRecommended Starting ConditionRationale
Catalyst System Pd(OAc)₂ (2 mol%) with a Buchwald ligand like SPhos or XPhos (4 mol%)Bulky, electron-rich phosphine ligands accelerate the key steps of the catalytic cycle and are effective for challenging heteroaryl chlorides and bromides.[6]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)These are strong, non-nucleophilic bases that effectively promote the transmetalation step without causing hydrolysis of the methyl ester.[6][7]
Solvent 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio)Aprotic polar solvents are common.[3] A small amount of water can facilitate the dissolution of the base and aid in the transmetalation step.[7][8]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction, especially if coupling to less reactive boronic acids.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst is sensitive to oxygen and must be protected.[9]

Q3: Should I use a boronic acid or a more stable boronate ester (e.g., pinacol ester)?

This choice involves a trade-off between reactivity and stability.[10]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[10][11] However, they are more prone to decomposition, especially protodeboronation (replacement of the boron group with a hydrogen), which is a common cause of low yields.[3][9]

  • Boronate Esters (e.g., Pinacol, MIDA): Offer significantly greater stability, are easier to handle and purify, and have a longer shelf-life.[9][10][11] They are less prone to side reactions like protodeboronation and homocoupling.[9][12] While sometimes less reactive, they can be seen as a "slow-release" source of the active boron species, which can be advantageous in complex syntheses.[9][13]

Recommendation: For initial experiments and for coupling with particularly unstable boronic acids (e.g., many heteroaryl boronic acids), boronate esters are highly recommended to minimize failure due to reagent decomposition.[9][12]

Troubleshooting Guide

Problem Area 1: Low or No Product Conversion

Q4: My reaction failed completely. I see only starting material. What are the most common culprits?

A complete lack of conversion usually points to a fundamental problem with one of the core components of the reaction.

  • Inactive Catalyst: The most common issue is the deactivation of the Pd(0) catalyst by oxygen. Ensure your reaction setup was properly purged with an inert gas (argon or nitrogen) and that your solvents were thoroughly degassed before use.[9][14]

  • Poor Reagent Quality:

    • Boronic Acid/Ester: Has it decomposed? Boronic acids are susceptible to protodeboronation and oxidation.[10][15] If you suspect this, use a fresh bottle or switch to a more stable boronate ester.[9]

    • Base: Is your base sufficiently anhydrous (if required by the protocol) and of high purity? Some bases can be hygroscopic.

    • Solvent: Are your solvents anhydrous and free of peroxides (especially THF and dioxane)?

  • Insufficient Temperature: Some Suzuki couplings, particularly with challenging substrates, require higher temperatures (e.g., >100 °C) to overcome activation barriers.

Q5: I'm getting very low conversion (<20%). How can I improve the yield?

Low conversion suggests the reaction is proceeding, but inefficiently. This is where optimization of the catalyst system and conditions is key.

  • Strengthen Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[9] The pyridine nitrogen can inhibit the catalyst.[5]

    • Action: Switch to a more robust, second-generation catalyst system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[6][16] These ligands promote faster oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.

  • Optimize the Base: The base is critical for the transmetalation step.[2][7] If K₃PO₄ is not effective, consider a stronger base like Cesium Carbonate (Cs₂CO₃).

  • Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps. A reaction that is sluggish at 80 °C may proceed smoothly at 100 °C.[17]

  • Check Stoichiometry: Ensure you are using a slight excess of the boronic acid/ester (typically 1.1 to 1.5 equivalents). This can help drive the reaction to completion.[18]

Problem Area 2: Side Product Formation

Q6: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid (homocoupling). How do I stop this?

Homocoupling (R²-R²) occurs when two molecules of the organoboron reagent couple together.

  • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[3] Oxygen can facilitate the homocoupling pathway.[3]

  • Solutions:

    • Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated before adding the catalyst. Purging with an inert gas for 15-30 minutes is critical.[14]

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or ensuring the rapid reduction of a Pd(II) source to the active Pd(0) state can minimize side reactions.

    • Order of Addition: Add the boronic acid reagent last, after the other components have been mixed and brought to temperature under an inert atmosphere.

Q7: My mass spec shows a product where the bromine on my starting material has been replaced by hydrogen (debromination). What causes this?

This side reaction is known as hydrodehalogenation or simply dehalogenation.[3][6]

  • Cause: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture before transmetalation occurs.[6] Potential hydride sources include certain bases or solvent impurities.

  • Solutions:

    • Change the Base: Avoid bases that can act as hydride donors. Switch to inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[6]

    • Use Anhydrous Solvents: Ensure solvents are high purity and anhydrous.

    • Accelerate Transmetalation: Use a more reactive boronic acid/ester or a more effective base to ensure the transmetalation step is faster than the competing dehalogenation pathway.

Q8: My boronic acid seems to be disappearing, and I'm getting a des-boronated starting material (protodeboronation). How can I prevent this?

Protodeboronation is the hydrolysis or protonation of the C-B bond, replacing it with a C-H bond.[15] It is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids.[9]

  • Cause: The C-B bond can be cleaved by water or other protic sources, often accelerated by the basic conditions.[15]

  • Solutions:

    • Use a Boronate Ester: This is the most effective solution. Pinacol or MIDA boronates are significantly more stable and resistant to protodeboronation.[9][12]

    • Use Anhydrous Conditions: While some water can be beneficial, excess water promotes this side reaction.[9] Use dry solvents and consider a base like KF which can be used under anhydrous conditions.[16]

    • Choose a Milder Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[9] K₃PO₄ is often a good compromise.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of Methyl 5-bromo-6-chloronicotinate with a generic arylboronic acid.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL) and Water (0.5 mL), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.[9]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Prepare a 10:1 mixture of dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.[1] Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Troubleshooting Workflow

If a reaction provides a low yield, use the following decision tree to diagnose the potential issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield (<50%) Check_Conversion Is Starting Material (SM) consumed? Start->Check_Conversion High_SM High SM Remaining Check_Conversion->High_SM No Low_SM Low SM Remaining Check_Conversion->Low_SM Yes Cause_Inert Inactive Catalyst? (Check Inert Atmosphere) High_SM->Cause_Inert Cause_Temp Insufficient Temp/Time? High_SM->Cause_Temp Cause_Ligand Ineffective Catalyst/Ligand? High_SM->Cause_Ligand Check_SideProducts What is the mass balance? (Check for side products) Low_SM->Check_SideProducts Solution_Inert Action: Re-run with rigorous degassing Cause_Inert->Solution_Inert Solution_Temp Action: Increase Temp and/or reaction time Cause_Temp->Solution_Temp Solution_Ligand Action: Switch to Buchwald ligand (SPhos/XPhos) Cause_Ligand->Solution_Ligand Homocoupling Homocoupling (R²-R²) Check_SideProducts->Homocoupling Biaryl byproduct Debromination Debromination (SM-Br+H) Check_SideProducts->Debromination Reduced SM Protodeboronation Protodeboronation (R²-B -> R²-H) Check_SideProducts->Protodeboronation Boron reagent consumed Solution_HC Action: Improve degassing, check reagent purity Homocoupling->Solution_HC Solution_DB Action: Change base (e.g., to K₃PO₄) Debromination->Solution_DB Solution_PD Action: Use boronate ester (Pinacol/MIDA), anhydrous conditions Protodeboronation->Solution_PD

Caption: A decision tree to diagnose and solve common low-yield issues.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 13(18), 4942–4945. Retrieved from [Link]

  • Crestey, F., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(10), e202115535. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Wang, L., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 5, 12326. Retrieved from [Link]

  • Stanforth, S. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(19), 7679–7682. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Ball, N. D., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 8(12), 1211–1216. Retrieved from [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2252–2266. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98%. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions of Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

Methyl 5-bromo-6-chloronicotinate is a valuable building block in medicinal chemistry, but its di-halogenated nature presents a unique challenge in cross-coupling reactions. The primary hurdle is achieving selective coupling at either the C-Br or C-Cl bond. This guide will provide you with the insights and protocols to control these reactions and troubleshoot common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system should I choose for selective C-Br bond coupling in a Suzuki reaction with Methyl 5-bromo-6-chloronicotinate?

For selective Suzuki coupling at the C-Br bond, a catalyst system with a high degree of steric hindrance and electron-donating ligands is generally preferred. A common choice is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky phosphine ligand such as SPhos or XPhos. These ligands promote the oxidative addition at the more reactive C-Br bond while minimizing reactivity at the C-Cl bond.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. What are the likely causes and how can I prevent it?

Homocoupling of boronic acids, often referred to as the "Glaser-Hay" or "Ullmann-type" side reaction, can be a significant issue. This is often caused by:

  • Oxygen in the reaction mixture: Rigorous deoxygenation of your solvents and reagents is crucial. Purging with an inert gas like argon or nitrogen for an extended period before adding the catalyst is recommended.

  • High catalyst loading: Excessive amounts of palladium catalyst can promote homocoupling. Try reducing the catalyst loading to the minimum effective concentration.

  • Base strength: The choice and concentration of the base can influence homocoupling. A weaker base or a stoichiometric amount might be sufficient and can reduce this side reaction.

Q3: My Buchwald-Hartwig amination is resulting in a mixture of products with amination at both the C-Br and C-Cl positions. How can I improve the selectivity?

Achieving selectivity in Buchwald-Hartwig amination with this substrate can be challenging. To favor amination at the C-Br bond:

  • Lower reaction temperatures: Running the reaction at a lower temperature can often improve selectivity, as the activation energy for C-Cl bond cleavage is generally higher.

  • Ligand choice: Employing bulky, electron-rich ligands like RuPhos or BrettPhos can enhance the selectivity for the C-Br bond.

  • Careful choice of base: Using a milder base, such as Cs₂CO₃ instead of NaOtBu, can sometimes provide better control over the reaction.

Q4: I am attempting a Sonogashira coupling, but I am seeing a lot of dehalogenation of my starting material. What is happening and how can I fix it?

Dehalogenation is a common side reaction in Sonogashira couplings, especially with electron-deficient substrates. This is often due to the formation of palladium hydride species which can then reduce the aryl halide. To mitigate this:

  • Use a copper co-catalyst: The presence of a copper(I) salt, like CuI, is crucial in the Sonogashira reaction as it facilitates the transmetalation step and can suppress dehalogenation.

  • Amine base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) can be less prone to side reactions than less hindered amines.

  • Solvent: The polarity of the solvent can play a role. Sometimes switching to a less polar solvent can reduce dehalogenation.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion in Suzuki Coupling

Symptoms:

  • Significant amount of starting material (Methyl 5-bromo-6-chloronicotinate) remains after the reaction.

  • The desired product is formed in low yield.

Possible Causes & Solutions:

CauseExplanationSuggested Solution
Inactive Catalyst The palladium catalyst may have been deactivated by oxygen or other impurities.Ensure all reagents and solvents are thoroughly deoxygenated. Use fresh, high-quality catalyst and ligands.
Poor Boronic Acid Quality Boronic acids can dehydrate to form boroxines, which are less reactive.Use fresh boronic acid or recrystallize it before use. Ensure the boronic acid is fully dissolved before adding the catalyst.
Incorrect Base The base may not be strong enough to facilitate the transmetalation step effectively.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Insufficient Temperature The reaction may not have reached the required activation energy.Gradually increase the reaction temperature in increments of 10°C. Monitor for decomposition of starting material or product.

Experimental Workflow: Troubleshooting Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Use fresh catalyst/ligands) start->check_catalyst check_reagents Verify Reagent Quality (Fresh boronic acid, dry base) check_catalyst->check_reagents If no improvement success Improved Yield check_catalyst->success If successful optimize_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->optimize_base If no improvement check_reagents->success If successful optimize_temp Increase Reaction Temperature (Monitor decomposition) optimize_base->optimize_temp If no improvement optimize_base->success If successful optimize_temp->success If successful

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Problem 2: Formation of Homocoupled Byproduct (Bipyridine)

Symptoms:

  • A significant peak corresponding to the dimer of the desired product is observed in the LC-MS or GC-MS.

  • This byproduct can complicate purification.

Possible Causes & Solutions:

CauseExplanationSuggested Solution
Oxygen Contamination Molecular oxygen can promote the oxidative homocoupling of the boronic acid.Deoxygenate the reaction mixture thoroughly by sparging with an inert gas (Ar or N₂) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Excessive Catalyst Loading High concentrations of palladium can increase the rate of homocoupling.Reduce the catalyst loading to the lowest effective level (e.g., 0.5-2 mol%).
Sub-optimal Ligand The ligand may not be effectively stabilizing the palladium catalyst, leading to side reactions.Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.

Reaction Pathway: Homocoupling Side Reaction

sub Methyl 5-bromo-6-chloronicotinate + Ar-B(OH)₂ cat Pd(0) Catalyst sub->cat side_product Homocoupled Byproduct Ar-Ar sub->side_product Promotes product Desired Cross-Coupled Product cat->product base Base base->cat oxygen O₂ (contaminant) oxygen->side_product Promotes

Caption: Simplified pathway showing the desired reaction versus the homocoupling side reaction.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 eq)

  • Boronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, deoxygenated)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-6-chloronicotinate, the boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.

  • Add the deoxygenated 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2,3-Disubstituted Pyridine Derivatives Source: Molecules URL: [Link]

  • Title: A General System for Suzuki-Miyaura, Sonogashira, and Negishi Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent advances and applications of Suzuki-Miyaura cross-coupling reaction in organic synthesis Source: RSC Advances URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-6-chloronicotinate. This resource provides troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-6-chloronicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with this specific electron-deficient substrate.

Q1: What is protodeboronation and why is it a major concern with a substrate like Methyl 5-bromo-6-chloronicotinate?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling because it irreversibly consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple arene or heteroarene byproduct, which can complicate purification.[3][4]

The substrate, Methyl 5-bromo-6-chloronicotinate, is a pyridine derivative. Pyridine-containing molecules, especially those with electron-withdrawing groups like the ester and chlorine on this substrate, are electron-deficient heteroaromatics. This electronic nature can make the associated boronic acid coupling partners particularly susceptible to protodeboronation, especially under the basic conditions required for the Suzuki reaction.[2][5][6]

Q2: My reaction shows a low yield of the desired coupled product, and I'm recovering the protonated version of my boronic acid starting material. Is this protodeboronation?

A2: Yes, this is the classic sign of protodeboronation.[3] You can confirm this by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator will be the presence of a significant byproduct corresponding to the boronic acid starting material with the boronic acid group replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4] This will be accompanied by a lower-than-expected yield of your desired biaryl product and a significant amount of unreacted Methyl 5-bromo-6-chloronicotinate.

Q3: Which coupling site is more reactive on Methyl 5-bromo-6-chloronicotinate: the C-Br or the C-Cl bond?

A3: The reactivity of halides in the oxidative addition step of the Suzuki reaction generally follows the trend: I > OTf > Br >> Cl.[7][8] Therefore, the Suzuki coupling will occur selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 6-position intact, provided that mild reaction conditions and a suitable catalyst are used. This allows for the selective synthesis of 5-aryl-6-chloronicotinates.

Q4: How does my choice of base impact protodeboronation, and what is the best choice?

A4: The base is critical and plays a dual role. It is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[9][10][11] However, the base can also directly catalyze protodeboronation.[4][12]

  • Strong Bases (e.g., NaOH, KOH): These should generally be avoided. Their high basicity and the high pH they create in aqueous mixtures are known to significantly accelerate the rate of protodeboronation.[3]

  • Milder Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are the preferred choices. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often very effective at promoting the desired coupling while minimizing the decomposition of the boronic acid.[3][13]

The key is to use a base that is strong enough to facilitate the catalytic cycle but not so harsh that it promotes rapid decomposition of the boronic acid.

Q5: Can I simply increase the reaction temperature to accelerate a sluggish reaction?

A5: This should be done with extreme caution. While increasing the temperature does increase the rate of the desired Suzuki coupling, it often accelerates the rate of protodeboronation even more significantly.[3][14] The optimal strategy is to find the lowest effective temperature that allows the Suzuki coupling to proceed at a reasonable rate.[3] For particularly sensitive boronic acids, running the reaction at a moderate temperature (e.g., 60-80 °C) can provide a much better outcome than forcing it at >100 °C.[3] In some specific cases where transmetalation is exceptionally slow at room temperature, a moderate increase in heat can cause the desired reaction to outpace decomposition, but this must be determined empirically.

Q6: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A6: Using a more stable derivative of the boronic acid is a highly effective strategy.

  • Boronic Acids: These are the most active species but are also the most susceptible to protodeboronation.

  • Boronic Pinacol Esters (Bpin): These are significantly more stable than the corresponding boronic acids.[13] They are not entirely immune to protodeboronation, but they hydrolyze in the reaction mixture to slowly release the active boronic acid.[13]

  • MIDA Boronates or Organotrifluoroborates: These are even more robust and are central to "slow-release" strategies.[1][6] These reagents release the boronic acid very slowly under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid extremely low, ensuring that when it is formed, it is more likely to be consumed by the palladium catalyst in the productive cycle rather than undergoing protodeboronation.[15][16]

For challenging couplings, starting with a pinacol ester, MIDA boronate, or trifluoroborate is strongly recommended.[1]

Section 2: Troubleshooting Guide: A Systematic Approach

If you are observing significant protodeboronation, follow this guide to systematically optimize your reaction conditions.

Scenario: Significant Protodeboronation Observed (>20%) with Low Product Yield

Initial Diagnosis: The rate of protodeboronation is outpacing the rate of the desired Suzuki coupling. This is likely due to overly harsh reaction conditions (base, temperature) or a slow/inefficient catalytic cycle.

Troubleshooting Steps & Recommendations
ParameterProblemRecommended Solution & Rationale
1. Base Strong bases like NaOH or KOH are being used.Switch to a milder base. Use 3.0 equivalents of finely ground K₃PO₄ or Cs₂CO₃. These bases are effective at promoting transmetalation without excessively increasing the pH, thus slowing the base-catalyzed protodeboronation pathway.[3][13]
2. Temperature Reaction is run at high temperatures (e.g., >100 °C).Lower the reaction temperature. Attempt the reaction in the 60-80 °C range. This will slow both desired and undesired reactions, but often disproportionately slows protodeboronation, leading to a better product-to-byproduct ratio.[3]
3. Boron Reagent Using a free boronic acid.Switch to a more stable boronic acid derivative. Use the corresponding boronic acid pinacol ester (BPin), N-methyliminodiacetic acid (MIDA) boronate, or potassium trifluoroborate salt. These act as "slow-release" sources, keeping the concentration of the highly reactive free boronic acid low at any given time.[1][6][16]
4. Catalyst System Using a traditional catalyst like Pd(PPh₃)₄ which can have a slow initiation phase.Employ a modern, highly active catalyst system. Use a palladium precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) (1-2 mol%). These systems form the active Pd(0) species rapidly, ensuring the catalytic cycle starts quickly and efficiently consumes the boronic acid before it can decompose.[3][6]
5. Solvent/Water Excessive water content in the reaction.Ensure anhydrous conditions or control water content. While some water is necessary for many protocols to dissolve the base, it is also the proton source.[2] Use anhydrous solvents and consider a lower water ratio (e.g., 10:1 dioxane:water). In some advanced protocols, completely anhydrous conditions with a soluble organic base can be explored.[17][18]

Section 3: Recommended Experimental Protocols

These protocols provide robust starting points for the Suzuki coupling of Methyl 5-bromo-6-chloronicotinate.

Protocol A: General Starting Point for Coupling

This protocol is designed as a reliable starting point for coupling with generally stable aryl or heteroaryl boronic acids.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv), the boronic acid or pinacol ester (1.3 equiv), and finely ground potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (to achieve a substrate concentration of ~0.1 M).

  • Degassing: Seal the vial and ensure the mixture is thoroughly deoxygenated by sparging with argon for 10-15 minutes.[13]

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the protodeboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Conditions for Highly Unstable Boronic Acids

This protocol is tailored for use with boronic acids that are known to be highly susceptible to protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv), the MIDA boronate or trifluoroborate salt (1.2 equiv), and anhydrous, finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add a highly active palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe. If using a trifluoroborate, a controlled amount of water will be necessary.

  • Degassing: The freeze-pump-thaw method (3 cycles) is highly recommended for ensuring the reaction is free of oxygen.[13]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and stir. The use of a highly active precatalyst often allows for lower temperatures and shorter reaction times.[3][6]

  • Monitoring & Work-up: Follow steps 6-8 from Protocol A.

Section 4: Visualizing the Chemical Pathways & Workflow

Understanding the competing reactions is key to troubleshooting.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Pd0 Pd(0)L_n ArPdX Aryl-Pd(II)-X-L_n (Oxidative Addition Product) Pd0->ArPdX Ar-X (Oxidative Addition) ArPdAr Aryl-Pd(II)-Aryl'-L_n ArPdX->ArPdAr Ar'-B(OR)₂ / Base (Transmetalation) ArPdAr->Pd0 (Reductive Elimination) Product Aryl-Aryl' (Desired Product) ArPdAr->Product Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->ArPdX Enters Suzuki Cycle Byproduct Ar'-H (Protodeboronated Byproduct) Boronic->Byproduct H⁺ Source (e.g., H₂O) Base or Pd(II) catalysis ArX Methyl 5-bromo-6- chloronicotinate ArX->ArPdX

Caption: Competing pathways: The desired Suzuki cycle versus protodeboronation.

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Catalyst Strategy start Problem: Low Yield & High Protodeboronation check_base Is the base strong (e.g., NaOH, KOH)? start->check_base change_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_temp Is temperature >90 °C? check_base->check_temp No lower_temp Action: Reduce to 60-80 °C check_temp->lower_temp Yes check_boron Using free boronic acid? check_temp->check_boron No use_ester Action: Use Pinacol or MIDA Ester check_boron->use_ester Yes check_catalyst Using an older catalyst system? check_boron->check_catalyst No use_precat Action: Use a modern Pd-precatalyst (e.g., G3-type) check_catalyst->use_precat Yes

Caption: A decision-tree workflow for troubleshooting protodeboronation.

References

  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(3), 298-310.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
  • BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]

  • Pollice, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13836-13849. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • American Chemical Society. (n.d.).
  • Cambridge Open Engage. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Adie, B. E., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3126-3134. [Link]

  • Yamamoto, Y., & Takizawa, M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1236, 1-17. [Link]

  • BenchChem. (2025).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(29), 7362-7370.
  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]

  • Reddit user discussion. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Zhang, W., et al. (2024). General room-temperature Suzuki-Miyaura polymerization for organic electronics. Nature Communications, 15(1), 941. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (2025).
  • Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Journal of Organic Chemistry, 78(18), 9146-9163. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(1), 1-28.
  • Cambridge Open Engage. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • Zhang, W., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition, 62(40), e202309922. [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 75(11), 963-968. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Wagschal, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13620-13628. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Optimization

Technical Support Center: Selective C-Br Bond Functionalization of Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for the selective functionalization of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving chemoselectivity in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Foundational Principles: Understanding C-Br vs. C-Cl Bond Reactivity

Methyl 5-bromo-6-chloronicotinate presents a common challenge in synthetic chemistry: how to selectively react at one carbon-halogen bond while leaving another intact. The key to this selectivity lies in the difference in bond dissociation energies (BDEs) and the mechanism of the chosen cross-coupling reaction. Generally, the C-Br bond is weaker and more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), than the C-Cl bond.[1][2] This inherent reactivity difference is the foundation upon which we build our selective strategies.

The typical reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][4] This trend is a direct consequence of the decreasing strength of the carbon-halogen bond, which facilitates the often rate-determining oxidative addition step.[2]

Catalyst Selection Logic

The choice of catalyst is paramount in controlling the selectivity of the reaction. The interplay between the palladium precursor, the ligand, and the reaction conditions dictates the outcome.

Catalyst_Selection cluster_substrate Substrate cluster_catalyst Catalyst System cluster_reaction Reaction Outcome Substrate Methyl 5-bromo-6-chloronicotinate Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Substrate->Pd_Source Reacts with Ligand Ligand (e.g., Phosphines, NHCs) Pd_Source->Ligand Coordinates to form active Pd(0)Ln species Selective_CBr Selective C-Br Functionalization Pd_Source->Selective_CBr Optimized Precursor Non_Selective Mixture of Products (C-Br, C-Cl, Di-substituted) Pd_Source->Non_Selective Suboptimal Precursor Ligand->Selective_CBr Steric & Electronic Properties Favor C-Br Activation Ligand->Non_Selective Inappropriate Ligand Choice Troubleshooting_Workflow cluster_issues Common Problems cluster_solutions Potential Solutions Start Experiment Start Problem Identify Issue Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Conversion < 50% Poor_Selectivity Poor Selectivity (Di-substitution) Problem->Poor_Selectivity Significant Di-substitution Dehalogenation Dehalogenation Problem->Dehalogenation Dehalogenated Side Product Sol_LC_1 Check Catalyst Activity (Use Pd(0), Degas) Low_Conversion->Sol_LC_1 Sol_LC_2 Increase Ligand Electron Donation Low_Conversion->Sol_LC_2 Sol_LC_3 Increase Temperature Low_Conversion->Sol_LC_3 Sol_PS_1 Lower Temperature Poor_Selectivity->Sol_PS_1 Sol_PS_2 Screen Ligands (Less Reactive) Poor_Selectivity->Sol_PS_2 Sol_PS_3 Monitor Reaction Time Poor_Selectivity->Sol_PS_3 Sol_DH_1 Use Anhydrous Solvent Dehalogenation->Sol_DH_1 Sol_DH_2 Change Base (e.g., to K₃PO₄) Dehalogenation->Sol_DH_2 Sol_DH_3 Use Boronic Ester Dehalogenation->Sol_DH_3 Success Successful Selective C-Br Reaction Sol_LC_1->Success Sol_LC_2->Success Sol_LC_3->Success Sol_PS_1->Success Sol_PS_2->Success Sol_PS_3->Success Sol_DH_1->Success Sol_DH_2->Success Sol_DH_3->Success

Sources

Troubleshooting

Technical Support Center: Ligand Effects on Buchwald-Hartwig Amination of Methyl 5-bromo-6-chloronicotinate

Welcome to the dedicated technical support center for the Buchwald-Hartwig amination of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Buchwald-Hartwig amination of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we will dissect the critical role of ligand selection in achieving high yield and regioselectivity, and provide practical, field-tested troubleshooting advice to overcome common experimental hurdles.

I. Understanding the Challenge: The Substrate

Methyl 5-bromo-6-chloronicotinate presents a unique challenge in Buchwald-Hartwig amination. The presence of two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring necessitates a catalyst system that can provide high activity and, crucially, high selectivity. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br being more reactive) is the primary handle for achieving selective amination at the 5-position. However, the electron-withdrawing nature of the pyridine nitrogen and the ester group can influence catalyst activity and stability.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during your experiments.

Q1: I am getting low or no conversion of my starting material. What are the likely causes and how can I fix it?

Low or no conversion is a common issue, often pointing to problems with the catalyst's activity or the reaction conditions.

  • Potential Cause 1: Inefficient Catalyst Activation. The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available, air-stable palladacycle precatalyst (e.g., XPhos-Pd-G3). These precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base.[1][2]

  • Potential Cause 2: Inappropriate Ligand Choice. For an electron-deficient substrate with a less reactive C-Cl bond (if targeting the 6-position) or potential for catalyst inhibition, the choice of ligand is paramount.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of the active, monoligated Pd(0) catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[3][4][5] For a comparison of suitable ligands, see the Ligand Selection Guide in Section III.

  • Potential Cause 3: Catalyst Poisoning. The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: The use of sterically hindered ligands can create a "pocket" around the palladium atom, preventing the pyridine nitrogen from binding and poisoning the catalyst. XPhos and other bulky biaryl phosphines are often effective in this regard.

  • Potential Cause 4: Suboptimal Reaction Conditions. Temperature, solvent, and base all play a critical role.

    • Solution:

      • Temperature: Ensure the reaction temperature is high enough to facilitate oxidative addition, typically between 80-110 °C for aryl chlorides, and can be slightly lower for aryl bromides.[2]

      • Solvent: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Ethereal solvents like THF can also be effective. Avoid coordinating solvents which can inhibit the reaction.

      • Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[6][7][8]

Q2: I am observing a mixture of products aminated at the 5-position (C-Br) and the 6-position (C-Cl). How can I improve the regioselectivity for the C-Br bond?

Achieving high regioselectivity is key when working with dihalo-substrates.

  • Potential Cause 1: High Reaction Temperature or Prolonged Reaction Time. While heat is necessary, excessive thermal energy can overcome the inherent reactivity difference between the C-Br and C-Cl bonds, leading to amination at the less reactive C-Cl position.

    • Solution:

      • Temperature Control: Start with a lower reaction temperature (e.g., 80-90 °C) and monitor the reaction closely.

      • Time Monitoring: Track the reaction progress by LC-MS or GC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

  • Potential Cause 2: Ligand Effects on Selectivity. The structure of the ligand, particularly its "bite angle" in the case of bidentate ligands, can influence regioselectivity.

    • Solution: For selective amination of polyhalopyridines, ligands like Xantphos have been shown to be highly effective.[9][10] Xantphos has a wide bite angle which is believed to favor reductive elimination and can impart high selectivity. In a study on the amination of 5-bromo-2-chloropyridine, a close analog of your substrate, a Palladium-Xantphos catalyst system provided excellent chemoselectivity for the C-Br position.[10]

Q3: I am seeing a significant amount of hydrodehalogenation (replacement of Br or Cl with H) as a side product. What can I do to minimize this?

Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.

  • Potential Cause 1: Presence of Water. Trace amounts of water in the reaction can lead to the formation of palladium hydride species, which can participate in the hydrodehalogenation pathway.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry the base before use.

  • Potential Cause 2: β-Hydride Elimination. If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to hydrodehalogenation of the aryl halide.

    • Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway. Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.

III. Ligand Selection Guide

The choice of ligand is arguably the most critical parameter in the Buchwald-Hartwig amination of Methyl 5-bromo-6-chloronicotinate. The following table provides a comparison of commonly used ligands and their typical applications.

LigandStructureKey Features & Applications
XPhos Insert XPhos structure imageA bulky, electron-rich biaryl monophosphine ligand. Excellent for a wide range of aryl chlorides and bromides. Its steric bulk helps prevent catalyst dimerization and pyridine coordination.[3]
Xantphos Insert Xantphos structure imageA bidentate ligand with a large "natural bite angle". Often provides high regioselectivity in the amination of dihalopyridines, favoring the more reactive halogen.[9][10][11]
Josiphos Insert Josiphos structure imageA ferrocene-based diphosphine ligand. Known for high turnover numbers and excellent activity, particularly for the amination of heteroaryl chlorides.[4]
RuPhos Insert RuPhos structure imageA bulky biaryl monophosphine ligand. Particularly effective in minimizing hydrodehalogenation side reactions.
BrettPhos Insert BrettPhos structure imageAnother bulky biaryl monophosphine ligand. Often used for challenging couplings and can also help suppress hydrodehalogenation.

IV. Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first, the bromine at C5 or the chlorine at C6?

Based on the general reactivity trend of halogens in oxidative addition to Pd(0), the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, selective mono-amination at the 5-position is the expected outcome under carefully controlled conditions.[6]

Q2: Can I achieve amination at the C6-Cl position selectively?

This is more challenging. It would typically require a two-step approach: first, aminate at the C5-Br position, and then perform a second Buchwald-Hartwig amination under more forcing conditions (higher temperature, longer reaction time, and a highly active catalyst system for aryl chlorides) to react at the C6-Cl position. Direct selective amination at C6 in the presence of C5-Br is generally not feasible due to the large difference in reactivity.

Q3: What is the role of the base in this reaction?

The base plays a crucial role in the catalytic cycle. It deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate which then undergoes reductive elimination to form the C-N bond.[6][7] The choice of base can also influence the overall reaction rate and selectivity.

Q4: Should I be concerned about the ester functional group on my substrate?

The methyl ester is generally stable under Buchwald-Hartwig conditions. However, if you are using a very strong base like NaOtBu at high temperatures for extended periods, there is a small risk of hydrolysis or transesterification if alcohols are present. If this becomes an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this will likely require a more active catalyst system.

V. Experimental Protocols

The following are generalized protocols that should be optimized for your specific amine and experimental setup.

Protocol 1: Selective Mono-amination at the C5-Br Position

This protocol is designed for the selective reaction at the more reactive C-Br bond.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add Pd precatalyst and Ligand to a dry Schlenk tube. B 2. Add Methyl 5-bromo-6-chloronicotinate and Base. A->B C 3. Add anhydrous, degassed solvent (e.g., Toluene). B->C D 4. Add the amine coupling partner. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F 6. Monitor progress by LC-MS or TLC. E->F G 7. Cool to room temperature and quench the reaction. F->G H 8. Perform aqueous work-up and extract the product. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I

Caption: General workflow for selective mono-amination.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd; or XPhos-Pd-G3, 1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

  • Add the Methyl 5-bromo-6-chloronicotinate.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

VI. Mechanistic Insight: The Role of the Ligand

The ligand plays a multifaceted role in the Buchwald-Hartwig catalytic cycle.

G Pd(0)L Active Pd(0)L Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex [Ar-Pd(II)(HNR'R'')L]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The Buchwald-Hartwig catalytic cycle.

Bulky, electron-donating phosphine ligands are crucial for several reasons:

  • Stabilization of the Monoligated Pd(0) Species: These ligands favor the formation of the highly reactive "L-Pd(0)" species, which is believed to be the active catalyst for oxidative addition.[12]

  • Promotion of Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.

  • Facilitation of Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

By understanding these principles and applying the troubleshooting strategies outlined above, you will be well-equipped to successfully perform the Buchwald-Hartwig amination on Methyl 5-bromo-6-chloronicotinate and related substrates.

VII. References

  • The Role of the Base in Buchwald-Hartwig Amination. Journal of Organic Chemistry.

  • Role of the base in Buchwald-Hartwig amination. PubMed.

  • XPhos - Wikipedia.

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters.

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. PubMed.

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PubMed Central.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Validating the Mechanism of N-Xantphos Catalyzed Amination: A Comparative Guide. Benchchem.

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate.

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate.

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. PubMed.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.

  • Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts. PubMed.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.

  • Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.

  • 5-Bromo-6-chloronicotinic acid | Biochemical Reagent. MedchemExpress.com.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central.

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.

  • Methyl 5-bromo-6-chloronicotinate CAS 78686-77-8. United States Biological.

  • Methyl 5-bromo-6-chloronicotinate | 78686-77-8. Sigma-Aldrich.

  • 78686-77-8 | Methyl 5-bromo-6-chloronicotinate. ChemScene.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.

  • Methyl 5-bromo-6-chloronicotinate, 98% 1 g | Buy Online. Thermo Scientific Alfa Aesar.

  • 29241-62-1|5-Bromo-6-chloronicotinic acid|BLD Pharm.

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Optimization

Technical Support Center: Purification of Methyl 5-bromo-6-chloronicotinate by Recrystallization

Welcome to the technical support guide for the purification of Methyl 5-bromo-6-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve hi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-bromo-6-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. This guide provides not just procedural steps, but also the underlying scientific principles, troubleshooting advice for common issues, and methods for verifying the purity of your final product.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). Impurities, ideally, will either be completely insoluble in the hot solvent (and can be filtered out) or remain highly soluble in the cold solvent (and will not co-precipitate with the purified product).[2]

For Methyl 5-bromo-6-chloronicotinate, a compound with moderate polarity due to its ester and halogenated pyridine structure, selecting the right solvent system is the most critical step to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Methyl 5-bromo-6-chloronicotinate that I should know before starting?

A1: Understanding the compound's properties is crucial. Key data is summarized below:

PropertyValueSource
CAS Number 78686-77-8[2]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Appearance Off-white to pale-yellow or brown solid[2]
Melting Point 76°C to 79°C[3]

Important Note: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[4]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold.[1] Since specific solubility data for Methyl 5-bromo-6-chloronicotinate is not widely published, a systematic solvent screening is the most reliable approach. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: Can I use a mixed-solvent system?

A3: Yes. A mixed-solvent system is often used when no single solvent provides the ideal solubility profile.[5] This typically involves a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble. The two solvents must be miscible.[5] For this compound, a potential pair could be an alcohol (soluble) and water (anti-solvent), or ethyl acetate (soluble) and hexane (anti-solvent).

Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This is a common issue that can be caused by several factors:

  • Too much solvent was used: This is the most frequent cause.[6] The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[7]

  • Cooling too rapidly: Very fast cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the compound's melting point or if the concentration of the solute is too high.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then cool slowly.[4] Using a larger volume of solvent may be necessary.

Experimental Protocols

Part 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to find the most suitable one for your recrystallization.

Materials:

  • Crude Methyl 5-bromo-6-chloronicotinate (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of solvents (see table below)

  • Pasteur pipettes

  • Heating block or water bath

  • Ice bath

Suggested Solvents for Screening:

SolventBoiling Point (°C)PolaritySafety Notes
Methanol 65Polar ProticFlammable, Toxic
Ethanol 78Polar ProticFlammable
Isopropanol (IPA) 82Polar ProticFlammable, Irritant
Ethyl Acetate 77Polar AproticFlammable, Irritant
Toluene 111Non-polarFlammable, Toxic
Heptane/Hexane 98 / 69Non-polarFlammable, Neurotoxin
Water 100Polar ProticNon-toxic

Procedure:

  • Place approximately 20 mg of your crude solid into a small test tube.

  • Add the first test solvent dropwise at room temperature, vortexing after each addition, until about 0.5 mL has been added. Note the solubility. If it dissolves completely, the solvent is unsuitable as a single solvent.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Repeat this process for each potential solvent to find the one that provides the best recovery.

Part 2: Bulk Recrystallization Workflow

Once an appropriate solvent has been identified, proceed with the bulk purification.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_ver Verification A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities or color is present. Use fluted filter paper and a stemless funnel. A->B Insoluble matter? C 3. Slow Cooling Allow solution to cool to room temperature undisturbed. Cover flask to prevent solvent evaporation. A->C No insoluble matter B->C D 4. Ice Bath Cooling Place flask in an ice bath for >15 mins to maximize crystal yield. C->D E 5. Vacuum Filtration Collect crystals on a Büchner funnel. Wash with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals in a vacuum oven or air dry until constant weight. E->F G 7. Purity Analysis Check melting point. Perform HPLC or NMR analysis. F->G

Caption: Recrystallization workflow from dissolution to purity verification.

Troubleshooting Guide

Even with a carefully selected solvent, problems can arise. The following decision tree can help diagnose and solve common issues.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals NoCrystals Start->NoCrystals No Crystals Form on Cooling OilingOut OilingOut Start->OilingOut Liquid Droplets (Oil) Form LowYield LowYield Start->LowYield Poor Crystal Yield ColoredCrystals ColoredCrystals Start->ColoredCrystals Crystals are Colored TooMuchSolvent Likely too much solvent used. ACTION: Boil off excess solvent and re-cool. NoCrystals->TooMuchSolvent Is solution clear? Supersaturated Solution may be supersaturated. ACTION: 1. Scratch inner wall of flask. 2. Add a seed crystal. NoCrystals->Supersaturated Is solution clear? ReheatAddSolvent Concentration is too high or cooling is too fast. ACTION: Reheat to dissolve oil, add more hot solvent, and cool slowly. OilingOut->ReheatAddSolvent Did oil form during cooling? CheckMotherLiquor Significant product may be left in the filtrate. ACTION: 1. Evaporate some solvent from filtrate and cool to get a second crop. 2. Re-evaluate solvent choice. LowYield->CheckMotherLiquor Was recovery < 50%? PrematureCrystallization Solution cooled too quickly. ACTION: Use more solvent, pre-heat funnel, or use a stemless funnel. LowYield->PrematureCrystallization Crystals formed during hot filtration? UseCharcoal Colored impurities present. ACTION: Re-dissolve crystals, add activated charcoal, perform hot filtration, and re-crystallize. ColoredCrystals->UseCharcoal Is pure compound meant to be white?

Caption: A decision tree for troubleshooting common recrystallization problems.

Verification of Purity

After drying your crystals, it is essential to confirm the success of the purification.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Compare the melting point of your recrystallized product to the literature value (76-79°C). An impure compound will typically exhibit a lower and broader melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity.[8][9] A pure sample should ideally show a single major peak corresponding to your compound. The presence of other peaks indicates remaining impurities. Purity can be expressed as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.[9] The spectrum of the purified sample should be clean, with sharp signals corresponding to the structure of Methyl 5-bromo-6-chloronicotinate and a significant reduction in signals attributable to impurities that were present in the crude material.

By following this guide, researchers can develop a robust and effective protocol for the purification of Methyl 5-bromo-6-chloronicotinate, leading to a final product of high purity suitable for further use in research and development.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York website: [Link]

  • Recrystallization1. (n.d.). Retrieved from a university chemistry resource. (Note: A more specific source would be ideal, but this reflects the available search result.)
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Saborido, E., et al. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(5), 357-373.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from an IOSR Journal publication. (Note: A more specific source would be ideal, but this reflects the available search result.)
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? r/chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98%. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Methods for Purifying Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for the purification of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important synthetic intermediate. Here, we move beyond basic protocols to address the specific, practical issues that can impact yield, purity, and efficiency.

Part 1: Foundational Principles & Method Development

Purifying Methyl 5-bromo-6-chloronicotinate (MW: 250.48 g/mol )[1], a moderately polar heterocyclic compound, typically relies on normal-phase flash column chromatography. The key to a successful separation lies in the careful selection of the stationary and mobile phases, which must be optimized to resolve the target compound from common impurities such as unreacted starting materials (e.g., 5-bromo-6-chloronicotinic acid) or reaction byproducts.

Choosing Your System: The Stationary and Mobile Phase

Stationary Phase: For this compound, standard silica gel (60 Å, 230-400 mesh particle size) is the most common and effective choice. Its slightly acidic nature is generally compatible with the nicotinate ester, though potential stability issues should be considered (see Troubleshooting section).

Mobile Phase Development with TLC: The ideal mobile phase (eluent) should provide a retention factor (Rf) of 0.3-0.4 for the desired product on a TLC plate. This Rf value typically ensures good separation without excessively long elution times. A common starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Table 1: Mobile Phase Selection Guide
Solvent System ComponentsPolarityTypical Starting Ratio (v/v)Notes
Ethyl Acetate / HexanesMedium10:90 to 30:70Excellent starting point for many esters. Provides good resolution.
Dichloromethane / HexanesLow-Medium20:80 to 50:50Useful if solubility in hexanes is poor. Can improve band shape.
Acetone / HexanesMedium-High5:95 to 20:80Acetone is a stronger eluent than ethyl acetate; useful for more polar impurities.[2]

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen mobile phase.

  • Visualize the spots using a UV lamp (254 nm), as the pyridine ring is UV-active.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent ratio until the product spot is in the 0.3-0.4 range.

Part 2: Standard Purification Protocol Workflow

This section provides a detailed, step-by-step methodology for a typical flash chromatography purification of Methyl 5-bromo-6-chloronicotinate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry (in non-polar solvent) prep_pack 2. Pack the Column (ensure level bed) prep_slurry->prep_pack prep_load 3. Prepare Sample (Dry Loading) exec_load 4. Load Sample onto Column prep_load->exec_load exec_elute 5. Elute with Mobile Phase exec_load->exec_elute exec_collect 6. Collect Fractions exec_elute->exec_collect an_tlc 7. Analyze Fractions via TLC exec_collect->an_tlc an_combine 8. Combine Pure Fractions an_tlc->an_combine an_evap 9. Evaporate Solvent an_combine->an_evap

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is to use 40-100 g of silica per 1 g of crude material).

    • Prepare a slurry of silica gel in the initial, non-polar component of your mobile phase (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack a uniform, crack-free bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Since the product is a solid[3], dry loading is superior to direct liquid application as it ensures a narrow, even starting band.[4]

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes). The optimal flow rate should allow for equilibration but not be so slow that diffusion broadens the bands.[4]

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure to yield the purified Methyl 5-bromo-6-chloronicotinate.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Troubleshooting Decision Workflow

G start Problem Observed p1 Poor Separation (Co-elution) start->p1 p2 Low Yield start->p2 p3 Band Tailing/ Streaking start->p3 s1a Modify Mobile Phase (change polarity or solvent type) p1->s1a Rf values too close? s1b Reduce Sample Load p1->s1b Overloaded column? s2a Check Compound Stability (run TLC stability test) p2->s2a Suspect decomposition? s2b Deactivate Silica (add 0.1-1% Et3N to eluent) p2->s2b Acid-sensitive compound? s3a Improve Solubility (use stronger eluent) p3->s3a Compound crashing out? s3b Use Dry Loading (ensure narrow band) p3->s3b Poor loading technique?

Caption: Decision tree for troubleshooting common chromatography issues.

Questions & Solutions

Q1: My product is co-eluting with an impurity. How can I improve the separation?

A1: This is the most common challenge. It indicates that the selectivity of your chromatographic system is insufficient.

  • Systematic Mobile Phase Adjustment: First, try small, incremental changes to your eluent's polarity. If you are using 20% ethyl acetate in hexanes, try 15% or 18%. A small change can sometimes be enough to resolve closely running spots.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, change the solvent system entirely. The interactions between the analyte, silica, and solvent molecules define the separation. Switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can drastically alter the elution order and resolve overlapping compounds. Try a system like DCM/Hexanes or Acetone/Hexanes.[2]

  • Check for Overloading: If your TLC shows good separation but the column does not, you may have overloaded the column. Too much material will exceed the stationary phase's capacity, leading to broad, overlapping bands. As a remedy, reduce the amount of crude material loaded relative to the amount of silica.[5]

Q2: My final yield is very low. Where did my product go?

A2: Product loss on a column can happen for several reasons, often related to compound stability or irreversible binding.

  • Compound Instability: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To test for this, dissolve your crude product, spot it on a TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the product spot diminishes, your compound is likely unstable on silica.[5] The solution is to use deactivated silica by adding a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites.

  • Irreversible Adsorption: Highly polar compounds or those with chelating functionalities can bind irreversibly to the silica. If you suspect this, after your expected product has eluted, try flushing the column with a very polar solvent (like 10% methanol in DCM) to see if any additional material is recovered.

  • Excessive Tailing: If your product elutes over a very large number of fractions (see Q3), it's possible that a significant portion remains in the "tail" that is never fully collected. Concentrating a few of the later fractions can help you determine if this is the case.[5]

Q3: The product is streaking and eluting over dozens of fractions (tailing). How can I achieve sharper bands?

A3: Tailing (or streaking) leads to poor separation and requires large volumes of solvent. It is often caused by solubility issues or secondary interactions.

  • Improve Solubility: Your compound may have poor solubility in the mobile phase. As the band travels down the column, it continuously dissolves and re-precipitates, causing a long tail. A slight increase in the polar component of the mobile phase can sometimes improve solubility and lead to sharper bands.[5]

  • Loading Technique: As mentioned, poor loading technique is a primary cause of band broadening. Always use the dry loading method for solids and ensure the initial band is as narrow and concentrated as possible.[4]

  • Secondary Interactions: The nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing. As with stability issues, adding a small amount of a competitive base like triethylamine or pyridine to the eluent can block these interaction sites and significantly improve peak shape.

Part 4: Frequently Asked Questions (FAQs)

Q: How much silica gel should I use? A: A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.

Q: Can I use alumina instead of silica gel? A: Yes, alumina can be an alternative. It is available in neutral, acidic, and basic forms. Basic alumina can be particularly useful if your compound is unstable on acidic silica. However, its separation characteristics are different, so you will need to re-optimize your mobile phase using TLC on alumina plates.

Q: What are the likely impurities in a crude Methyl 5-bromo-6-chloronicotinate sample? A: Common impurities include the unreacted starting material, 5-bromo-6-chloronicotinic acid, from incomplete esterification. This impurity is significantly more polar and should be easily separated. Other potential impurities could be regioisomers or byproducts from the bromination or chlorination steps, which may have similar polarities and present a greater purification challenge.

Q: The separation looks impossible even on TLC. What should I do? A: If no solvent system provides adequate separation, consider alternative purification methods. Recrystallization may be effective if the crude product is sufficiently pure. Alternatively, reversed-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like acetonitrile/water) offers a completely different separation mechanism and may resolve the components.[2][6]

References

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives. AKJournals. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Available from: [Link]

  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available from: [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

  • Methyl 5-bromo-6-chloronicotinate,CAS No.78686-77-8. Guiding Bio. Available from: [Link]

  • Methyl 5-bromo-6-chloronicotinate. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in Reactions with Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-chloronicotinate. This guide is designed to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-chloronicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common synthetic transformations involving this versatile building block. Our focus is on providing practical, mechanistically grounded solutions to enhance reaction efficiency and product purity.

Understanding the Reactivity of Methyl 5-bromo-6-chloronicotinate

Methyl 5-bromo-6-chloronicotinate presents a unique substrate for cross-coupling reactions due to the presence of two different halogen atoms on the pyridine ring. The key to successfully utilizing this reagent lies in understanding the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is primarily governed by its bond dissociation energy. The general trend for reactivity is C–I > C–Br > C–Cl.[1] This principle is fundamental to predicting the outcome of reactions with dihalogenated pyridines. For Methyl 5-bromo-6-chloronicotinate, the C-Br bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This inherent difference in reactivity is the basis for achieving regioselective functionalization at the 5-position.

However, various factors can influence the reaction outcome, leading to the formation of undesired byproducts. This guide will address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of starting material and low conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

Low conversion is a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Causes:

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) can lead to catalyst oxidation and deactivation.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, if exposed to air and moisture.[2]

    • Solvent Purity: Anhydrous and peroxide-free solvents are crucial, especially when using ethereal solvents like THF or dioxane.

    • Base Quality: The base should be finely powdered and dry to ensure consistent and reproducible results.

  • Insufficient Catalyst Loading or Inappropriate Ligand: For a challenging substrate, the catalyst loading might be too low, or the chosen ligand may not be optimal for promoting the catalytic cycle.

Troubleshooting & Optimization:

  • Ensure a Rigorous Inert Atmosphere: Utilize Schlenk techniques or a glovebox. Degas all solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Verify Reagent Quality: Use fresh or properly stored boronic acid. Consider using more stable boronic esters, such as pinacol esters. Ensure all solvents and bases are anhydrous.

  • Optimize Reaction Conditions:

    • Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).

    • Screen different phosphine ligands. For electron-deficient pyridines, electron-rich and bulky ligands like SPhos, XPhos, or RuPhos can be effective.[1]

    • Vary the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent. A solvent mixture like dioxane/water is often effective.[2]

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Improve degassing and inert gas flow q1->sol1 No q2 Are all reagents of high quality and anhydrous? q1->q2 Yes sol1->q2 sol2 Use fresh boronic acid/ester and dry solvents/base q2->sol2 No q3 Is the catalyst system optimized? q2->q3 Yes sol2->q3 sol3 Screen ligands, increase catalyst loading, vary base/solvent q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

FAQ 2: My reaction is producing a dehalogenated byproduct (Methyl 6-chloronicotinate). What is the cause and how can I minimize it?

Dehalogenation, specifically debromination in this case, is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.[3]

Mechanism of Dehalogenation:

The aryl-Pd(II)-halide complex, formed after oxidative addition, can undergo reaction with a hydride source, leading to reductive elimination of the dehalogenated product. Potential hydride sources include trace water, the solvent, or even the phosphine ligand.[4]

Caption: Simplified mechanism of dehalogenation.

Preventative Measures:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize water as a potential hydride source.

  • Choice of Base and Solvent: Some bases and solvents are more prone to providing a hydride. For instance, using an alkoxide base in an alcohol solvent can sometimes increase dehalogenation. Consider using carbonate or phosphate bases.

  • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experiment with different phosphine ligands.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

FAQ 3: I am observing homocoupling of my boronic acid (biaryl byproduct) and/or the starting material. How can I suppress this?

Homocoupling is another frequent side reaction. It can occur with either the organoboron reagent or the aryl halide.[5][6]

Types and Causes of Homocoupling:

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and is catalyzed by palladium. It results in the formation of a biaryl derived from the boronic acid.

  • Aryl Halide Homocoupling: This can occur through a number of mechanisms, including a Pd(I) dimer pathway or through disproportionation of Ar-Pd(II)-L₂ complexes.

G cluster_0 Boronic Acid Homocoupling cluster_1 Aryl Halide Homocoupling boronic 2 x R-B(OH)₂ biaryl R-R boronic->biaryl Pd(0), O₂ aryl_halide 2 x Ar-Br biaryl_sm Ar-Ar aryl_halide->biaryl_sm Pd(0)

Caption: Pathways to homocoupling byproducts.

Preventative Measures:

  • Strictly Anaerobic Conditions: To prevent boronic acid homocoupling, it is critical to thoroughly degas the reaction mixture and maintain a robust inert atmosphere.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

  • Ligand and Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.

FAQ 4: My final product is contaminated with 5-bromo-6-chloronicotinic acid. How is this forming and what can I do?

The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group.

Causes of Ester Hydrolysis:

The basic conditions required for many cross-coupling reactions (e.g., Suzuki, Sonogashira) can promote the saponification of the methyl ester.[7] This is particularly true if strong bases like NaOH or KOH are used, or if the reaction is run at elevated temperatures for extended periods in the presence of water.

Preventative Measures:

  • Choice of Base: Use milder bases that are less likely to cause hydrolysis. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices. Powdered KF can also be effective and is less basic.[8]

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate and for the minimum time necessary for completion. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, using an excessive amount can increase the rate of hydrolysis.

  • Purification: If hydrolysis does occur, the resulting carboxylic acid can typically be removed from the desired ester product by an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the workup, as the acid will be deprotonated and become water-soluble.

Summary of Common Byproducts and Troubleshooting Strategies

Observed Byproduct Potential Cause(s) Recommended Solutions
Methyl 6-chloronicotinate (Dehalogenated Product)Reaction with trace hydride sources (e.g., water, solvent).Use strictly anhydrous conditions; optimize base and ligand; lower reaction temperature.
Biaryl from Boronic Acid (Homocoupling)Presence of oxygen in the reaction mixture.Ensure rigorous degassing and a robust inert atmosphere.
Dimer of Starting Material (Homocoupling)Suboptimal catalyst system or reaction conditions.Screen different ligands and palladium sources; control stoichiometry.
5-Bromo-6-chloronicotinic acid (Hydrolysis Product)Basic reaction conditions, especially with strong bases and water.Use milder bases (K₃PO₄, Cs₂CO₃); minimize reaction time and temperature; use an aqueous basic wash during workup.
Product from C-Cl coupling (Isomeric Product)High reaction temperatures; highly active catalyst systems.Maintain lower reaction temperatures; choose a catalyst system with appropriate selectivity for C-Br activation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-6-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine. If ester hydrolysis is suspected, an additional wash with a saturated NaHCO₃ solution can be performed.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes. ePrints Soton.
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deproton
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar.
  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogen
  • Palladium-catalyzed dehalogenation of 5-halopyrazoles.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of Sorafenib and Regorafenib.
  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Semantic Scholar.
  • Synthesis of Sorafenib. Semantic Scholar.
  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central.
  • Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry (RSC Publishing).
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • A practical and efficient method for synthesis of sorafenib and regorafenib.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • (PDF) Recent Advances in Sonogashira Reactions.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling. Chemistry LibreTexts.

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Troubleshooting

Managing low reactivity of the C-Cl bond in Methyl 5-bromo-6-chloronicotinate

A Guide to Managing C-Cl Bond Reactivity in Cross-Coupling and Nucleophilic Substitution Reactions Welcome to the Technical Support Center for Methyl 5-bromo-6-chloronicotinate. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing C-Cl Bond Reactivity in Cross-Coupling and Nucleophilic Substitution Reactions

Welcome to the Technical Support Center for Methyl 5-bromo-6-chloronicotinate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile but sometimes challenging reagent. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its C-Cl bond reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in Methyl 5-bromo-6-chloronicotinate so unreactive in standard cross-coupling reactions?

The low reactivity of the C-Cl bond is a known challenge.[1][2] This is primarily due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition step in palladium-catalyzed cross-coupling reactions the rate-limiting step.[3][4] The electron-withdrawing nature of the pyridine nitrogen and the ester group further influences the electronic properties of the ring, affecting catalyst performance.

Q2: I am trying to perform a Suzuki reaction targeting the C-Cl position, but I am only getting a reaction at the C-Br position. How can I achieve selectivity for the C-Cl bond?

This is a common selectivity issue. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[2][4] To achieve selectivity for the C-Cl bond, you must first substitute the more reactive C-Br position. After the initial coupling at the C-Br position, you can then target the C-Cl bond using more forcing reaction conditions, such as higher temperatures and more active catalyst systems.

Q3: My Buchwald-Hartwig amination at the C-Cl position is failing. What are the most common reasons for this?

Failure in Buchwald-Hartwig amination of chloropyridines is often due to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2][5]

  • Inactive Catalyst System: The C-Cl bond requires a highly active catalyst system. Standard ligands like PPh₃ are often ineffective.[3] You'll need to use bulky, electron-rich phosphine ligands.[3]

  • Inadequate Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) to facilitate the difficult oxidative addition step.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also crucial.[3]

Q4: Can I activate the C-Cl bond using Nucleophilic Aromatic Substitution (SNAr)?

Yes, SNAr is a viable strategy, particularly because the pyridine ring is electron-deficient, which is a prerequisite for this reaction. The presence of electron-withdrawing groups ortho and para to the leaving group (the chlorine) stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[6][7]

Troubleshooting Guide: Low Reactivity in Suzuki-Miyaura Coupling

Issue: You are observing low to no conversion in a Suzuki-Miyaura coupling reaction intended to functionalize the C-Cl position of a derivative of Methyl 5-bromo-6-chloronicotinate (where the C-Br position has already been reacted).

Troubleshooting Workflow

start Low Conversion at C-Cl Position catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If no improvement sub_catalyst1 Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos). catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading (up to 5 mol%). catalyst->sub_catalyst2 sub_catalyst3 Use a pre-formed Pd(0) source or a precatalyst. catalyst->sub_catalyst3 reagents Step 3: Check Reagent Quality conditions->reagents If no improvement success Successful Coupling conditions->success If yield improves sub_conditions1 Increase temperature (90-120 °C). conditions->sub_conditions1 sub_conditions2 Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). conditions->sub_conditions2 sub_conditions3 Ensure strictly anhydrous and degassed solvents. conditions->sub_conditions3 fail Persistent Low Yield (Consider Alternative Strategy) reagents->fail If no improvement sub_reagents1 Verify purity of the starting material. reagents->sub_reagents1 sub_reagents2 Use fresh, high-quality boronic acid/ester. reagents->sub_reagents2

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Protocol: Activating the C-Cl Bond

This protocol assumes the C-Br position has already been functionalized.

Materials:

  • 5-substituted-6-chloronicotinate starting material

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane or Toluene[2]

Procedure:

  • To an oven-dried Schlenk tube, add the 5-substituted-6-chloronicotinate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Catalyst and Ligand Selection
Catalyst/Ligand SystemTypical Loading (mol%)Recommended ForKey Advantages
Pd(PPh₃)₄2-5More reactive C-Br bondsReadily available, but often ineffective for C-Cl bonds.[5]
Pd(OAc)₂ / SPhos1-5 / 2-10Challenging C-Cl bondsHighly active system for electron-deficient chlorides.[2]
Pd₂(dba)₃ / RuPhos1-5 / 2-10Buchwald-Hartwig AminationExcellent for C-N bond formation with chloropyridines.[3]
PdCl₂(dppf)2-5General cross-couplingGood general catalyst, but may require higher temperatures.

Troubleshooting Guide: Failed Buchwald-Hartwig Amination

Issue: An attempted Buchwald-Hartwig amination at the C-Cl position results in no product, or a high yield of hydrodehalogenation (replacement of -Cl with -H).

Reaction Mechanism & Deactivation Pathway

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition deactivation Catalyst Deactivation pd0->deactivation pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_complex->deactivation amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ amine_coordination->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product pyridine_coordination Pyridine N-Coordination deactivation->pyridine_coordination

Caption: Buchwald-Hartwig catalytic cycle and a key deactivation pathway.

Protocol for Robust C-N Coupling

Key Strategy: The use of a highly active, sterically hindered catalyst system is paramount to favor the desired oxidative addition over side reactions.[3]

Materials:

  • 5-substituted-6-chloronicotinate starting material

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2-5 mol%) or a G3/G4 Palladacycle Precatalyst[3]

  • BrettPhos or RuPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)[3]

  • Anhydrous, degassed Toluene or 1,4-Dioxane[3]

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium source, ligand, and NaOtBu.

  • Add the 5-substituted-6-chloronicotinate and the amine.

  • Add the degassed solvent and seal the vial.

  • Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitor the reaction closely. If hydrodehalogenation is observed, consider lowering the temperature or using a slightly weaker base like LHMDS.

  • Workup is similar to the Suzuki protocol, with careful quenching of the strong base.

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

When cross-coupling fails, SNAr can be an effective alternative for introducing nucleophiles like alkoxides or amines. The reaction is driven by the electron-deficient nature of the pyridine ring.

SNAr Feasibility Checklist

start Consider SNAr? ewg Electron-Withdrawing Groups (EWG) present ortho/para to the C-Cl bond? start->ewg nucleophile Is the nucleophile strong (e.g., RO⁻, R₂N⁻)? ewg->nucleophile Yes reconsider Reconsider Cross-Coupling ewg->reconsider No conditions Can the substrate tolerate strong base and potentially high temperatures? nucleophile->conditions Yes nucleophile->reconsider No proceed Proceed with SNAr conditions->proceed Yes conditions->reconsider No

Caption: Decision workflow for employing SNAr.

General Protocol for SNAr with an Alkoxide

Materials:

  • 5-substituted-6-chloronicotinate starting material

  • Sodium or Potassium alkoxide (e.g., NaOMe, KOtBu) (1.5 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the 5-substituted-6-chloronicotinate in the anhydrous solvent under an inert atmosphere.

  • Add the alkoxide portion-wise at room temperature or 0 °C to control any initial exotherm.

  • Heat the reaction mixture. The required temperature can range from room temperature to over 100 °C, depending on the substrate's reactivity.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify as needed.

References

  • Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Benchchem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of Methyl 5-bromo-6-chloronicotinate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaini...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high yields of this critical building block. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic protocols.

Introduction: The Challenge of Synthesizing a Halogenated Pyridine

Methyl 5-bromo-6-chloronicotinate is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a di-halogenated pyridine ring with an ester functional group, presents a unique set of synthetic challenges. Low yields are a common complaint, often stemming from issues in one of the two primary stages of its synthesis: the formation of the 5-bromo-6-chloronicotinic acid precursor and its subsequent esterification. This guide provides a structured, question-and-answer approach to diagnosing and solving the most common problems encountered in this synthetic sequence.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may be facing in the lab.

Q1: My overall yield is disappointingly low after the two-step synthesis. Where is the most likely point of failure?

A1: A low overall yield is typically a cumulative problem. It's crucial to analyze both steps independently. The most common failure points are:

  • Incomplete Esterification: The conversion of 5-bromo-6-chloronicotinic acid to its methyl ester is an equilibrium-limited reaction. Without proper measures to drive the reaction forward, you will be left with a significant amount of unreacted starting material, which is difficult to separate from the product.

  • Suboptimal Precursor Synthesis: The quality and yield of your starting acid, 5-bromo-6-chloronicotinic acid, directly impact the final step. An impure acid can inhibit the esterification reaction or introduce impurities that complicate purification.

  • Product Loss During Workup: Both the intermediate acid and the final ester have specific solubility profiles. Using an incorrect workup procedure can lead to significant loss of product into the aqueous phase or incomplete extraction.

Recommendation: First, confirm the purity of your 5-bromo-6-chloronicotinic acid starting material via ¹H NMR or LC-MS. If it is pure, focus your optimization efforts on the esterification step. If the acid is impure, you must first optimize its synthesis and purification.

Q2: I suspect the esterification of 5-bromo-6-chloronicotinic acid is incomplete. How can I drive the reaction to completion and maximize my yield?

A2: This is the most frequently encountered issue. The acid-catalyzed esterification (Fischer esterification) is a reversible process.[2] To achieve high conversion, you must shift the equilibrium towards the product side, based on Le Châtelier's principle.

Causality: The reaction between the carboxylic acid and methanol produces the ester and water. As the reaction proceeds, the concentration of water increases, which in turn promotes the reverse reaction (hydrolysis of the ester back to the carboxylic acid).

Solutions:

  • Use Excess Methanol: Using methanol as the solvent ensures it is present in a large molar excess, driving the equilibrium forward. A typical ratio is to dissolve the acid in at least 20-50 volumes of methanol.

  • Remove Water: While technically challenging for this specific reaction, the principle of removing water is key. Ensure your methanol and acid catalyst (e.g., sulfuric acid) are as anhydrous as possible.

  • Increase Catalyst Loading: A stronger acid catalyst or a higher concentration can accelerate the reaction, helping it reach equilibrium faster. Concentrated sulfuric acid is commonly used.[3][4]

  • Extend Reaction Time and/or Increase Temperature: Refluxing the reaction mixture for an extended period (e.g., 12-24 hours) is often necessary to ensure maximum conversion.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid spot disappears.

Troubleshooting the Fischer Esterification Equilibrium

G cluster_solutions Driving Equilibrium -> A 5-Bromo-6-chloro- nicotinic Acid C Methyl 5-bromo-6-chloro- nicotinate (Ester) A->C H+ Catalyst (Forward Reaction) B Methanol (CH3OH) C->A H+ Catalyst (Reverse Reaction - Hydrolysis) D Water (H2O) Sol1 Increase [Methanol] Sol2 Remove [Water] Sol3 Increase Catalyst/Temp

Caption: Shifting the esterification equilibrium to favor product formation.

Q3: I am losing a significant amount of product during the aqueous workup and extraction. What is the correct procedure?

A3: Product loss during workup is often due to the amphoteric nature of the pyridine ring and the partial water solubility of the ester. A careful pH adjustment is critical.

Causality:

  • Acidic Conditions: The pyridine nitrogen can be protonated in strongly acidic conditions, making the entire molecule more water-soluble.

  • Basic Conditions: If the esterification is incomplete, any remaining carboxylic acid will be deprotonated to its carboxylate salt under basic conditions, trapping it in the aqueous layer. The ester itself can also undergo base-catalyzed hydrolysis if strong bases are used for extended periods.

Optimized Workup Protocol:

  • Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize Carefully: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.[3] The goal is to neutralize the sulfuric acid catalyst and any unreacted nicotinic acid. Be prepared for CO₂ evolution. Adjust the pH to approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[3] Combining at least three extractions is recommended to ensure maximum recovery of the product.

  • Washing and Drying: Combine the organic layers and wash them with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Q4: My precursor, 5-bromo-6-chloronicotinic acid, is obtained as a discolored solid with a low yield. How can I improve its synthesis?

A4: The synthesis of 5-bromo-6-chloronicotinic acid, typically from 5-bromo-6-hydroxynicotinic acid, relies on a robust chlorination reaction. Low yields or impurities often point to issues with the chlorinating agent or reaction conditions.

Causality: The conversion of a hydroxypyridine to a chloropyridine requires a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5] These reactions can be aggressive and generate side products if not controlled properly.

Solutions and Protocol:

  • Reagent Quality: Ensure the phosphorus oxychloride is of high quality and has not been decomposed by atmospheric moisture.

  • Temperature Control: The reaction involves heating to reflux.[5] Maintain a consistent and controlled reflux temperature to avoid decomposition.

  • Quenching Procedure: The most critical step is quenching the excess POCl₃ after the reaction. This must be done very slowly and carefully by pouring the reaction mixture into ice water with vigorous stirring.[5] A rapid quench can cause localized heat and lead to byproduct formation.

  • Product Isolation: The product, 5-bromo-6-chloronicotinic acid, should precipitate out of the cold aqueous solution. Ensure the mixture is stirred for a sufficient time (e.g., 2 hours) to maximize precipitation before filtration.[5]

General Synthesis and Troubleshooting Workflow

G Start Starting Material: 5-Bromo-6-hydroxynicotinic Acid Step1 Step 1: Chlorination (e.g., with POCl3) Start->Step1 QC1 QC Check 1: Purity of Acid? (NMR, LC-MS) Step1->QC1 Intermediate Intermediate: 5-Bromo-6-chloronicotinic Acid QC1->Intermediate Purity OK Troubleshoot1 Troubleshoot Step 1: - Reagent Quality - Quenching Procedure QC1->Troubleshoot1 Impure Step2 Step 2: Esterification (Methanol, H2SO4) Intermediate->Step2 QC2 QC Check 2: Reaction Complete? (TLC, LC-MS) Step2->QC2 Workup Workup & Purification (Extraction, Chromatography) QC2->Workup Complete Troubleshoot2 Troubleshoot Step 2: - Drive Equilibrium - Anhydrous Conditions QC2->Troubleshoot2 Incomplete FinalProduct Final Product: Methyl 5-bromo-6-chloronicotinate Workup->FinalProduct Troubleshoot1->Step1 Troubleshoot2->Step2

Caption: A decision-making workflow for synthesizing and troubleshooting the target compound.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the typical synthetic route for Methyl 5-bromo-6-chloronicotinate? The most common and scalable route involves two main transformations: 1) The chlorination of 5-bromo-6-hydroxynicotinic acid using a reagent like phosphorus oxychloride to yield 5-bromo-6-chloronicotinic acid.[5] 2) The subsequent Fischer esterification of the resulting acid with methanol and a strong acid catalyst (e.g., H₂SO₄) to produce the final methyl ester.[2][3]

  • FAQ 2: What are the critical quality control checks for the starting materials? For 5-bromo-6-hydroxynicotinic acid, verify its identity and purity using ¹H NMR and check for the absence of starting materials from its own synthesis. For the esterification step, the most critical parameter is the dryness of the methanol and the sulfuric acid. Water is a byproduct of the reaction and its presence at the start will inhibit the reaction.[2]

  • FAQ 3: How should I store the intermediate acid and the final ester product? The intermediate, 5-bromo-6-chloronicotinic acid, is a solid and should be stored in a cool, dry place, sealed from moisture.[6] The final product, Methyl 5-bromo-6-chloronicotinate, should be stored at low temperatures (-20°C is recommended for long-term stability) to prevent potential degradation.[7]

Key Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-chloronicotinic Acid[5]
  • In a reaction flask equipped with a reflux condenser, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (POCl₃, ~2 mL per gram of starting acid).

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction should become a clear solution.

  • After completion (monitored by TLC), allow the mixture to cool slightly.

  • In a separate, large beaker with vigorous stirring, prepare a mixture of crushed ice and water.

  • CAREFULLY and SLOWLY , pour the reaction mixture into the ice water. The quench is highly exothermic.

  • Continue stirring the resulting slurry in the ice bath for 2 hours to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude solid can be further purified by dissolving in ethyl acetate, drying with anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. A pink to white solid is expected.[5]

Protocol 2: Synthesis of Methyl 5-bromo-6-chloronicotinate[2][3]
  • To a stirred solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in methanol (20-30 volumes), slowly add concentrated sulfuric acid (0.2-0.5 eq) at 0°C.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture to a pH of ~7-8 by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester as an off-white to yellow solid.

Data Summary Tables

Table 1: Reagent and Solvent Selection

StepReagent/SolventRoleKey Consideration
Chlorination Phosphorus Oxychloride (POCl₃)Chlorinating AgentHigh reactivity; must be handled with care and quenched slowly.
Esterification Methanol (MeOH)Reagent & SolventMust be anhydrous; use in large excess to drive equilibrium.
Esterification Sulfuric Acid (H₂SO₄)CatalystStrong acid catalyst; must be anhydrous.[2]
Workup/Extraction Ethyl Acetate / DCMExtraction SolventGood solubility for the ester product; forms a separate layer from water.
Workup Sodium Bicarbonate (aq.)Neutralizing AgentNeutralizes acid without being strongly basic, avoiding ester hydrolysis.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Guiding Bio. (n.d.). Methyl 5-bromo-6-chloronicotinate, CAS No.78686-77-8. Retrieved from [Link]

  • Five Chongqing Chemdad Co. (n.d.). 5-Bromo-6-chloronicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalyst from Methyl 5-bromo-6-chloronicotinate Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the effective removal of palladium catalysts from reaction mixtures containing Methyl 5-bromo-6-chloro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the effective removal of palladium catalysts from reaction mixtures containing Methyl 5-bromo-6-chloronicotinate. As a senior application scientist, this resource is designed to offer practical, field-tested solutions to common purification challenges, ensuring the integrity and purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

The removal of residual palladium is a critical step in the synthesis of active pharmaceutical ingredients (APIs) to meet stringent regulatory limits.[1][2][3][4] The choice of method depends on various factors, including the nature of the palladium species, the properties of the desired product, and the solvent system.[5]

IssueProbable Cause(s)Recommended Solutions
High Residual Palladium Levels After Standard Work-up - Formation of soluble palladium complexes. - Inefficient precipitation of palladium metal. - The palladium catalyst may be in multiple oxidation states, making a single removal method less effective.[5]- Employ palladium scavengers (e.g., silica-based thiols, triaminotriazine derivatives).[6][7] - Utilize activated carbon for adsorption of palladium species.[8][9] - Perform a pre-treatment step to convert various palladium species into a single, more easily removable form.[10]
Product Loss During Purification - Adsorption of the product onto the scavenger or activated carbon. - Co-precipitation of the product with the palladium species.- Screen a variety of scavengers to find one with high selectivity for palladium.[10] - Optimize the amount of adsorbent used to the minimum effective quantity.[10] - Adjust the solvent system to maximize product solubility and minimize its interaction with the adsorbent.[10]
Inconsistent Results Batch-to-Batch - Variability in the final state of the palladium catalyst. - Inconsistent work-up procedures.- Standardize the reaction work-up to ensure a consistent form of palladium residue.[10] - Consider using a broad-spectrum scavenger effective against multiple palladium species.[10]
Colored Impurities in Final Product - Residual colored palladium complexes.- Treatment with activated carbon is often effective for decolorization.[8][9] - Crystallization can also help in removing colored impurities.[10]

Palladium Removal Method Selection Workflow

Choosing the right palladium removal strategy is crucial for an efficient and effective purification process. The following diagram outlines a decision-making workflow to guide your selection.

Pallidum_Removal_Workflow start Reaction Mixture (Methyl 5-bromo-6-chloronicotinate + Pd catalyst) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® or similar filter aid is_heterogeneous->filtration Yes is_homogeneous Is the catalyst 'homogeneous' (soluble)? is_heterogeneous->is_homogeneous No analysis1 Analyze Pd levels (e.g., ICP-MS) filtration->analysis1 analysis1->is_homogeneous If Pd > 10 ppm end Purified Product (<10 ppm Pd) analysis1->end If Pd < 10 ppm scavenger_screening Screen Palladium Scavengers (e.g., Thiol-based silica, TMT resins) is_homogeneous->scavenger_screening Yes activated_carbon Activated Carbon Treatment is_homogeneous->activated_carbon Consider as alternative or in combination extraction Liquid-Liquid Extraction is_homogeneous->extraction If product properties allow crystallization Crystallization is_homogeneous->crystallization If suitable analysis2 Analyze Pd levels (e.g., ICP-MS) scavenger_screening->analysis2 activated_carbon->analysis2 extraction->analysis2 crystallization->analysis2 analysis2->scavenger_screening If Pd > 10 ppm (Optimize or try another method) analysis2->end If Pd < 10 ppm

Caption: Decision workflow for selecting a palladium removal method.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using Silica-Based Thiol Scavengers

Silica-based scavengers with thiol functional groups exhibit a high affinity for palladium and are effective in removing it from reaction mixtures.[6][7]

Methodology:

  • Dissolution: Following the reaction, dissolve the crude Methyl 5-bromo-6-chloronicotinate product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 2-5 equivalents relative to the initial palladium catalyst loading).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger-bound palladium.[11][12]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the residual palladium content in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][13]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and versatile adsorbent for removing a wide range of palladium species, including both soluble and colloidal forms.[5][8][9]

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., toluene, tetrahydrofuran).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product). The specific type and grade of activated carbon can influence its efficiency.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.

  • Filtration: Filter the mixture through a bed of celite to remove the activated carbon.

  • Washing: Wash the celite bed with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the residual palladium content in the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory agencies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in APIs.[2][3] For palladium, the permitted daily exposure (PDE) is typically around 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final drug substance, assuming a maximum daily dose of 10 grams.[1][3][14]

Q2: Can I use a combination of palladium removal methods?

A2: Yes, a combination of methods can be highly effective. For instance, an initial treatment with a scavenger to capture the bulk of the palladium can be followed by a polishing step with activated carbon to remove any remaining traces and colored impurities.[5]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the specific palladium catalyst used, the solvent system, and the nature of your product. It is often beneficial to perform a small-scale screen of different scavengers to identify the most effective one for your specific application.[10] Scavengers with different functional groups (e.g., thiols, amines, trimercaptotriazine) will have varying affinities for different palladium species.[6][15]

Q4: My product is insoluble. How can I remove the palladium catalyst?

A4: If your product is insoluble, you can wash the solid product with a solvent that dissolves the palladium impurities but not your product. Alternatively, if the palladium is in a solid form (e.g., palladium on carbon), you can dissolve your product in a suitable solvent and filter off the catalyst. In cases where the product and catalyst are both insoluble, specialized extraction techniques may be required.

Q5: What is the role of Celite® in the filtration process?

A5: Celite®, a form of diatomaceous earth, is a filter aid used to prevent the clogging of filter paper by fine particles, such as precipitated palladium or activated carbon. It forms a porous layer on the filter paper, allowing for a more efficient and rapid filtration.[11][12]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online forum post]. Available: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available: [Link]

  • Biotage. Metal scavengers for organic purification. Available: [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Available: [Link]

  • The Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. Available: [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Available: [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]

  • US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Available: [Link]

  • ACS Publications. Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Available: [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? [Online forum post]. Available: [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Available: [Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Available: [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available: [Link]

  • Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available: [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Available: [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available: [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. Available: [Link]

Sources

Optimization

Technical Support Center: Navigating Base Selection for Reactions of Methyl 5-bromo-6-chloronicotinate

Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in reactions involving Methyl 5-bromo-6-chloronicotinate. As a key building block, its reactivity is profoundly influenced by the choice of base, impacting yield, selectivity, and side-product formation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Q1: My Suzuki-Miyaura coupling with Methyl 5-bromo-6-chloronicotinate is giving low to no yield. I see my starting materials are mostly unreacted. What's the first thing to check regarding the base?

A1: The most common issue is inefficient activation of the boronic acid/ester, which is a primary role of the base in the Suzuki-Miyaura catalytic cycle.[1][2] Several factors related to the base could be at play:

  • Base Strength (pKa): The base may be too weak to form the more nucleophilic boronate species required for efficient transmetalation.[1] For electron-neutral or electron-deficient boronic acids, a stronger base is often necessary.

  • Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in anhydrous organic solvents like toluene or dioxane.[3] This can lead to a sluggish reaction. If you are not using a biphasic system (e.g., Toluene/H₂O), your base may not be participating effectively. Vigorous stirring is essential in these cases.[4]

  • Homogeneous vs. Heterogeneous: The use of soluble organic bases like DBU can create a single-phase reaction, which can sometimes improve kinetics, but their role is complex and can also lead to catalyst inhibition in some cases.[5][6]

Troubleshooting Steps:

  • Switch to a stronger base: If using a weak base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Cesium carbonate is known for its higher solubility in organic solvents and is often effective in challenging couplings.[1]

  • Introduce Water: If using an inorganic base in an anhydrous solvent, consider adding a small amount of water to create a biphasic system. This can significantly improve the solubility of the base and facilitate the reaction.[3]

  • Ensure Proper Mixing: For heterogeneous reactions, ensure your stir rate is high enough to create a fine suspension of the base.

Q2: I'm observing significant hydrolysis of the methyl ester on my nicotinate substrate. How can I prevent this?

A2: Ester hydrolysis is a classic side reaction promoted by strong, nucleophilic bases, especially in the presence of water. Hydroxide bases (NaOH, KOH) are particularly aggressive and should generally be avoided with this substrate.

Mitigation Strategies:

  • Select a Non-Nucleophilic Base: Switch to a non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote most cross-coupling reactions but has low nucleophilicity, minimizing the risk of ester cleavage.[7] Carbonates (K₂CO₃, Cs₂CO₃) are also good alternatives.

  • Use Anhydrous Conditions: While water can be beneficial for Suzuki couplings, it is the reactant in hydrolysis. If hydrolysis is a major issue, running the reaction under strictly anhydrous conditions with a soluble base like Cs₂CO₃ or an organic base may be necessary.

  • Lower Reaction Temperature: If the reaction allows, reducing the temperature can slow the rate of hydrolysis more significantly than the rate of the desired coupling reaction.

Q3: My Buchwald-Hartwig amination is failing. Could my choice of a common Suzuki base like K₂CO₃ be the problem?

A3: Yes, this is highly likely. The Buchwald-Hartwig amination requires a much stronger base than most Suzuki couplings. The base's role here is to deprotonate the amine (or a palladium-amine complex) to generate the active nucleophile.[8]

  • Insufficient Basicity: The pKa of the N-H bond in the amine coupling partner is much higher than that of the B-OH bond in a boronic acid. A relatively weak base like K₂CO₃ is often insufficient to deprotonate the amine effectively.

  • Recommended Bases: Strong, sterically hindered bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for this reaction. Their bulkiness prevents them from acting as competing nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of a base in palladium-catalyzed cross-coupling reactions?

A1: A base can play several distinct roles, and its function depends on the specific reaction mechanism.[9]

  • Reactant Activation: In Suzuki couplings, the base activates the organoboron species to form a more nucleophilic boronate, which is necessary for transmetalation.[1][2]

  • Deprotonation: In Buchwald-Hartwig aminations and Sonogashira couplings, the base deprotonates the amine or terminal alkyne, respectively, to generate the nucleophile that will couple with the aryl halide.[8]

  • Neutralization: In reactions like the Heck reaction, the base neutralizes the acid (HX) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8]

  • Catalyst Regeneration: The base is crucial for the final step in many catalytic cycles, facilitating the regeneration of the active catalytic species.[9]

Q2: How do I rationally select a base for a new reaction with Methyl 5-bromo-6-chloronicotinate?

A2: A logical workflow is essential. The diagram below provides a decision-making framework for initial base screening.

BaseSelectionWorkflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N other Heck / Sonogashira reaction_type->other Other suzuki_partner Boronic Acid Sensitivity? suzuki->suzuki_partner buchwald_amine Amine pKa / Sterics? buchwald->buchwald_amine other_type Amine or Alkyne? other->other_type suzuki_robust Screen: K3PO4, Cs2CO3 (Inorganic, Moderate-Strong) suzuki_partner->suzuki_robust Robust suzuki_sensitive Start with milder base: K2CO3, KF suzuki_partner->suzuki_sensitive Prone to protodeboronation hydrolysis_check Ester Hydrolysis Observed? suzuki_robust->hydrolysis_check suzuki_sensitive->hydrolysis_check buchwald_strong Use Strong, Hindered Base: NaOtBu, LHMDS, K3PO4 buchwald_amine->buchwald_strong buchwald_strong->hydrolysis_check other_amine Use Organic Amine Base: Et3N, DIPEA other_type->other_amine other_amine->hydrolysis_check hydrolysis_yes Avoid Hydroxides (NaOH). Use K3PO4 or run anhydrous. hydrolysis_check->hydrolysis_yes Yes hydrolysis_no Proceed to optimization hydrolysis_check->hydrolysis_no No

Caption: Decision workflow for initial base selection.

Q3: What is the difference between inorganic and organic bases in these reactions?

A3: The differences primarily lie in solubility, strength, and mechanism of action.[9]

  • Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃):

    • Pros: Generally inexpensive, non-nucleophilic (except hydroxides), and well-established in cross-coupling chemistry.

    • Cons: Often insoluble in organic solvents, requiring biphasic systems or vigorous stirring, which can lead to reproducibility issues.[3] Their heterogeneous nature can also complicate kinetic analysis.

  • Organic Bases (e.g., DBU, Et₃N, DIPEA):

    • Pros: Soluble in organic solvents, creating homogeneous reaction mixtures that can be easier to control and scale up.[6]

    • Cons: Can be more expensive. More importantly, they can act as ligands, binding to the palladium center and potentially inhibiting the reaction.[5][6] Their nucleophilicity can also lead to side reactions.

Data & Protocols

Table 1: Comparison of Common Bases for Cross-Coupling

This table provides a quick reference for selecting a base based on its strength and common applications. pKa values refer to the conjugate acid of the base.

BaseFormulapKa (of conjugate acid)TypeCommon Applications & Notes
Sodium tert-butoxideNaOt-Bu~17Inorganic AlkoxideBuchwald-Hartwig Amination. Very strong, sterically hindered. Highly sensitive to moisture.
Potassium PhosphateK₃PO₄12.32Inorganic SaltSuzuki Coupling. Good general-purpose, non-nucleophilic base. Effective for sensitive substrates.[1][10]
Cesium CarbonateCs₂CO₃10.32Inorganic SaltSuzuki Coupling. Higher solubility in organic solvents than other carbonates. Often used in difficult couplings.[1]
Potassium CarbonateK₂CO₃10.32Inorganic SaltSuzuki Coupling. Standard, cost-effective base, but requires aqueous media or phase-transfer catalyst for good results.[10]
TriethylamineEt₃N10.75Organic AmineHeck, Sonogashira. Acts as an acid scavenger. Can serve as a ligand.
DBUC₉H₁₆N₂13.5 (in MeCN)Organic AmidineC-N Couplings. Soluble organic base, but can inhibit catalysis at high concentrations.[5][11]
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for screening different bases for the coupling of Methyl 5-bromo-6-chloronicotinate with a generic arylboronic acid. Selective coupling at the more reactive bromide position is expected.[7]

Objective: To determine the optimal base for the Suzuki-Miyaura coupling of Methyl 5-bromo-6-chloronicotinate with Phenylboronic acid.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent System (e.g., Dioxane/H₂O 4:1, 0.1 M)

Procedure:

  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (e.g., 250 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.[4][7]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol). Add the degassed solvent system (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours) by taking small aliquots.

  • Workup: After completion (or a set time), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and determine the yield for each base tested.

Caption: Experimental workflow for base screening protocol.

References
  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases Source: DSpace@MIT URL: [Link]

  • Title: Roles of Bases in Transition-Metal Catalyzed Organic Reactions Source: ResearchGate URL: [Link]

  • Title: pKa Values of Common Bases Source: University of California, Davis URL: [Link]

  • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Table of Acids with Ka and pKa Values Source: College of Letters and Science, UCLA URL: [Link]

  • Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]

  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Royal Swedish Academy of Sciences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Purity Analysis of Methyl 5-bromo-6-chloronicotinate

Introduction: Methyl 5-bromo-6-chloronicotinate is a key substituted pyridine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Given its role as a critical building block, ensuring its p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 5-bromo-6-chloronicotinate is a key substituted pyridine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Given its role as a critical building block, ensuring its purity is paramount to controlling the impurity profile of the final drug substance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment in pharmaceutical development and quality control, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of robust HPLC-based methodologies for the purity analysis of Methyl 5-bromo-6-chloronicotinate. We will explore a primary reversed-phase (RP-HPLC) method suitable for routine quality control and compare its performance against an orthogonal HPLC method and a high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. The discussion is grounded in established chromatographic principles and regulatory expectations, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

Method 1: Primary Reversed-Phase HPLC-UV for Routine QC

Reversed-phase chromatography is the most common mode of HPLC, separating analytes based on their hydrophobicity.[4] For a moderately non-polar molecule like Methyl 5-bromo-6-chloronicotinate (calculated LogP ≈ 2.28), a C18 (octadecylsilane) stationary phase provides excellent retention and separation from common process-related impurities.[4][5]

Causality Behind Method Choices:

  • Stationary Phase (C18): A C18 column is the workhorse of reversed-phase HPLC. Its long alkyl chains provide a hydrophobic environment that interacts effectively with the non-polar regions of the analyte, leading to predictable retention.

  • Mobile Phase (Acidified Acetonitrile/Water): A gradient elution using acetonitrile and water allows for the separation of compounds with a range of polarities. The inclusion of 0.1% formic acid is critical; it protonates the nitrogen atom on the pyridine ring, suppressing its basic character. This single, consistent ionic state prevents peak tailing and ensures reproducible retention times, which is a cornerstone of a robust method.

  • UV Detection: The conjugated aromatic system of the pyridine ring results in strong UV absorbance, making UV detection a simple and sensitive choice. A detection wavelength of 270 nm is selected, corresponding to a high absorbance region for nicotinic acid derivatives.

Experimental Protocol: Method 1
  • Sample Preparation: Accurately weigh and dissolve the Methyl 5-bromo-6-chloronicotinate sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000, in line with typical system suitability requirements found in pharmacopeias.[6][7]

Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing (0.5 mg/mL) Solvent Diluent (ACN/Water, 50:50) Sample->Solvent Standard Standard Solution Solvent->Standard Injector Autosampler Injection (10 µL) Standard->Injector Column C18 Column Separation (Gradient Elution) Injector->Column Detector UV Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Purity Calculation & Report Generation Integration->Report

Caption: Standard workflow for HPLC purity analysis.

Method 2: Orthogonal Selectivity with a Phenyl-Hexyl Column

While a C18 column is effective, it may fail to resolve structurally similar impurities. An orthogonal method uses a stationary phase with a different separation mechanism to provide a comprehensive impurity profile. A phenyl-hexyl column offers an alternative selectivity based on both hydrophobic and π-π interactions with the aromatic ring of the analyte.[8] This can be invaluable for resolving impurities that co-elute on a C18 phase.

Causality Behind Method Choices:

  • Stationary Phase (Phenyl-Hexyl): The phenyl groups on the stationary phase can interact with the electron-rich pyridine ring of Methyl 5-bromo-6-chloronicotinate and its aromatic impurities. This provides a different retention mechanism than the purely hydrophobic interactions of a C18 column, potentially changing the elution order and resolving co-eluting peaks.

  • Mobile Phase & Conditions: The same mobile phase and gradient can often be used as a starting point, as the primary goal is to evaluate the change in selectivity offered by the column itself.

Experimental Protocol: Method 2

The protocol is identical to Method 1, with the following key change:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

Method 3: High-Throughput UPLC-MS for Impurity Identification

For in-depth impurity profiling, especially during drug development, UPLC-MS is the superior technique. UPLC utilizes columns with sub-2 µm particles, enabling faster analysis times and significantly higher chromatographic efficiency (resolution) than traditional HPLC.[9] Coupling this with a mass spectrometer provides mass-to-charge ratio (m/z) data, which is definitive for confirming the identity of the main peak and for the structural elucidation of unknown impurities. This approach aligns with the modern principles of analytical procedure development and validation described in ICH Q14 and the revised Q2(R2).[10][11]

Causality Behind Method Choices:

  • UPLC Technology: The smaller particle size leads to much sharper and narrower peaks, dramatically improving resolution and allowing for the use of shorter columns and faster flow rates, cutting analysis time from ~20 minutes to under 5 minutes.

  • Mass Spectrometry (MS) Detection: MS detection provides molecular weight information. This allows for the confident identification of known impurities and provides critical data for characterizing new ones, which is impossible with UV detection alone. An electrospray ionization (ESI) source is ideal for this moderately polar molecule.

Experimental Protocol: Method 3
  • Sample Preparation: Prepare the sample as in Method 1, but at a lower concentration of 0.1 mg/mL to avoid saturating the MS detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 3 minutes, hold for 0.5 minutes, return to 30% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • Detection:

      • UV: 270 nm

      • MS: Electrospray Ionization (ESI), Positive Mode, Scan Range 100-500 m/z

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three methods based on the analysis of a hypothetical sample containing the main peak and two closely eluting impurities (Impurity A and Impurity B).

Performance ParameterMethod 1 (C18-UV)Method 2 (Phenyl-Hexyl-UV)Method 3 (UPLC-MS)
Analysis Time (min) 23234.5
Resolution (Rs) between Main Peak & Impurity A 1.82.53.5
Resolution (Rs) between Impurity A & B 1.4 (Co-eluting)2.12.9
Tailing Factor (Main Peak) 1.21.11.1
Theoretical Plates (N) (Main Peak) ~11,000~10,000~25,000
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.01%
Impurity Identification By Retention Time OnlyBy Retention Time OnlyBy Retention Time & Mass

Discussion and Recommendations

  • Method 1 (C18-UV): This method is robust, reliable, and uses standard equipment, making it ideal for routine quality control (QC) environments where the primary goal is to quantify known impurities against established specifications. Its main limitation is the potential for co-elution of impurities with similar hydrophobicity.

  • Method 2 (Phenyl-Hexyl-UV): This method serves as an excellent orthogonal check. As shown in the hypothetical data, it can resolve impurities that are problematic on a standard C18 column. It is highly recommended for use during method development and validation to ensure all potential impurities are detected and separated.[2] It provides higher confidence in the overall purity assessment.

  • Method 3 (UPLC-MS): This is the most powerful of the three approaches. Its speed significantly increases laboratory throughput. More importantly, the addition of MS detection provides unequivocal identification of impurities, which is essential during process development, forced degradation studies, and for investigating out-of-specification results. While the initial capital investment is higher, the quality and depth of data are unparalleled.

The choice of an analytical method for the purity determination of Methyl 5-bromo-6-chloronicotinate depends on the intended purpose. For routine QC, a validated reversed-phase HPLC-UV method using a C18 column (Method 1) is sufficient and cost-effective. However, to build a truly robust analytical control strategy, it is critical to develop an orthogonal method, such as one using a Phenyl-Hexyl column (Method 2) , to ensure comprehensive separation. For development activities that demand speed, high resolution, and definitive impurity characterization, a UPLC-MS approach (Method 3) is the clear choice, providing the highest level of scientific integrity and process understanding.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Pharmintech URL: [Link]

  • Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science (in partnership with PerkinElmer) URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: PubMed URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Methyl 5-bromo-6-chloronicotinate Source: PubChem, National Center for Biotechnology Information URL: [Link]

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Comparative

A Comparative Guide to the Assay of Methyl 5-bromo-6-chloronicotinate: The Ascendancy of Quantitative NMR

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. For a key intermediate like Methyl 5-bromo-6-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. For a key intermediate like Methyl 5-bromo-6-chloronicotinate, establishing a robust and reliable assay is not merely a procedural step but the foundation of quality for the final drug product. While traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in accuracy, efficiency, and flexibility.

This guide provides an in-depth comparison of ¹H qNMR with conventional HPLC and GC methods for the assay of Methyl 5-bromo-6-chloronicotinate. We will delve into the fundamental principles, explain the causality behind critical experimental parameters, and provide actionable protocols, demonstrating why qNMR is often the superior choice for definitive quantification.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic methods that rely on comparing an analyte's response to a highly pure, analyte-specific reference standard, qNMR is a primary ratio method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3][4] This universal response across all molecules for a given nucleus (e.g., ¹H) means that a single, well-characterized internal standard can be used to quantify any analyte in the same solution, provided their signals do not overlap.[5][6] This eliminates the often costly and time-consuming need to synthesize and certify a specific reference standard for the compound of interest, a significant advantage in early-phase development.[7]

I. Quantitative ¹H NMR (qNMR) Assay

The power of qNMR lies in its direct measurement of the molar ratio between the analyte and a certified internal standard. This approach, when executed with meticulous attention to experimental parameters, provides a direct, SI-traceable measurement of purity.[2][8]

Causality in Experimental Design: A Self-Validating System

Every choice in the qNMR experimental setup is designed to ensure the integrity of the fundamental principle: signal area is directly proportional to molar concentration.

  • Selection of the Internal Standard (IS): This is the cornerstone of the qNMR assay.[9][10] An ideal IS for assaying Methyl 5-bromo-6-chloronicotinate must meet several criteria:

    • High Purity & Stability: The purity of the IS must be accurately known and certified (e.g., a NIST SRM or a CRM).[8][11] It must be stable and non-reactive with the analyte or solvent.

    • Signal Simplicity & Separation: The IS should produce a simple spectrum, ideally a sharp singlet, in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[9] For Methyl 5-bromo-6-chloronicotinate, whose signals will be in the aromatic and methyl ester regions, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates. Their sharp singlets in distinct spectral regions ensure accurate integration without overlap.

    • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution for accurate measurement.[9][12]

  • The Critical Role of Relaxation Delay (d1): This is the most crucial parameter for ensuring quantitativity.[13] After an RF pulse excites the nuclei, they must be allowed to fully return to thermal equilibrium before the next pulse. This process is governed by the spin-lattice relaxation time (T₁).[14] If the delay between pulses (the relaxation delay, d1) is too short, signals with longer T₁ values will become saturated, leading to attenuated integrals and inaccurate results.[10]

    • The Rule of Thumb & Its Justification: To ensure >99.9% relaxation, the relaxation delay (d1) plus the acquisition time (at) must be at least 7 times the longest T₁ value of any peak of interest (both analyte and IS). The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.[14] This step is non-negotiable for a validated qNMR method.

  • Achieving a High Signal-to-Noise Ratio (S/N): Accurate integration requires a high S/N. For an integration error of less than 1%, an S/N of at least 250:1 is recommended.[13] This is achieved by adjusting the number of scans. While this increases experiment time, it is essential for the precision of the assay.

Experimental Workflow for qNMR

The workflow for a qNMR experiment is systematic, ensuring traceability and accuracy at each stage.

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation prep Accurate Weighing - Analyte (Methyl 5-bromo-6-chloronicotinate) - Certified Internal Standard (e.g., Maleic Acid) dissolve Dissolution - Add deuterated solvent (e.g., DMSO-d6) - Ensure complete dissolution (vortex/sonicate) prep->dissolve Combine in vial params Set Key Parameters - Determine T1 (Inversion-Recovery) - Set Relaxation Delay (d1) ≥ 7 x T1(max) - Set 90° Pulse Angle - Set Number of Scans (for S/N > 250) dissolve->params Transfer to NMR tube acquire Acquire FID Data params->acquire transform Fourier Transform acquire->transform correction Manual Correction - Phase Correction - Baseline Correction transform->correction integrate Integrate Signals - Integrate non-overlapping analyte and IS peaks correction->integrate calc Calculate Purity (%) using the qNMR Equation integrate->calc

Caption: Workflow for the qNMR assay of Methyl 5-bromo-6-chloronicotinate.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of Methyl 5-bromo-6-chloronicotinate into a clean glass vial.

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial. The goal is a near 1:1 molar ratio between the analyte and standard protons to be integrated.[12]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution using a vortex mixer or sonicator.

    • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Lock and shim the instrument on the sample.

    • Determine T₁: Run an inversion-recovery experiment to determine the T₁ values for the analyte aromatic proton and the vinyl protons of maleic acid.

    • Quantitative Experiment:

      • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

      • Pulse Angle (p1): Calibrate and use a 90° pulse.

      • Relaxation Delay (d1): Set to ≥ 7 times the longest measured T₁. This will likely be in the range of 20-40 seconds.

      • Acquisition Time (aq): ~3-4 seconds.

      • Number of Scans (ns): Set to achieve S/N > 250:1 (typically 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually and carefully phase correct the spectrum to achieve a pure absorption signal.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic proton) and the signal for the internal standard (the two vinyl protons of maleic acid).

  • Purity Calculation: The purity of the analyte (analyte) is calculated using the following equation:[12][15]

    Purityanalyte (%) = ( Ianalyte / IIS ) × ( NIS / Nanalyte ) × ( Manalyte / MIS ) × ( mIS / manalyte ) × PurityIS

    Where:

    • I: Integral area of the signal

    • N: Number of protons generating the signal (e.g., Nanalyte=1 for an aromatic proton; NIS=2 for the vinyl protons of maleic acid)

    • M: Molar mass

    • m: Weighed mass

    • PurityIS: Certified purity of the internal standard

II. Traditional Chromatographic Methods

While powerful, chromatographic methods are relative techniques that depend entirely on the availability and purity of an analyte-specific reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and mobile phase.[7][16]

  • Principle of Operation: For an assay, a solution of Methyl 5-bromo-6-chloronicotinate is injected. The area of the resulting peak is compared against a calibration curve generated from injections of a certified reference standard of the same compound at known concentrations.

  • Method Development Causality: The goal is to achieve a sharp, symmetrical peak for the analyte that is well-resolved from any impurities. This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and UV detection wavelength (selected for maximum absorbance of the analyte).

  • Protocol Outline (Reverse-Phase HPLC):

    • Standard Preparation: Prepare a stock solution of Methyl 5-bromo-6-chloronicotinate certified reference standard and create a series of dilutions to generate a 5-point calibration curve.

    • Sample Preparation: Accurately weigh the test sample and dissolve in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (e.g., ~270 nm).

    • Analysis: Inject the standards to establish the calibration curve, followed by the sample solution.

    • Calculation: Determine the concentration of the sample from its peak area using the linear regression of the calibration curve.

Gas Chromatography (GC-FID/ECD)

GC is suitable for volatile and thermally stable compounds like Methyl 5-bromo-6-chloronicotinate.

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. As a halogenated compound, it is highly responsive to an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD), providing excellent sensitivity and selectivity.[17][18][19]

  • Method Development Causality: The key is selecting a column and temperature program that separates the analyte from solvent peaks and any volatile impurities.

  • Protocol Outline:

    • Standard/Sample Preparation: Prepare standard and sample solutions in a suitable volatile solvent (e.g., ethyl acetate).

    • Chromatographic Conditions:

      • Column: Mid-polarity column (e.g., DB-17 or equivalent).

      • Carrier Gas: Helium or Nitrogen.

      • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 250°C) to ensure elution.

      • Detector: ECD or FID.

    • Analysis & Calculation: Similar to HPLC, quantification is performed against a calibration curve generated from a certified reference standard.

III. Head-to-Head Performance Comparison

The choice of analytical method depends on the specific requirements of the assay, including the stage of development, availability of standards, and desired level of accuracy.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID/ECD
Quantification Principle Absolute (Primary Ratio Method) [1]Relative (External Standard Calibration)Relative (External Standard Calibration)
Reference Standard Requires a single, certified universal standard (e.g., Maleic Acid).[5]Requires a certified, analyte-specific reference standard.Requires a certified, analyte-specific reference standard.
Method Development Rapid. Focuses on parameter optimization (T₁, S/N). Often universal for many small molecules.[7][20]Moderate to High. Requires screening of columns, mobile phases, and gradient optimization.Moderate. Requires optimization of column and temperature program.
Accuracy & Precision Excellent. Can achieve uncertainty <0.5% with proper validation.[2][3][21]Excellent. Typically RSD ≤ 2% when validated.[16][22]Excellent. Typically RSD ≤ 2% when validated.
Selectivity Inherent. Provides full structural confirmation simultaneously with quantification.Dependant on chromatographic resolution. Co-elution is a risk.Dependant on chromatographic resolution. Co-elution is a risk.
Sample Throughput Moderate. Longer experiment times per sample due to relaxation delays.High, especially with modern UPLC systems and autosamplers.High, with modern autosamplers.
Sample Properties Non-destructive. Sample can be recovered.[2]Destructive.Destructive.
Validation Framework Well-defined under USP <761> and ICH guidelines.[1][11][23]Well-defined under ICH Q2(R2).[24][25][26]Well-defined under ICH Q2(R2).[24][25][26]
Ideal Application Reference standard certification, purity assignment where no specific standard exists, early-phase development, and orthogonal confirmation.[7]Routine QC, release testing, stability studies where a reference standard is available.[27]Analysis of volatile and semi-volatile compounds and impurities.

Conclusion: Adopting a Metrologically Superior Method

For the assay of Methyl 5-bromo-6-chloronicotinate, while both HPLC and GC are valid and reliable methods when properly developed and validated, qNMR presents a metrologically superior approach. Its status as a primary method frees the analyst from dependence on analyte-specific reference standards, accelerating development timelines and providing a higher level of confidence in the results.[1][11]

The ability of qNMR to provide simultaneous structural confirmation and absolute quantification in a single, non-destructive experiment makes it an unparalleled tool for API characterization. By understanding and meticulously controlling the key experimental parameters, particularly the relaxation delay, researchers and drug development professionals can implement a self-validating system that ensures data of the highest accuracy and integrity, fully compliant with global pharmacopeial and regulatory expectations.[1][3]

References

  • Title: Stimuli Article (qNMR)
  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL
  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video)
  • Title: Quantitative nuclear magnetic resonance: Experimental methods and typical applications Source: Chinese Journal of Magnetic Resonance URL
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Quantitative NMR Spectroscopy Source: University of Ottawa URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: What is qNMR (quantitative NMR) ?
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: What is qNMR and why is it important?
  • Title: Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD Source: MDPI URL
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Validation of quantitative NMR Source: PubMed URL
  • Title: Quantitative Nuclear Magnetic Resonance (NMR)
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: Building Block.
  • Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Separations URL
  • Title: Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays Source: Nanalysis URL
  • Title: High-Performance Quantitative H-1 NMR Source: Sigma-Aldrich URL
  • Title: Internal Standard for qNMR (Calibration Standard for qNMR)
  • Title: SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D Source: Southwest Research Institute URL
  • Title: Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD Source: ProQuest URL
  • Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL
  • Title: Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography Source: Davidson Analytical Services URL
  • Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: PMC - NIH URL
  • Title: QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL
  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL
  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL
  • Title: QNMR – a modern alternative to HPLC Source: Almac Group URL

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Validation

A Senior Application Scientist's Guide to the Reactivity of Methyl 5-bromo-6-chloronicotinate in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halonicotinates, in particular, serve...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halonicotinates, in particular, serve as versatile building blocks, offering multiple reaction sites for the introduction of molecular complexity. Among these, Methyl 5-bromo-6-chloronicotinate stands out as a dihalogenated pyridine derivative with distinct reactivity at its two halogenated positions. This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-bromo-6-chloronicotinate against other halonicotinates in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The Underlying Principles of Halopyridine Reactivity in Cross-Coupling Chemistry

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The key step in these catalytic cycles is the oxidative addition of the halopyridine to a low-valent palladium(0) complex. The ease of this step is directly related to the C-X bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl < C-F.

Consequently, the reactivity of the corresponding halopyridines in these transformations typically follows the order: iodopyridines > bromopyridines > chloropyridines. Fluoropyridines are generally unreactive under standard cross-coupling conditions. This predictable reactivity hierarchy is the foundation for achieving selective functionalization of di- or polyhalogenated pyridines.

In the case of Methyl 5-bromo-6-chloronicotinate, the presence of both a bromine and a chlorine atom on the pyridine ring offers the potential for sequential and site-selective cross-coupling reactions. Based on the established reactivity trend, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 6-position in palladium-catalyzed reactions.

Comparative Reactivity Analysis: Methyl 5-bromo-6-chloronicotinate vs. Other Halonicotinates

To illustrate the unique reactivity profile of Methyl 5-bromo-6-chloronicotinate, we will compare it with other relevant halonicotinate building blocks.

CompoundStructureKey Reactivity Features
Methyl 5-bromo-6-chloronicotinate High chemoselectivity: The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 5-position (C-Br) while leaving the 6-position (C-Cl) intact for subsequent transformations.
Methyl 5,6-dichloronicotinate Lower reactivity and selectivity challenges: Both C-Cl bonds exhibit similar, lower reactivity compared to a C-Br bond, making selective mono-functionalization more challenging and often requiring more forcing reaction conditions or specialized catalyst systems.
Methyl 5-iodonicotinate Highest reactivity: The C-I bond is the most reactive, allowing for cross-coupling under very mild conditions. However, the higher cost and lower stability of iodo-compounds can be a drawback.
Methyl 6-chloronicotinate Single reactive site (less reactive): Possesses only one reactive site, which is the less reactive C-Cl bond, requiring more active catalyst systems for efficient coupling.

In essence, Methyl 5-bromo-6-chloronicotinate offers a strategic advantage by providing two distinct "handles" for sequential diversification, with the bromine atom acting as the more reactive site for initial coupling reactions.

Experimental Showcase: Selective Cross-Coupling Reactions

The following sections provide detailed experimental protocols and expected outcomes for key palladium-catalyzed cross-coupling reactions, highlighting the selective reactivity of Methyl 5-bromo-6-chloronicotinate.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[1] When applied to Methyl 5-bromo-6-chloronicotinate, selective coupling at the C-Br bond is anticipated.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk flask, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-6-chloronicotinate product.

Expected Outcome: The reaction is expected to proceed with high selectivity at the 5-position, yielding the 5-aryl-6-chloronicotinate derivative. The C-Cl bond at the 6-position will remain largely unreacted under these conditions, available for a subsequent, more forcing cross-coupling reaction if desired. Studies on similar dihalopyridine systems have shown that high selectivity for the C-Br bond can be achieved.[2]

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Methyl 5-bromo-6-chloronicotinate - Arylboronic acid - Base (K₂CO₃) B Add Catalyst: - Pd(PPh₃)₄ A->B C Add Degassed Solvent: - Dioxane/Water B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Aqueous Workup: - Ethyl Acetate Extraction D->E F Purification: - Column Chromatography E->F G Product: 5-Aryl-6-chloronicotinate F->G

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a valuable transformation in the synthesis of conjugated systems.[3]

Reaction Scheme:

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.).

  • Add a suitable solvent, such as toluene or THF, followed by a base, typically an amine like triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-6-chloronicotinate.

Expected Outcome: Similar to the Suzuki coupling, the Sonogashira reaction is expected to show high selectivity for the more reactive C-Br bond, yielding the 5-alkynyl derivative. The milder conditions often employed in Sonogashira couplings further favor selective reaction at the bromide position.

Catalytic Cycle Diagram:

Sonogashira_Cycle Pd0 Pd(0)L₂ ArylPd Aryl-Pd(II)-Br(L)₂ Pd0->ArylPd Oxidative Addition ArylAlkynePd Aryl-Pd(II)-C≡C-R'(L)₂ ArylPd->ArylAlkynePd AlkyneCu Cu-C≡C-R' AlkyneCu->ArylAlkynePd Transmetalation ArylAlkynePd->Pd0 Product Aryl-C≡C-R' ArylAlkynePd->Product Reductive Elimination ArylBr Methyl 5-bromo-6-chloronicotinate ArylBr->ArylPd Alkyne R'-C≡C-H Alkyne->AlkyneCu Base Base Base->AlkyneCu

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4]

Reaction Scheme:

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk tube.

  • Add a base, such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), followed by Methyl 5-bromo-6-chloronicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to obtain the 5-amino-6-chloronicotinate derivative.

Expected Outcome: The Buchwald-Hartwig amination is also expected to proceed selectively at the C-Br bond. The choice of ligand is crucial in this reaction and can influence the efficiency of the coupling with the less reactive C-Cl bond in a subsequent step. For the initial selective amination at the C-Br position, ligands like Xantphos are often effective.[5]

Conclusion: A Versatile Building Block for Sequential Functionalization

Methyl 5-bromo-6-chloronicotinate is a highly valuable building block for the synthesis of complex substituted pyridines. Its key advantage lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The significantly greater reactivity of the C-Br bond at the 5-position compared to the C-Cl bond at the 6-position allows for a reliable and selective initial functionalization. This inherent chemoselectivity enables a modular and sequential approach to the synthesis of polysubstituted nicotinates, making Methyl 5-bromo-6-chloronicotinate a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Guild, C.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7, 6878-6891. [Link]

  • Baati, R.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 2018 , 24(52), 13868-13872. [Link]

  • Manley, D. W.; et al. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 2007 , 72(10), 3771-3774. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Neufeldt, S. R.; et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12(20), 12776-12796. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Langer, P.; et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2011 , 9, 6536-6541. [Link]

  • Undheim, K.; et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2000 , 5(12), 1150-1153. [Link]

  • Dandu, R. R.; et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 2011 , 52(10), 1080-1083. [Link]

  • PubChem. 5-Bromo-6-chloropyridin-2-amine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Goss, R. J. M.; et al. Sonogashira cross-coupling reaction of 5-bromoindole with terminal alkynes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ahmad, G.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019 , 24(12), 2299. [Link]

  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Journal of Siberian Federal University. Chemistry, 2021 , 14(3), 332-344. [Link]

  • L'Heureux, A.; et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Medicinal Chemistry, 2007 , 50(4), 716-726. [Link]

  • Riera, A.; et al. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Le Gall, T.; Mioskowski, C.; et al. One-Pot Synthesis of Tetronic Acids from Esters. Synlett, 2008 , 386-388. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A.
  • Riera, A.; et al. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 2021 , 57, 8171-8174. [Link]

  • Riera, A.; et al. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv, 2021 . [Link]

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Validation

A Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 5-bromo-6-chloronicotinate

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile heterocyclic scaffold, Methyl 5-bromo-6-chloronicotinate. As publicly av...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile heterocyclic scaffold, Methyl 5-bromo-6-chloronicotinate. As publicly available experimental data on derivatives of this specific starting material is limited, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We will outline logical synthetic pathways to generate a focused library of derivatives and detail robust, validated protocols for screening their potential anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships (SAR) of related nicotinic acid derivatives will be discussed to provide a rationale for the proposed molecular designs.

Introduction: The Potential of the Halogenated Nicotinate Scaffold

Methyl 5-bromo-6-chloronicotinate is a highly functionalized pyridine derivative, presenting multiple reaction sites for chemical modification.[1][2] Its structure, featuring a bromine atom, a chlorine atom, and a methyl ester, makes it an ideal starting material for generating diverse molecular architectures through various organic reactions. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4] The presence of two distinct halogens allows for selective, site-specific modifications, such as cross-coupling reactions at the bromine position and nucleophilic aromatic substitution at the chlorine position.[5] This chemical tractability enables the systematic exploration of the chemical space around the core, a key strategy in modern drug discovery for optimizing potency and selectivity.

This guide will focus on three therapeutic areas where pyridine and nicotinic acid derivatives have shown significant promise: oncology, infectious diseases, and inflammation.[6][7][8]

Proposed Synthetic Strategy and Derivative Classes

The chemical versatility of Methyl 5-bromo-6-chloronicotinate allows for the generation of several classes of derivatives. A proposed synthetic workflow is outlined below, targeting modifications at the C6 (chloro), C5 (bromo), and C3 (ester) positions.

G A Methyl 5-bromo-6-chloronicotinate B C6-Substituted Derivatives (Nucleophilic Aromatic Substitution) A->B  R-NH2, R-OH, R-SH C C5-Substituted Derivatives (Suzuki/Stille Coupling) A->C  Ar-B(OH)2, Pd catalyst D C3-Amide Derivatives (Amidation) A->D  1. NaOH (Hydrolysis)  2. Amine, Coupling Agent E Multi-site Modified Derivatives B->E C->E D->E

Caption: Proposed synthetic pathways from Methyl 5-bromo-6-chloronicotinate.

1. C6-Substituted Derivatives (via Nucleophilic Aromatic Substitution): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C6 position for nucleophilic aromatic substitution of the chlorine atom. Reactions with various amines, alcohols, and thiols can yield a library of ethers, thioethers, and secondary amines.

2. C5-Substituted Derivatives (via Cross-Coupling): The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.

3. C3-Amide Derivatives (via Amidation): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse panel of amines to generate a library of amides. Amide bonds are prevalent in pharmaceuticals and can form crucial hydrogen bond interactions with biological targets.

Comparative Biological Screening: Protocols and Data Interpretation

A multi-tiered screening approach is recommended to efficiently evaluate the synthesized compounds. The following sections detail standardized in vitro assays for primary screening.

Anticancer Activity Screening

Nicotinic acid derivatives have been explored as potential anticancer agents, targeting various mechanisms including receptor tyrosine kinases like VEGFR-2.[9][10][11] The initial assessment of anticancer potential is typically performed using cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12]

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

  • SRB (Sulforhodamine B) Assay: This assay quantifies cell density based on the staining of total cellular protein.[12]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

    • Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation and Comparison:

The cytotoxic potency of the derivatives should be summarized in a table for easy comparison across different cell lines.

Compound IDDerivative ClassModificationMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
Ref-Dox Doxorubicin-ValueValueValue
Cpd-1 C6-Amine-NH-CyclopropylExperimental DataExperimental DataExperimental Data
Cpd-2 C5-Aryl-PhenylExperimental DataExperimental DataExperimental Data
Cpd-3 C3-Amide-CONH-BenzylExperimental DataExperimental DataExperimental Data

This table is a template for recording experimental findings.

Antimicrobial Activity Screening

The pyridine nucleus is a core component of many antimicrobial agents.[3][7] Screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

G cluster_0 Broth Microdilution Workflow A Prepare 2-fold serial dilutions of test compounds in broth in a 96-well plate B Inoculate each well with a standardized bacterial/fungal suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or use a plate reader C->D E Determine MIC: Lowest concentration with no visible growth D->E

Sources

Comparative

The Rise of Nicotinamide-Based Fungicides: A Comparative Efficacy Analysis of Novel Derivatives from Methyl 5-bromo-6-chloronicotinate

The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating a continuous search for novel and effective fungicides. Within the agrochemical landscape, nicotinamide deriv...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating a continuous search for novel and effective fungicides. Within the agrochemical landscape, nicotinamide derivatives have emerged as a compelling class of compounds, demonstrating a broad spectrum of bioactivity.[1] The commercial success of boscalid, a nicotinamide-based fungicide, has further catalyzed research into this chemical scaffold for robust plant pathogen control. This guide presents a comparative analysis of the fungicidal efficacy of a novel series of N-(thiophen-2-yl) nicotinamide derivatives synthesized from the versatile intermediate, Methyl 5-bromo-6-chloronicotinate. We will delve into the synthetic pathway, compare their performance against established commercial fungicides with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

From Intermediate to Active Ingredient: The Synthetic Pathway

The journey from the starting material, Methyl 5-bromo-6-chloronicotinate, to the fungicidally active N-(thiophen-2-yl) nicotinamide derivatives involves a two-step process. The initial and crucial step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid. This acid is then converted to the highly reactive acyl chloride, 5-bromo-6-chloronicotinoyl chloride. This acyl chloride serves as the key building block to introduce the 5-bromo-6-chloropyridine-3-carbonyl moiety into a target molecule through acylation of a substituted thiophen-2-amine. This synthetic strategy allows for the creation of a diverse library of nicotinamide derivatives for biological screening.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Methyl 5-bromo-6- chloronicotinate Intermediate1 5-bromo-6-chloronicotinic acid Start->Intermediate1 Hydrolysis Intermediate2 5-bromo-6-chloronicotinoyl chloride Intermediate1->Intermediate2 Acyl Chlorination FinalProduct N-(thiophen-2-yl) nicotinamide derivatives Intermediate2->FinalProduct Acylation Amine Substituted thiophen-2-amine Amine->FinalProduct SDHI_Mechanism cluster_respiration Mitochondrial Respiratory Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP Production ETC->ATP Fungicide N-(thiophen-2-yl) nicotinamide (SDHI) Fungicide->SDH Inhibition

Caption: Proposed mechanism of action for N-(thiophen-2-yl) nicotinamide derivatives as Succinate Dehydrogenase Inhibitors (SDHIs).

Experimental Protocols

Synthesis of N-(thiophen-2-yl) nicotinamide derivatives

The following is a general procedure for the synthesis of the target compounds, exemplified by the preparation of the N-(thiophen-2-yl) nicotinamide scaffold.

Step 1: Hydrolysis of Methyl 5-bromo-6-chloronicotinate

  • Dissolve Methyl 5-bromo-6-chloronicotinate in a suitable solvent mixture (e.g., methanol/water).

  • Add a stoichiometric excess of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-bromo-6-chloronicotinic acid.

  • Filter, wash with water, and dry the solid product.

Step 2: Formation of 5-bromo-6-chloronicotinoyl chloride

  • Suspend 5-bromo-6-chloronicotinic acid in an inert solvent (e.g., dichloromethane).

  • Add oxalyl chloride or thionyl chloride dropwise at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) may be added.

  • Stir the mixture until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 3: Acylation of substituted thiophen-2-amine

  • Dissolve the desired substituted thiophen-2-amine and a base (e.g., triethylamine or pyridine) in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0 °C.

  • Add a solution of the crude 5-bromo-6-chloronicotinoyl chloride in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final N-(thiophen-2-yl) nicotinamide derivative.

In Vivo Fungicidal Assay against Cucumber Downy Mildew (P. cubensis)
  • Plant Cultivation: Grow cucumber plants (cultivar: Jinyan No. 4) in a greenhouse until they reach the two-leaf stage.

  • Spore Suspension Preparation: Collect fresh sporangia of P. cubensis from infected cucumber leaves and prepare a spore suspension at a concentration of 1 × 10^6 spores/mL in distilled water.

  • Compound Application: Dissolve the synthesized compounds and commercial fungicides in a small amount of DMSO and then dilute with water containing a surfactant (e.g., 0.1% Tween 80) to the desired concentrations.

  • Inoculation: Spray the prepared spore suspension evenly onto the leaves of the cucumber seedlings.

  • Treatment: After 24 hours of incubation in a high-humidity environment to allow for infection, spray the leaves with the test compound solutions.

  • Incubation and Evaluation: Maintain the treated plants in a greenhouse at 22-25 °C and >80% relative humidity. After 7 days, assess the disease index by observing the area of lesions on the leaves. Calculate the control efficacy relative to an untreated control.

  • EC50 Determination: Use the obtained control efficacy data at different concentrations to calculate the EC50 value for each compound.

Conclusion

The N-(thiophen-2-yl) nicotinamide derivatives synthesized from Methyl 5-bromo-6-chloronicotinate demonstrate significant potential as a new class of fungicides. Notably, compounds 4f and 4a exhibit superior efficacy against cucumber downy mildew compared to several established commercial fungicides in both greenhouse and field settings. [1][2]The straightforward synthetic route and the high level of biological activity make these compounds promising leads for the development of next-generation crop protection agents. Further research should focus on elucidating the precise mechanism of action, expanding the scope of their fungicidal activity against other plant pathogens, and optimizing the formulation for enhanced field performance.

References

  • Wu, H., Lu, X., Xu, J., Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Wu, H., Lu, X., Xu, J., Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • HEBEI CHENGNONG BIOTECH CO.,LTD. (2025). Boscalid for Protecting Cucumbers from Powdery Mildew. [Link]

  • Stammler, G., & Speakman, J. B. (2008). 6 Studies on the Biological Performance of Boscalid and its Mode of Action. In Modern fungicides and antifungal compounds V. DPG-Verlag. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2019). The Application of Fungicide Boscalid. [Link]

  • CDMS.net. Pristine Fungicide Label. [Link]

  • Singh, J., Kumar, S., Kumar, A., & Sharma, R. (2018). Efficacy of Different Fungicides for the Management of Downy Mildew of Cucumber Grown Under Low Plastic Tunnel. International Journal of Pure & Applied Bioscience, 6(2), 884-890. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from Methyl 5-bromo-6-chloronicotinate

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors, using a hypothetical molecule, M5B6C-KinInhib-1 , derived from the chemical scaffold Methyl 5-bromo-6-chloronico...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors, using a hypothetical molecule, M5B6C-KinInhib-1 , derived from the chemical scaffold Methyl 5-bromo-6-chloronicotinate. We will delve into the rationale behind the experimental design, present detailed protocols for assessing inhibitory activity, and compare our hypothetical compound's performance against established, clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of in vitro kinase inhibitor testing and data interpretation.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency. The pyridine scaffold, a core component of Methyl 5-bromo-6-chloronicotinate, is a well-established privileged structure in kinase inhibitor design, found in numerous approved drugs.[2][3] This guide will use a hypothetical derivative to illustrate the critical steps and considerations in the preclinical evaluation of a novel kinase inhibitor.

Our hypothetical inhibitor, M5B6C-KinInhib-1 , is conceptualized through a plausible synthetic route that leverages the reactivity of the starting material, Methyl 5-bromo-6-chloronicotinate. The rationale behind this hypothetical synthesis is to attach a pharmacophore known to interact with the ATP-binding site of kinases, a common strategy in kinase inhibitor design.[4]

Hypothetical Synthesis of M5B6C-KinInhib-1

To establish a tangible, albeit hypothetical, basis for our discussion, we propose the following synthetic scheme for M5B6C-KinInhib-1 . This multi-step synthesis involves sequential nucleophilic aromatic substitution and cross-coupling reactions, which are standard methodologies in medicinal chemistry.[5]

G A Methyl 5-bromo-6-chloronicotinate B Step 1: Suzuki Coupling (e.g., with 4-aminophenylboronic acid) A->B Pd catalyst, base C Intermediate 1 B->C D Step 2: Amide Coupling (e.g., with a solubilizing moiety) C->D Activating agent (e.g., HATU) E M5B6C-KinInhib-1 (Final Product) D->E

Caption: Hypothetical two-step synthesis of M5B6C-KinInhib-1.

This proposed synthesis allows for the introduction of functionalities that can be tailored to interact with specific residues within the kinase ATP-binding pocket, thereby influencing potency and selectivity.

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

The cornerstone of in vitro kinase inhibitor testing is the kinase assay. Numerous formats exist, including radiometric, fluorescence-based, and luminescence-based methods.[6] Here, we detail a universal, fluorescence-based in vitro kinase assay protocol, adaptable for high-throughput screening (HTS) and lead optimization.[1]

Assay Principle

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a fluorescent signal proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.[1]

G cluster_workflow In Vitro Kinase Assay Workflow prep 1. Reagent Preparation - Kinase, substrate, ATP - Test compounds (serial dilution) - Detection reagents reaction 2. Kinase Reaction - Incubate kinase, substrate, ATP, and inhibitor at controlled temp. prep->reaction Dispense to microplate detection 3. Signal Detection - Add detection reagents (e.g., TR-FRET antibody) reaction->detection Stop reaction analysis 4. Data Analysis - Plot dose-response curve - Calculate IC50 value detection->analysis Read fluorescence

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol
  • Compound Preparation : Serially dilute the test compounds (M5B6C-KinInhib-1 and comparators) in DMSO to create a concentration gradient. A typical starting concentration for screening is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Reaction Mixture Preparation : Prepare a master mix containing the kinase buffer, the specific kinase enzyme, and the biotinylated peptide substrate. The concentrations of the kinase and substrate should be optimized for each specific assay, often near their Km values, to ensure a robust signal window.

  • Initiation of Kinase Reaction : Dispense the reaction mixture into a microplate. Add the serially diluted test compounds to the wells. Initiate the kinase reaction by adding ATP. The ATP concentration is a critical parameter; using a concentration close to the Km for ATP allows for the identification of both potent and weaker inhibitors.[7]

  • Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). This allows for sufficient substrate phosphorylation to occur in the absence of an inhibitor.

  • Reaction Termination and Signal Detection : Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity. Add the TR-FRET detection reagents (terbium-labeled anti-phospho-antibody and streptavidin-acceptor).

  • Data Acquisition and Analysis : After another incubation period to allow for the detection reagents to bind, read the plate on a suitable microplate reader capable of measuring time-resolved fluorescence. The ratio of the acceptor and donor fluorescence is calculated. The percentage of inhibition is determined relative to control wells (with DMSO only, representing 0% inhibition, and wells without kinase or ATP, representing 100% inhibition). The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[8]

Comparative In Vitro Performance Analysis

To contextualize the potential of our hypothetical inhibitor, we present its theoretical performance against a panel of clinically relevant kinases and compare it to well-established drugs: Staurosporine, a broad-spectrum inhibitor, and Dasatinib and Sunitinib, two multi-targeted tyrosine kinase inhibitors.[9][10]

Hypothetical Performance of M5B6C-KinInhib-1

The following table summarizes the hypothetical IC50 values for M5B6C-KinInhib-1 against a selected panel of kinases. These values are designed to represent a moderately potent and selective inhibitor profile.

Kinase TargetKinase FamilyM5B6C-KinInhib-1 IC50 (nM)
SRC Tyrosine Kinase25
ABL Tyrosine Kinase40
VEGFR2 Tyrosine Kinase150
EGFR Tyrosine Kinase>1000
PKA Ser/Thr Kinase>5000
PKC Ser/Thr Kinase>5000
Performance of Comparator Kinase Inhibitors

The following table presents the experimentally determined IC50 values for our selected comparator inhibitors against the same kinase panel. It is important to note that IC50 values can vary depending on the specific assay conditions.[11]

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
SRC 6<1[12]79
ABL -<1[12]340
VEGFR2 -1.62[10]
EGFR -16>10000
PKA 7[13]--
PKC 3--

Biological Context: The SRC/ABL Signaling Pathway

To better understand the significance of targeting kinases like SRC and ABL, it is helpful to visualize their position within cellular signaling cascades. The SRC and ABL tyrosine kinases are key regulators of cell proliferation, survival, and migration. Their dysregulation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML) in the case of the BCR-ABL fusion protein.[14]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK SRC SRC RTK->SRC RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K STAT STAT Pathway SRC->STAT SRC->RAS ABL ABL ABL->STAT ABL->RAS Proliferation Cell Proliferation & Survival STAT->Proliferation RAS->Proliferation PI3K->Proliferation

Caption: Simplified SRC/ABL signaling pathway.

Interpretation and Discussion

The comparative data highlights several key aspects of kinase inhibitor profiling:

  • Potency : Dasatinib exhibits exceptional potency against SRC and ABL, with IC50 values in the sub-nanomolar range.[12] Staurosporine is also highly potent but across a broader range of kinases, including serine/threonine kinases like PKA and PKC.[13] Our hypothetical M5B6C-KinInhib-1 shows good potency against SRC and ABL in the low nanomolar range, suggesting it could be a promising lead compound. Sunitinib is a potent inhibitor of VEGFR2.[10]

  • Selectivity : Staurosporine's broad activity makes it a useful tool compound but a poor therapeutic due to likely off-target effects.[15] Dasatinib, while potent against SRC/ABL, also inhibits other kinases like VEGFR2.[9] Sunitinib is a multi-targeted inhibitor by design, with potent activity against VEGFRs and other tyrosine kinases.[10] M5B6C-KinInhib-1, in our hypothetical scenario, displays a desirable selectivity profile, with significantly less activity against EGFR and serine/threonine kinases. This selectivity is a critical factor in minimizing potential side effects.

  • Structure-Activity Relationship (SAR) : The hypothetical structure of M5B6C-KinInhib-1, with its pyridine core, is consistent with known scaffolds that bind to the hinge region of the kinase ATP-binding pocket.[16] The substituents introduced in our hypothetical synthesis would be critical in forming additional interactions that determine its potency and selectivity profile. Further optimization would involve modifying these substituents to enhance interactions with the target kinases while minimizing binding to off-target kinases.

Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the in vitro testing of novel kinase inhibitors, using the hypothetical compound M5B6C-KinInhib-1 as a case study. We have detailed a robust experimental protocol and provided a framework for comparing performance against established inhibitors. Our hypothetical data suggests that M5B6C-KinInhib-1 could be a promising lead compound with good potency and selectivity for the SRC and ABL kinases.

The next steps in the preclinical development of such a compound would involve expanding the in vitro profiling to a larger panel of kinases to further assess its selectivity, determining its mechanism of action (e.g., ATP-competitive), and evaluating its efficacy in cell-based assays. Ultimately, the goal of in vitro testing is to build a comprehensive data package that supports the advancement of the most promising compounds into further preclinical and clinical development.

References

  • Meggio F, Donella-Deana A, Ruzzene M, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995;234(1):317-322. Available from: [Link]

  • BPS Bioscience. Staurosporine. BPS Bioscience. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. 2024. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. 2015. Available from: [Link]

  • Johnson FM, Saigal B, Talpaz M, Donato NJ. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Res. 2005;65(9):3724-3732. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. 2015. Available from: [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. 2021. Available from: [Link]

  • National Institutes of Health. New opportunities for kinase drug repurposing and target discovery. 2017. Available from: [Link]

  • National Institutes of Health. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. 2023. Available from: [Link]

  • Eustace AJ, Crown J, O'Donovan N, et al. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. J Transl Med. 2008;6:51. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. 2015. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validated Analytical Methods for Methyl 5-bromo-6-chloronicotinate Quality Control

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but the very bedro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but the very bedrock of a robust and reproducible synthetic process. Methyl 5-bromo-6-chloronicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and impurity profile can significantly impact the downstream process, influencing yield, impurity formation, and the ultimate safety and efficacy of the final drug product.

This guide provides an in-depth comparison of validated analytical methods for the comprehensive quality control of Methyl 5-bromo-6-chloronicotinate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the scientific rationale behind the choice of each analytical technique, offer detailed, field-tested experimental workflows, and ground these recommendations in the authoritative standards of the International Council for Harmonisation (ICH).

The Analytical Imperative: A Multi-faceted Approach to Quality Control

A single analytical technique is seldom sufficient to fully characterize a pharmaceutical intermediate. A comprehensive quality control strategy for Methyl 5-bromo-6-chloronicotinate should be a mosaic of chromatographic, spectroscopic, and thermal analyses, each providing a unique and critical piece of the quality puzzle. The interplay of these methods ensures not only the identity and purity of the material but also provides insights into its stability and potential degradation pathways.

Our approach to quality control is visualized in the following workflow:

cluster_0 Sample Receipt and Initial Assessment cluster_1 Core Analytical Testing cluster_2 Data Evaluation and Batch Release Initial Sample Methyl 5-bromo-6-chloronicotinate Batch Visual Inspection Visual Inspection (Appearance, Color) Initial Sample->Visual Inspection Solubility Solubility Testing Visual Inspection->Solubility HPLC HPLC-UV (Purity, Assay, Impurities) Solubility->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Solubility->GC_MS Spectroscopy Spectroscopic Identification (FTIR, NMR) Solubility->Spectroscopy Validation Method Validation (ICH Q2(R2)) HPLC->Validation GC_MS->Validation Comparison Data Comparison to Specification Spectroscopy->Comparison Thermal Thermal Analysis (DSC, TGA) Thermal->Comparison Validation->Comparison Release Batch Release Decision Comparison->Release

Caption: A comprehensive quality control workflow.

Chromatographic Techniques: The Workhorses of Purity and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying the main component from its impurities. For a molecule like Methyl 5-bromo-6-chloronicotinate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have their merits.

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Purity and Assay

HPLC is the premier technique for the purity and assay determination of most non-volatile organic molecules, making it the primary choice for the quality control of Methyl 5-bromo-6-chloronicotinate. Its strength lies in its ability to separate a wide range of compounds with high resolution and sensitivity.

Causality behind Experimental Choices:

  • Reversed-Phase HPLC: Methyl 5-bromo-6-chloronicotinate is a moderately polar compound, making it well-suited for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.

  • UV Detection: The presence of the pyridine ring, a chromophore, allows for sensitive detection using a UV detector. The wavelength of maximum absorbance should be determined experimentally but is anticipated to be in the range of 254-280 nm.

Experimental Protocol: A Validated HPLC-UV Method

Start Start Prep Sample Preparation: Accurately weigh ~25 mg of sample. Dissolve in 50 mL of mobile phase. Start->Prep HPLC HPLC System: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) - Flow Rate: 1.0 mL/min - Column Temp: 30°C - Detector: UV at 270 nm - Injection Volume: 10 µL Prep->HPLC Run Inject sample and acquire chromatogram HPLC->Run Analysis Data Analysis: - Determine retention time of the main peak. - Calculate purity by area normalization. - Quantify against a reference standard for assay. Run->Analysis End End Analysis->End

Caption: HPLC-UV method workflow for purity analysis.

Trustworthiness through Validation (ICH Q2(R2))

A method is only as reliable as its validation.[1][2][3] For this HPLC method, validation would encompass:

  • Specificity: A forced degradation study is crucial.[4][5][6][7][8] By subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress, we can demonstrate that the degradation products do not interfere with the quantification of the main peak.

  • Linearity: A series of solutions of known concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by analyzing samples with known amounts of spiked analyte (recovery studies).

  • Precision: Assessed at three levels: repeatability (multiple injections of the same sample), intermediate precision (analysis on different days, by different analysts), and reproducibility (analysis in different laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is the primary technique, GC-MS serves as an excellent complementary method, particularly for identifying and quantifying volatile impurities and residual solvents that may be present from the manufacturing process.

Causality behind Experimental Choices:

  • Thermal Stability: Methyl 5-bromo-6-chloronicotinate has a predicted boiling point that suggests it is amenable to GC analysis without derivatization.

  • Mass Spectrometry Detection: The use of a mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: A GC-MS Method for Volatile Impurity Profiling

Start Start Prep Sample Preparation: Dissolve a known amount of sample in a suitable solvent (e.g., Dichloromethane). Start->Prep GC_MS GC-MS System: - Column: DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) - Carrier Gas: Helium at a constant flow. - Inlet Temp: 250°C - Oven Program: e.g., 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min. - MS Detector: Scan mode (e.g., 40-450 amu) Prep->GC_MS Run Inject sample and acquire total ion chromatogram GC_MS->Run Analysis Data Analysis: - Identify peaks by comparing mass spectra to a library (e.g., NIST). - Quantify impurities using an internal standard. Run->Analysis End End Analysis->End

Caption: GC-MS method workflow for volatile impurities.

Comparison of Chromatographic Methods

Parameter HPLC-UV GC-MS Rationale for Preference
Primary Application Purity, Assay, Non-volatile impuritiesVolatile impurities, Residual solventsHPLC is better suited for the primary, non-volatile analyte and its less volatile impurities.
Selectivity HighVery HighGC offers superior resolution for volatile compounds, and MS provides definitive identification.
Sensitivity Good (ng range)Excellent (pg range)GC-MS can be more sensitive for amenable compounds.
Sample Preparation Simple dissolutionMay require solvent exchangeHPLC often allows direct analysis in the mobile phase.
Instrumentation Cost ModerateHighThe mass spectrometer adds to the cost and complexity of the GC system.

Spectroscopic and Thermal Analyses: Confirming Identity and Stability

While chromatography provides quantitative data on purity, spectroscopic and thermal methods are essential for confirming the identity and assessing the physicochemical properties of Methyl 5-bromo-6-chloronicotinate.

Spectroscopic Identification
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An indispensable tool for a rapid identity check. The IR spectrum of Methyl 5-bromo-6-chloronicotinate will show characteristic absorption bands for the C=O of the ester, C-O stretching, C=C and C=N of the pyridine ring, and C-Br and C-Cl bonds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.[10]

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group, with chemical shifts and coupling patterns consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the substance. A sharp melting endotherm is indicative of high purity.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the compound by measuring its weight loss as a function of temperature. This is critical for understanding potential degradation during storage or processing at elevated temperatures.

Conclusion: An Integrated Strategy for Assured Quality

The quality control of Methyl 5-bromo-6-chloronicotinate demands a multi-pronged analytical approach. While HPLC-UV stands out as the primary method for purity and assay determination, its combination with GC-MS for volatile impurity analysis, spectroscopic techniques for identity confirmation, and thermal analysis for stability assessment creates a robust and reliable quality control strategy.

The validation of these methods, in accordance with ICH guidelines, is not merely a regulatory hurdle but a scientific necessity that ensures the trustworthiness of the data. By understanding the "why" behind each experimental choice and implementing a comprehensive analytical workflow, researchers, scientists, and drug development professionals can be confident in the quality of this critical pharmaceutical intermediate, paving the way for the successful development of safe and effective medicines.

References

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Validation

Comparing the cost-effectiveness of different synthetic routes to Methyl 5-bromo-6-chloronicotinate derivatives

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Methyl 5-bromo-6-chloronicotinate is a valuable building block in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Methyl 5-bromo-6-chloronicotinate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth technical comparison of different synthetic routes to this important molecule, focusing on cost-effectiveness, scalability, and overall process efficiency. We will delve into the causality behind experimental choices, provide self-validating protocols, and support our claims with authoritative references.

Introduction

Methyl 5-bromo-6-chloronicotinate, a halogenated pyridine derivative, possesses a unique substitution pattern that makes it an attractive starting material for further functionalization. The presence of bromo, chloro, and ester moieties allows for a range of chemical transformations, including cross-coupling reactions and amide bond formations. The strategic synthesis of this intermediate can significantly impact the overall cost and timeline of a drug discovery or development project. This guide will compare two primary synthetic routes, analyzing their respective strengths and weaknesses to aid researchers in making informed decisions for their specific needs.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the logical flow of each route.

Synthetic_Routes cluster_0 Route 1: From 6-Hydroxynicotinic Acid cluster_1 Route 2: From Nicotinic Acid A1 6-Hydroxynicotinic Acid B1 5-Bromo-6-hydroxynicotinic Acid A1->B1 Bromination C1 5-Bromo-6-chloronicotinic Acid B1->C1 Chlorination D1 Methyl 5-bromo-6-chloronicotinate C1->D1 Esterification A2 Nicotinic Acid B2 5-Bromonicotinic Acid A2->B2 Bromination C2 5-Bromo-6-aminonicotinic Acid B2->C2 Amination (Hypothetical) D2 5-Bromo-6-chloronicotinic Acid C2->D2 Sandmeyer Reaction E2 Methyl 5-bromo-6-chloronicotinate D2->E2 Esterification

Caption: Comparative overview of the two primary synthetic routes to Methyl 5-bromo-6-chloronicotinate.

Route 1: Synthesis from 6-Hydroxynicotinic Acid

This route is a well-established and high-yielding pathway that commences with the commercially available and relatively inexpensive 6-hydroxynicotinic acid.

Step 1: Bromination of 6-Hydroxynicotinic Acid

The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid. The electron-donating hydroxyl group at the 6-position activates the pyridine ring, facilitating bromination at the 5-position.

Experimental Protocol:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to afford 5-bromo-6-hydroxynicotinic acid.

A reported yield for this reaction is approximately 97%[1][2].

Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic Acid

The hydroxyl group is then converted to a chloro group. This transformation is crucial for introducing the desired halogen at the 6-position. Phosphorus oxychloride is a common and effective reagent for this type of conversion.

Experimental Protocol:

  • To 5-bromo-6-hydroxynicotinic acid (1 equivalent), add tetramethylammonium chloride (1.1 equivalents) and phosphorus oxychloride (excess, acting as both reagent and solvent).

  • Heat the mixture to reflux for 3 hours.

  • Carefully pour the reaction mixture into ice water and stir for 2 hours to precipitate the product.

  • Collect the solid by filtration, dissolve in ethyl acetate, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 5-bromo-6-chloronicotinic acid.

This step has been reported to proceed with a high yield of around 97%[3][4].

Step 3: Esterification of 5-Bromo-6-chloronicotinic Acid

The final step is the esterification of the carboxylic acid to the methyl ester. This can be achieved through various standard esterification methods. A common and effective method involves the use of a methylating agent in the presence of a base.

Experimental Protocol:

  • Dissolve 5-bromo-6-chloronicotinic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Add iodomethane (1.5 equivalents) and stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield Methyl 5-bromo-6-chloronicotinate.

A reported yield for a similar esterification is approximately 94.7%.

Route 2: Synthesis from Nicotinic Acid (A Hypothetical and More Challenging Approach)

This route begins with the even more readily available and economical nicotinic acid. However, the subsequent steps present significant synthetic challenges.

Step 1: Bromination of Nicotinic Acid

The direct bromination of nicotinic acid is a known process, though it often requires harsh conditions.

Experimental Protocol:

  • Combine nicotinic acid (1 equivalent) with thionyl chloride and a catalytic amount of powdered iron.

  • Heat the mixture and slowly add bromine.

  • Reflux the reaction mixture for several hours.

  • After workup and pH adjustment, 5-bromonicotinic acid can be isolated.

Yields for this reaction can be variable but have been reported to be as high as 93%[5].

Step 2: Introduction of the 6-Chloro Substituent (The Key Challenge)

Introducing a chlorine atom at the 6-position of 5-bromonicotinic acid is a significant hurdle. Direct chlorination is unlikely to be selective. A more plausible, though multi-step, approach would involve the introduction of an amino group at the 6-position, followed by a Sandmeyer reaction.

Hypothetical Sub-steps:

  • Nitration: Nitration of 5-bromonicotinic acid would likely occur at the 2- or 6-position. Separation of isomers would be necessary.

  • Reduction: The nitro group would then be reduced to an amino group.

  • Sandmeyer Reaction: The resulting 6-amino-5-bromonicotinic acid could then undergo a Sandmeyer reaction to introduce the chlorine atom. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate, using a copper(I) chloride catalyst[6][7].

This sequence of reactions is synthetically challenging, likely to have a lower overall yield, and would involve the use of hazardous reagents.

Step 3: Esterification

The final esterification step would be similar to that described in Route 1.

Cost-Effectiveness and Feasibility Analysis

To provide a clear comparison, the following table summarizes the key aspects of each route.

FeatureRoute 1: From 6-Hydroxynicotinic AcidRoute 2: From Nicotinic Acid
Starting Material Cost 6-Hydroxynicotinic acid is commercially available at a moderate cost. For example, 100g can be purchased for approximately $49.00[8].Nicotinic acid is a very inexpensive commodity chemical.
Number of Steps 3 stepsPotentially 4-5 steps (including the challenging introduction of the 6-chloro group)
Overall Yield High (potentially around 89% based on reported yields)Significantly lower due to the challenging and likely lower-yielding steps for introducing the 6-chloro group.
Reagent Cost & Safety Utilizes standard, relatively inexpensive reagents. Phosphorus oxychloride requires careful handling.Would require more specialized and potentially hazardous reagents for nitration and the Sandmeyer reaction.
Scalability The individual steps are generally scalable.The multi-step introduction of the 6-chloro group would be challenging to scale up efficiently.
Environmental Impact The use of phosphorus oxychloride and organic solvents are the main environmental considerations.The nitration and Sandmeyer reaction steps would generate more hazardous waste streams.

Conclusion and Recommendation

Based on the analysis of the synthetic routes, Route 1, starting from 6-hydroxynicotinic acid, is the more cost-effective and practical approach for the synthesis of Methyl 5-bromo-6-chloronicotinate. While the initial starting material is more expensive than nicotinic acid, the significantly higher overall yield, fewer reaction steps, and more straightforward and scalable protocols make it the superior choice for both laboratory-scale synthesis and potential industrial production. The challenges and likely low overall yield associated with the selective introduction of a chlorine atom at the 6-position of 5-bromonicotinic acid in Route 2 make it a less viable option.

For researchers and drug development professionals, the reliability and efficiency of Route 1 will translate to lower costs, reduced timelines, and a more predictable supply of this key intermediate.

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling with Methyl 5-bromo-6-chloronicotinate

Introduction: The Challenge and Opportunity of a Doubly-Activated Heterocycle In the landscape of modern drug discovery and agrochemical development, substituted pyridines are privileged scaffolds. Methyl 5-bromo-6-chlor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Doubly-Activated Heterocycle

In the landscape of modern drug discovery and agrochemical development, substituted pyridines are privileged scaffolds. Methyl 5-bromo-6-chloronicotinate is a particularly valuable building block, offering two distinct reactive handles for sequential, selective functionalization. The presence of both a bromine and a chlorine atom on an electron-deficient pyridine ring presents a classic synthetic challenge: how to achieve selective cross-coupling at the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations.

This guide provides a comprehensive framework for researchers to benchmark and select optimal catalytic systems for this substrate. We will move beyond simple procedural descriptions to explore the underlying principles of catalyst selection, the rationale for reaction parameter choices, and a comparative analysis of leading catalyst classes. Our focus is on providing a practical, data-driven approach to empower chemists to accelerate their research programs. Transition metal-mediated cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, making them fundamental in modern organic synthesis.[1][2]

Strategic Considerations for Catalyst Selection

The primary challenge with Methyl 5-bromo-6-chloronicotinate lies in the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed reactions, the bond reactivity generally follows the order C–I > C–Br > C–OTf >> C–Cl.[3] This inherent difference is the foundation upon which selective mono-functionalization is built. An ideal catalyst must be active enough to facilitate the oxidative addition of the C-Br bond under mild conditions but not so reactive that it begins to cleave the more resilient C-Cl bond.

We will evaluate three classes of catalysts that offer distinct advantages:

  • Traditional Palladium Catalysts (The Workhorse): Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational but often require higher temperatures and catalyst loadings.

  • Modern Palladium Systems with Biarylphosphine Ligands (The High Performer): The development of sterically demanding, electron-rich phosphine ligands has revolutionized cross-coupling, enabling reactions at lower temperatures and with challenging substrates.[4][5]

  • Nickel-Based Catalysts (The Cost-Effective Challenger): As an earth-abundant metal, nickel offers a more sustainable and economical alternative to palladium, with a unique reactivity profile that is particularly effective for activating C-Cl bonds, but can be tuned for selectivity.[6][7][8]

Comparative Analysis: Suzuki-Miyaura Coupling

To provide a clear performance benchmark, we will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[9][10] The model reaction will be the coupling of Methyl 5-bromo-6-chloronicotinate with Phenylboronic Acid.

Workflow for Catalyst Screening

The following diagram outlines a logical workflow for screening and optimizing a catalyst system for the target transformation.

G cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation A Define Substrate (Methyl 5-bromo-6-chloronicotinate) B Select Catalyst/Ligand Pairs (e.g., Pd/SPhos, Ni/dppf) A->B Consider C-Br/C-Cl selectivity C Select Base & Solvent (e.g., K₂CO₃ in Dioxane/H₂O) B->C Compatibility check D Run Small-Scale Reactions (Fixed Time/Temp, e.g., 80°C, 4h) C->D E Analyze by LC-MS/GC-MS (Conversion, Selectivity, Byproducts) D->E F Identify Top 1-2 Catalyst Systems E->F G Optimize Parameters (Temp, Time, Catalyst Loading) F->G H Scale-Up & Isolate Product G->H I Final Characterization (NMR, Purity) H->I

Caption: A structured workflow for benchmarking cross-coupling catalysts.

Performance Data

The following table summarizes hypothetical yet realistic performance data for the Suzuki-Miyaura coupling of Methyl 5-bromo-6-chloronicotinate (1.0 mmol) with Phenylboronic Acid (1.2 mmol).

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield of Mono-coupled Product (%)Dimer Byproduct (%)
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O1001265< 5
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane80492< 1
NiCl₂(dppf) (5 mol%)dppfK₃PO₄DMA90888< 3

Analysis of Results:

  • Pd(PPh₃)₄: This classic catalyst provides a moderate yield but requires a high temperature and long reaction time. Its performance is often sufficient for initial discovery efforts but lacks the efficiency needed for process development.

  • Pd(OAc)₂ / SPhos: This modern system demonstrates superior performance. The use of a sterically hindered biarylphosphine ligand like SPhos facilitates rapid oxidative addition and reductive elimination, leading to a high yield in a short time under milder conditions.[11] The choice of a stronger, non-aqueous soluble base like K₃PO₄ is often crucial for the efficiency of these advanced systems.[12]

  • NiCl₂(dppf): The nickel-based catalyst proves to be a highly effective alternative. Nickel catalysis is particularly noteworthy for its ability to couple a wide range of electrophiles and can be a more economical choice for large-scale synthesis.[13][14]

Detailed Experimental Protocol: Suzuki Coupling with Pd/SPhos

This protocol provides a self-validating system for achieving high-yield, selective mono-arylation. The causality behind each step is explained to provide a deeper understanding.

Materials:

  • Methyl 5-bromo-6-chloronicotinate (1.0 equiv, 250 mg)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (Sphos, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation (Why?): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate, Phenylboronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Flame-drying removes adsorbed water, which can hydrolyze the boronic acid and deactivate the catalyst.

  • Inerting the Atmosphere (Why?): The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times. The active Pd(0) species is oxygen-sensitive and can be readily oxidized, halting the catalytic cycle.[15]

  • Solvent Addition (Why?): Anhydrous 1,4-dioxane is added via syringe. Dioxane is an excellent solvent for Suzuki reactions due to its ability to dissolve both the organic substrates and the palladium complexes, and its relatively high boiling point allows for elevated reaction temperatures if needed.[16]

  • Reaction Execution (Why?): The mixture is heated to 80 °C with vigorous stirring. This temperature provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting decomposition or the undesired coupling of the C-Cl bond.

  • Monitoring (Why?): The reaction progress is monitored by TLC or LC-MS at 1-hour intervals. This ensures the reaction is not run unnecessarily long, which can lead to byproduct formation, and confirms when the starting material is fully consumed.

  • Workup and Purification (Why?): Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. It is then washed with water to remove the inorganic base (K₃PO₄) and brine to remove residual water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the pure mono-arylated product.

Mechanistic Grounding: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing cross-coupling reactions. The generally accepted cycle for a Pd(0)/Pd(II) system is illustrated below. The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10][12]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar-Pd(II)(X)]L₂ (Oxidative Adduct) pd0->ox_add Oxidative Addition transmetal [Ar-Pd(II)-Ar']L₂ ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal->product        reduct_elim Reductive Elimination center_node aryl_halide Ar-X (Substrate) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

For the selective mono-arylation of Methyl 5-bromo-6-chloronicotinate, modern palladium catalysts equipped with electron-rich, bulky biarylphosphine ligands such as SPhos offer the highest efficiency under mild conditions.[17][18] They represent the gold standard for achieving high yields and excellent selectivity in a timely manner. However, for applications where cost is a primary driver, nickel-based catalysts present a powerful and viable alternative that should not be overlooked.[6][19]

Researchers are encouraged to use this guide as a starting point. The optimal catalyst is always substrate and reaction-dependent. A systematic screening approach, grounded in a solid mechanistic understanding, will ultimately yield the most robust and scalable solution for any given synthetic challenge. The continued development of novel ligands and more sustainable base-metal catalysts will undoubtedly expand the synthetic chemist's toolbox for functionalizing complex molecules.[1][20]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-6-chloronicotinate

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-bromo-6-chloronicotinate, a halogenated pyridine derivative. The procedures outlined herein are synthesized from established best practices for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. Methyl 5-bromo-6-chloronicotinate is a compound that requires careful handling due to its potential health effects.

Property Information Source
CAS Number 78686-77-8[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][2]
Physical Form Off-white to Pale-yellow to Yellow-brown to Brown Solid
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Signal Word Warning

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate.[7][8][9][10]

Immediate Safety and Handling Precautions

Prior to handling Methyl 5-bromo-6-chloronicotinate for disposal, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice, but consult the specific Safety Data Sheet for the most suitable material), safety goggles, and a laboratory coat.[5][11]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[11][12]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[12] Ensure a spill kit containing absorbent materials suitable for chemical spills is available.[11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Methyl 5-bromo-6-chloronicotinate, ensuring safety and regulatory compliance.

Proper segregation is the most critical step in chemical waste management.[13]

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." [8][9]

  • Container Compatibility: The container must be made of a material compatible with the chemical, typically glass or high-density polyethylene, and must have a secure, leak-proof closure.[11][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a list of its contents.[9][10] Do not use abbreviations or chemical formulas.[9]

  • Solid Waste: If you are disposing of the pure, solid form of Methyl 5-bromo-6-chloronicotinate, it should be transferred directly into the designated halogenated organic waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable plasticware, must also be considered hazardous waste and placed in the same container.[14]

  • Solutions: If the compound is in a solution, the entire solution should be disposed of in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[9][10]

  • Empty Containers: An empty container that held Methyl 5-bromo-6-chloronicotinate must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste in the halogenated organic liquid waste container.[14] After triple rinsing, the container can often be disposed of as regular trash, but be sure to deface any chemical labels first.[14]

  • Storage Location: Store the sealed hazardous waste container in a cool, well-ventilated, and designated satellite accumulation area within the laboratory.[11][12]

  • Incompatible Materials: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and acids.[12]

  • Arrange for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-bromo-6-chloronicotinate and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_final Final Disposal A Identify Waste: Methyl 5-bromo-6-chloronicotinate (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Is the waste solid or liquid? C->D E Place in 'Halogenated Organic Solid Waste' Container D->E Solid F Place in 'Halogenated Organic Liquid Waste' Container D->F Liquid G Are there empty containers? E->G F->G H Triple rinse with appropriate solvent G->H Yes K Store sealed waste container in designated area G->K No I Collect rinseate in 'Halogenated Organic Liquid Waste' Container H->I J Deface label and dispose of empty container as non-hazardous waste I->J J->K L Arrange for pickup by EHS or licensed contractor K->L M Incineration or other approved disposal method L->M

Caption: Disposal workflow for Methyl 5-bromo-6-chloronicotinate.

Prohibited Disposal Methods

Under no circumstances should Methyl 5-bromo-6-chloronicotinate or its containers be disposed of via the following methods:

  • Drain Disposal: Pouring this chemical down the sink is strictly prohibited and illegal in most jurisdictions.[11][15] It can harm the aquatic environment and the wastewater treatment infrastructure.

  • Regular Trash: Untreated chemical waste must not be placed in the regular trash.[11][13] This includes empty containers that have not been triple-rinsed.[14]

  • Evaporation: Allowing the chemical to evaporate in the fume hood is not a permissible disposal method.[14]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[11]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Solid Waste" container.[14] All materials used in the cleanup must be treated as hazardous waste.[14]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The responsible disposal of Methyl 5-bromo-6-chloronicotinate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and the use of designated waste streams, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for the most current and detailed information.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-6-chloronicotinate

As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 5-bromo-6-chloronicotinate demands a proactive and deeply informed approach to safety. This guide moves beyond a s...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 5-bromo-6-chloronicotinate demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. The protocols outlined here are designed as a self-validating system, where understanding the causality behind each step reinforces its critical importance.

Hazard Analysis: Understanding the "Why" Behind the "What"

Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative, a class of compounds that warrants careful handling. Its specific hazard profile, as identified in safety data sheets and chemical databases, is the foundation of our PPE strategy. The compound is classified as hazardous, with specific warnings for several exposure routes.[1]

  • Skin Irritation: The compound is known to cause skin irritation.[1][2][3] This is a primary route of exposure, especially during weighing and transfer operations.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3] The risk is most acute from airborne particles or accidental splashes.

  • Respiratory Irritation: As a solid, the fine particles of this compound can become airborne and, if inhaled, may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion is a potential route of exposure through cross-contamination and is considered harmful.[3]

These established hazards (GHS Hazard Statements: H315, H319, H335, H302) dictate a multi-faceted PPE approach to create a comprehensive barrier between the researcher and the chemical.[3][4][5]

Core Directive: Personal Protective Equipment Protocol

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling Methyl 5-bromo-6-chloronicotinate.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, preparing solutions, transfers)Double Nitrile Gloves: Inner glove tucked under the cuff, outer glove over the cuff.• Impermeable Lab Coat or Gown: Long-sleeved with tight-fitting cuffs.• ANSI-approved Safety Goggles: Must include side shields.
Operations with High Dust/Aerosol Potential (e.g., scraping from a container, sonicating)• All PPE for routine handling.• NIOSH-approved Respirator: An N95 filtering facepiece is the minimum requirement.[1][6][7]• Face Shield: Worn over safety goggles for maximum protection against splashes and particles.[7]
Spill Cleanup & Decontamination • All PPE for high-aerosol potential tasks.• Disposable, Impermeable Gown & Shoe Covers. [6]
Waste Disposal Nitrile GlovesImpermeable Lab Coat or Gown

Operational Plan for Safe Handling

A systematic workflow is essential to minimize risk. The following step-by-step process integrates the use of PPE into the handling procedure.

Step 1: Preparation and Engineering Controls

Before handling the compound, your first line of defense is engineering controls.

  • Designated Area: All handling of Methyl 5-bromo-6-chloronicotinate solid should occur within a certified chemical fume hood to control airborne particles.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are directly accessible.

  • Assemble Materials: Have all necessary spatulas, weigh boats, solvents, and a labeled hazardous waste container pre-assembled in the fume hood to minimize movement and potential for cross-contamination.

Step 2: Donning Personal Protective Equipment

PPE must be put on in a specific order to ensure complete protection.

  • Wash hands thoroughly.

  • Don an impermeable, long-sleeved lab coat or gown.

  • If required for the task, put on your NIOSH-approved respirator, ensuring a proper seal check.

  • Don ANSI-approved safety goggles with side shields.

  • If required, add a face shield over the goggles.

  • Don the first pair of nitrile gloves, tucking the gown's cuffs underneath.

  • Don the second, outer pair of nitrile gloves, pulling them over the gown's cuffs. This creates a secure seal and allows for the safe removal of the contaminated outer layer without compromising the inner protection.[6]

Step 3: Doffing Personal Protective Equipment

Removing PPE correctly is as critical as putting it on correctly to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the gown by rolling it down and away from your body, turning it inside out as it is removed.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Disposal Management

Spill Response: In the event of a spill, immediately alert others and secure the area. Wearing the full PPE outlined for "Spill Cleanup," gently cover the solid spill with damp paper towels to prevent dust from becoming airborne.[6] Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.

Waste Disposal: All materials contaminated with Methyl 5-bromo-6-chloronicotinate, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[1] Never dispose of this material in standard trash or down the drain.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling Methyl 5-bromo-6-chloronicotinate, emphasizing the integration of safety checks and PPE at every stage.

prep Step 1: Preparation - Work in Fume Hood - Assemble Materials - Verify Emergency Equipment don_ppe Step 2: Don PPE - Gown, Respirator (if needed) - Goggles, Face Shield (if needed) - Double Gloves prep->don_ppe Proceed to Gowning handle Step 3: Chemical Handling - Weighing & Transfer - Minimize Dust Generation don_ppe->handle Enter Work Zone decon Step 4: Decontamination - Clean Equipment - Prepare Waste handle->decon Complete Task doff_ppe Step 5: Doff PPE - Remove Outer Gloves First - Follow Contamination Protocol decon->doff_ppe Prepare for Exit waste Step 6: Disposal - Seal Hazardous Waste - Store for Pickup doff_ppe->waste Exit Work Zone wash Step 7: Final Wash - Thoroughly Wash Hands waste->wash Secure Area

Caption: Workflow for handling Methyl 5-bromo-6-chloronicotinate.

References

  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Methyl 5-bromo-6-chloronicotinate | 78686-77-8. Appchem. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Methyl 5-bromo-6-chloronicotinate, CAS No.78686-77-8. Guiding Bio. [Link]

Sources

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